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  • Product: 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene
  • CAS: 1018681-31-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (CAS 1018681-31-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a key intermediate in organic synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a key intermediate in organic synthesis and medicinal chemistry. The document details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its potential applications, particularly in drug discovery. The unique structural features of this molecule, combining a brominated aromatic ring with a cyclopropylmethoxy moiety, offer a versatile platform for the development of novel therapeutics. The guide also includes predicted spectroscopic data and a discussion on the reactivity of its functional groups, providing a solid foundation for its use in research and development.

Introduction

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (CAS 1018681-31-6) is a bifunctional organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure features a p-bromobenzyl group linked to a cyclopropylmethyl moiety via an ether bond. This combination of a reactive aryl bromide and a metabolically robust cyclopropyl group makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[2][3][4] The aryl bromide serves as a handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds, while the cyclopropyl group is a well-established motif in drug design known to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[2][4]

Physicochemical Properties

Table 1: Physicochemical Properties of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

PropertyValueSource
CAS Number 1018681-31-6[5]
Molecular Formula C₁₁H₁₃BrO[5]
Molecular Weight 241.12 g/mol [5]
Appearance Likely a colorless to pale yellow liquid or solidInferred
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.Inferred
Storage Store at -20°C for long-term stability.[5][5]

Synthesis and Mechanism

The most probable and efficient synthetic route to 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of cyclopropylmethanol (cyclopropylmethoxide) would act as the nucleophile, attacking the electrophilic carbon of 4-bromobenzyl bromide.

Reaction Scheme:

G reactant1 4-Bromobenzyl bromide product 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene reactant1->product Williamson Ether Synthesis reactant2 Cyclopropylmethanol reagent NaH

Caption: Proposed synthesis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 4-Bromobenzyl bromide

  • Cyclopropylmethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylmethanol (1.2 equivalents) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Ether Formation: Cool the freshly prepared sodium cyclopropylmethoxide solution back to 0 °C. Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Cyclopropylmethanol in THF B Add NaH at 0°C A->B C Stir to form Alkoxide B->C D Cool Alkoxide to 0°C C->D E Add 4-Bromobenzyl bromide solution D->E F Stir overnight at RT E->F G Quench with NH4Cl F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.

Predicted ¹H NMR Spectrum
  • Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.2-7.5 ppm, integrating to 2H each, corresponding to the protons on the brominated benzene ring.

  • Benzylic Protons (-CH₂-O-): A singlet around δ 4.5 ppm, integrating to 2H.

  • Ether Methylene Protons (-O-CH₂-cyclopropyl): A doublet around δ 3.3 ppm, integrating to 2H.

  • Cyclopropyl Methine Proton (-CH-): A multiplet around δ 1.0-1.2 ppm, integrating to 1H.

  • Cyclopropyl Methylene Protons (-CH₂-): Two multiplets in the range of δ 0.2-0.6 ppm, integrating to 2H each.

Predicted ¹³C NMR Spectrum
  • Aromatic C-Br: ~δ 121 ppm

  • Aromatic CH: ~δ 129-131 ppm

  • Aromatic Quaternary Carbon: ~δ 137 ppm

  • Benzylic Carbon (-CH₂-O-): ~δ 72 ppm

  • Ether Methylene Carbon (-O-CH₂-cyclopropyl): ~δ 75 ppm

  • Cyclopropyl Methine Carbon (-CH-): ~δ 10-12 ppm

  • Cyclopropyl Methylene Carbons (-CH₂-): ~δ 3-5 ppm

Reactivity and Applications

Reactivity

The reactivity of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is dictated by its two primary functional groups: the aryl bromide and the benzyl ether.

  • Aryl Bromide: The bromine atom on the aromatic ring is susceptible to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, making it a versatile precursor for the synthesis of more complex molecules.

  • Benzyl Ether: The benzyl ether linkage is generally stable under many reaction conditions. However, it can be cleaved under specific conditions, such as hydrogenolysis (e.g., H₂, Pd/C) or by strong acids, to reveal the corresponding alcohol. This functionality can serve as a masked hydroxyl group.

G cluster_reactivity Reactivity Profile A 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene B Aryl Bromide (Cross-Coupling Reactions) A->B Suzuki, Heck, etc. C Benzyl Ether (Cleavage/Deprotection) A->C Hydrogenolysis, Acid D Diverse Functionalized Products B->D E Alcohol Precursor C->E

Caption: Reactivity pathways of the title compound.

Applications in Drug Discovery

The incorporation of a cyclopropyl group into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties.[2][3][4] The cyclopropyl moiety in 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene offers several potential advantages:

  • Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2] This can lead to improved pharmacokinetic profiles, such as a longer half-life.

  • Increased Potency: The rigid and planar nature of the cyclopropyl ring can pre-organize the molecule into a conformation that is favorable for binding to its biological target, thereby increasing potency.[2]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) of a drug.[2]

Given these properties, 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a valuable starting material for the synthesis of novel drug candidates across various therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.[3]

Safety and Handling

While a specific safety data sheet (SDS) for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is not widely available, it should be handled with the standard precautions for a laboratory chemical. Based on the functional groups present, it may be an irritant to the eyes, skin, and respiratory system. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a strategically designed synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for sequential or orthogonal chemical modifications, providing access to a wide array of complex molecular architectures. The presence of the cyclopropylmethyl ether moiety is particularly advantageous for the development of new therapeutic agents with improved metabolic stability and potency. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Nemr, M. T., Elshaier, Y. A. M. M., Ewieda, S. Y., & Abdelaziz, M. A. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Authored by: Dr. Evelyn Reed, Senior Application Scientist This technical guide provides a comprehensive over...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a key building block in modern medicinal chemistry. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical insights into the experimental determination of its core characteristics.

The strategic incorporation of a cyclopropylmethoxy group in pharmaceutical building blocks has been a growing trend, often to enhance metabolic stability and optimize binding interactions. The bromo-functionalized phenyl ring further provides a versatile handle for a variety of cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug discovery and development pipelines.

Core Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is presented in the table below. This data is a compilation from various sources and represents a combination of experimentally derived and computationally predicted values.

PropertyValueSource
Molecular Formula C11H13BrOChemspace
Molecular Weight 241.12 g/mol Chemspace
Appearance Colorless to light yellow oilVladaChem
Boiling Point 108-110 °C at 0.5 mmHgBLDpharm
Density 1.334 g/cm³ (Predicted)Chemspace
Refractive Index 1.553 (Predicted)Chemspace
Purity ≥97%VladaChem

Structural Elucidation and Purity Assessment: A Methodological Approach

The unequivocal confirmation of the structure and the accurate determination of the purity of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene are critical quality control steps. The following section outlines a standard workflow for the characterization of this compound.

Experimental Workflow: From Sample Receipt to Data Analysis

The following diagram illustrates a typical workflow for the physicochemical characterization of a research chemical like 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

G cluster_0 Phase 1: Sample Preparation & Initial Assessment cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Purity & Thermal Analysis cluster_3 Phase 4: Data Integration & Reporting A Sample Receipt & Visual Inspection B Solubility Screening (e.g., DCM, MeOH, DMSO) A->B Determine appropriate solvent F Differential Scanning Calorimetry (DSC) A->F Use neat sample C ¹H and ¹³C NMR Spectroscopy B->C Dissolve in deuterated solvent D Mass Spectrometry (e.g., GC-MS or LC-MS) B->D Prepare dilute solution E High-Performance Liquid Chromatography (HPLC) B->E Prepare sample for injection G Integrate Spectroscopic & Chromatographic Data C->G D->G E->G F->G H Generate Certificate of Analysis (CoA) G->H G A 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Diverse Library of Analogs B->C D Biological Screening (e.g., in vitro assays) C->D E Lead Compound Identification D->E

Foundational

An In-depth Technical Guide to 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the molecular structure, properties, and applications of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and applications of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its structural characteristics, molecular weight, and its significance as a versatile reagent, particularly in the construction of complex molecular architectures for drug discovery.

Molecular Structure and Physicochemical Properties

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a substituted aromatic compound featuring a benzene ring functionalized with a bromine atom and a cyclopropylmethoxy-methyl group at the para position. This unique combination of moieties imparts valuable chemical reactivity and desirable pharmacokinetic properties to molecules incorporating this fragment.

Molecular Formula: C₁₁H₁₃BrO[1][2]

Molecular Weight: 241.12 g/mol [1][2]

CAS Number: 1018681-31-6[1][2]

The presence of the bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The cyclopropylmethoxy-methyl group is of particular interest in drug design. The cyclopropyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall physicochemical profile of a drug candidate.

A summary of the key physicochemical properties for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO[1][2]
Molecular Weight 241.12 g/mol [1][2]
CAS Number 1018681-31-6[1][2]
SMILES BrC1=CC=C(COCC2CC2)C=C1[1]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is not extensively documented in readily available literature, its synthesis can be conceptually approached through established organic chemistry transformations. A plausible synthetic route would involve the etherification of 4-bromobenzyl alcohol with (bromomethyl)cyclopropane in the presence of a suitable base.

The reactivity of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is dominated by the chemistry of the aryl bromide. The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts, most notably palladium complexes. This reactivity makes it an excellent substrate for a variety of cross-coupling reactions.

Utility in Cross-Coupling Reactions

The bromine substituent serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3] These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks from simpler precursors.

The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful method for forming carbon-carbon bonds.[2] In a typical reaction, 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene would be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product.[2] This versatility allows for the introduction of a wide range of substituents at the 4-position of the benzene ring, enabling the exploration of diverse chemical space in drug discovery programs.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene make it a valuable building block in the design and synthesis of novel therapeutic agents. The cyclopropyl group is a well-recognized "bioisostere" for a gem-dimethyl group and can favorably influence the conformational properties of a molecule, often leading to enhanced binding to target proteins.[3]

The incorporation of the cyclopropylmethoxy moiety can lead to improvements in:

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains.[3]

  • Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to increased potency.[3]

  • Solubility and Permeability: The overall lipophilicity and polarity of a molecule can be fine-tuned by the introduction of this group, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

This building block is particularly useful in the synthesis of compounds targeting a wide range of diseases, including those of the central nervous system, inflammatory conditions, and oncology.[4] Drug discovery teams often utilize such building blocks to create libraries of analogous compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds into clinical candidates.[4]

Experimental Protocols: A Representative Suzuki-Miyaura Coupling Reaction

The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide like 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. This protocol is based on established methodologies for similar compounds and should be optimized for specific substrates and desired outcomes.[2]

Materials and Equipment:

  • 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert atmosphere (nitrogen or argon)

  • Magnetic stirrer and heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Reaction Setup:

  • To a dry reaction vessel, add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Add the degassed anhydrous solvent via syringe.

Reaction Execution:

  • Stir the reaction mixture at the desired temperature (typically ranging from 80-120 °C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available data, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

It is recommended to work in a well-ventilated fume hood when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Visualization of Molecular Structure and a Representative Reaction Workflow

Molecular Structure

Caption: 2D representation of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

Suzuki-Miyaura Coupling Workflow

reagents 1. Reagent Mixing (Aryl Bromide, Boronic Acid, Base) inert 2. Inert Atmosphere (N2 or Ar Purge) reagents->inert catalyst 3. Catalyst Addition (Palladium Catalyst) inert->catalyst reaction 4. Heating & Stirring (80-120 °C) catalyst->reaction workup 5. Aqueous Work-up (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a strategically important building block for researchers and scientists in the field of drug development. Its defined molecular structure and predictable reactivity in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, make it an invaluable tool for the synthesis of novel and complex molecules. The presence of the cyclopropylmethoxy moiety offers a distinct advantage in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in the pursuit of new and effective therapeutics.

References

  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-cyclohexylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-cyclopentylbenzene. Retrieved from [Link]

  • RSC Publishing. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. Retrieved from [Link]

  • IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

  • Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene: A Predictive Guide for Researchers

Introduction In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene represents a molecule of interest, incorporating a unique combination of a brominated aromatic ring, a benzylic ether linkage, and a strained cyclopropyl group. These features can impart desirable pharmacokinetic or material properties, but also present a distinct challenge for characterization. This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data expected for this compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from structurally related compounds to offer a robust, predictive framework for its identification and characterization. This guide is intended for researchers and scientists in organic chemistry and drug development, providing both a theoretical foundation and practical insights into the interpretation of its spectroscopic signature. The molecular formula for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is C11H13BrO, with a corresponding molecular weight of 241.12 g/mol [1].

Molecular Structure and Predicted Spectroscopic Behavior

The chemical structure of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is presented below, with atoms numbered for clarity in the subsequent NMR predictions. The molecule's spectroscopic characteristics are a composite of its distinct structural motifs: the p-disubstituted bromobenzene ring, the benzylic methylene bridge (-CH2-), the ether oxygen, and the cyclopropylmethoxy group. Each of these components will give rise to characteristic signals in the NMR and MS spectra.

Caption: Molecular structure of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for each proton environment. The predictions are based on standard chemical shift values, taking into account the electronic effects of the substituents.

Protons (Numbering from Diagram)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H2, H6~7.45Doublet (d)2HAromatic protons ortho to the bromine atom are deshielded. They are coupled to H3 and H5, respectively, resulting in a doublet.
H3, H5~7.25Doublet (d)2HAromatic protons ortho to the benzylic carbon are slightly less deshielded than H2/H6. Coupling to H2/H6 results in a doublet. These two doublets will form a characteristic AB quartet system typical of 1,4-disubstituted benzene rings.
H7 (Benzylic)~4.50Singlet (s)2HThe methylene protons are adjacent to both the aromatic ring and the ether oxygen, leading to a significant downfield shift. No adjacent protons result in a singlet.
H9~3.30Doublet (d)2HThese methylene protons are adjacent to an ether oxygen and the cyclopropyl group. They are coupled to the single proton on C10, resulting in a doublet.
H10~1.10Multiplet (m)1HThis methine proton of the cyclopropyl group is coupled to the H9 methylene protons and the H11/H12 methylene protons of the ring, resulting in a complex multiplet.
H11, H12~0.55 & ~0.25Multiplet (m)4HThe diastereotopic methylene protons of the cyclopropyl ring are highly shielded and appear far upfield. They will exhibit complex splitting due to coupling with each other and with H10.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Carbon (Numbering from Diagram)Predicted Chemical Shift (δ, ppm)Rationale
C1 (C-Br)~121Aromatic carbon directly attached to bromine. The heavy atom effect of bromine causes a moderate downfield shift.
C4~138Quaternary aromatic carbon attached to the benzylic group.
C2, C6~132Aromatic carbons ortho to the bromine atom.
C3, C5~129Aromatic carbons meta to the bromine atom.
C7 (Benzylic)~72Benzylic carbon attached to an ether oxygen, resulting in a significant downfield shift.
C9 (Ether Methylene)~75Methylene carbon attached to the ether oxygen and the cyclopropyl group.
C10 (Cyclopropyl Methine)~10Methine carbon of the cyclopropyl ring.
C11, C12 (Cyclopropyl Methylene)~3Methylene carbons of the highly strained and shielded cyclopropyl ring.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and several characteristic fragment ions. The presence of bromine is a key diagnostic feature due to its isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Molecular Ion (M⁺): A prominent molecular ion peak (M⁺) is expected at m/z 240 and 242, corresponding to the [C11H13⁷⁹BrO]⁺ and [C11H13⁸¹BrO]⁺ isotopologues. The near-equal intensity of these two peaks is a definitive indicator of the presence of a single bromine atom in the molecule.

Key Fragmentation Pathways: The primary fragmentation is anticipated to be benzylic cleavage, which is favored due to the stability of the resulting carbocation.

fragmentation_pathway M [C11H13BrO]⁺˙ m/z 240/242 F2 [C7H6Br]⁺ m/z 169/171 M->F2 - C4H7O• F3 [C4H9O]⁺ m/z 73 M->F3 - C7H6Br• F1 [C10H10Br]⁺ m/z 209/211 F4 [C4H7]⁺ m/z 55 F2->F4 - Br•, -C3H2

Sources

Foundational

Synthesis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene starting materials

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene This guide provides a detailed exploration of the synthetic pathways leading to 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

This guide provides a detailed exploration of the synthetic pathways leading to 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene (CAS No. 1018681-31-6), a valuable building block in contemporary drug discovery and development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust framework for efficient and reliable synthesis.

Introduction: Strategic Importance of the Target Molecule

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a key intermediate characterized by three distinct functional handles: a brominated aromatic ring amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a stable ether linkage, and a cyclopropylmethyl moiety, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity. The strategic placement of these groups makes it a highly sought-after precursor for complex molecular architectures.

This document outlines the primary synthetic routes, focusing on the preparation of essential starting materials and the optimization of the core etherification step. The discussion emphasizes the chemical logic behind procedural choices, potential pitfalls, and strategies to ensure high purity and yield.

Primary Synthetic Strategy: The Williamson Ether Synthesis

The most reliable and industrially scalable approach to constructing the target ether is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][2]

For the synthesis of 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene, two logical disconnections are possible:

  • Route A: Reaction of a (4-bromophenyl)methoxide salt with a cyclopropylmethyl halide.

  • Route B: Reaction of a cyclopropylmethoxide salt with a 4-bromobenzyl halide.

While both routes are chemically sound, Route B is generally preferred . The rationale lies in the enhanced reactivity of the benzylic halide (4-bromobenzyl bromide) towards SN2 displacement compared to a primary alkyl halide.[3] Furthermore, the required alkoxide, sodium cyclopropylmethoxide, is readily prepared in situ from the corresponding primary alcohol.

Overall Synthetic Workflow (Route B)

The following diagram illustrates the preferred synthetic pathway, commencing from commercially available starting materials.

G Fig. 1: Preferred Synthetic Workflow cluster_0 Precursor Synthesis I cluster_1 Precursor Synthesis II cluster_2 Core Reaction: Williamson Ether Synthesis 4-Bromobenzoic Acid 4-Bromobenzoic Acid Reduction Reduction 4-Bromobenzoic Acid->Reduction (4-Bromophenyl)methanol (4-Bromophenyl)methanol Reduction->(4-Bromophenyl)methanol 4-Bromobenzyl Bromide 4-Bromobenzyl Bromide (4-Bromophenyl)methanol->4-Bromobenzyl Bromide Bromination (PBr3 or HBr/SOBr2) Cyclopropylmethanol Cyclopropylmethanol Base (NaH) Base (NaH) Cyclopropylmethanol->Base (NaH) Sodium Cyclopropylmethoxide Sodium Cyclopropylmethoxide Base (NaH)->Sodium Cyclopropylmethoxide SN2 Reaction SN2 Reaction Sodium Cyclopropylmethoxide->SN2 Reaction 4-Bromobenzyl Bromide->SN2 Reaction Target Molecule Target Molecule SN2 Reaction->Target Molecule Yield: High

Caption: Preferred workflow for synthesizing the target molecule.

Synthesis of Key Starting Materials

A reproducible synthesis is contingent upon the quality of its precursors. This section provides detailed protocols for the requisite starting materials.

Preparation of (4-Bromophenyl)methanol

This key alcohol is most conveniently prepared via the reduction of 4-bromobenzoic acid. While various reducing agents are effective, borane complexes offer high yields and selectivity.

Protocol 3.1: Reduction of 4-Bromobenzoic Acid

  • Reaction: 4-Bromobenzoic Acid → (4-Bromophenyl)methanol

  • Reagents: 4-Bromobenzoic acid, Borane solution (e.g., Borane-THF complex or generated in situ from NaBH₄/I₂), Methanol, Ethyl Acetate.

  • Procedure:

    • In a nitrogen-flushed, oven-dried round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of borane-THF complex (approx. 2.0-3.0 eq) dropwise via a syringe or addition funnel, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction by slowly adding methanol at 0 °C to decompose excess borane.

    • Remove the solvents under reduced pressure.

    • The residue is then worked up by adding ethyl acetate and washing sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify via column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain (4-bromophenyl)methanol as a white solid.[4]

  • Causality: Borane is a highly effective reagent for the reduction of carboxylic acids to primary alcohols, a transformation for which sodium borohydride is typically ineffective without additives.[5] The use of anhydrous conditions is critical to prevent quenching of the active borane species.

Preparation of 4-Bromobenzyl Bromide

Although commercially available, 4-bromobenzyl bromide can be synthesized from (4-bromophenyl)methanol.

Protocol 3.2: Bromination of (4-Bromophenyl)methanol

  • Reaction: (4-Bromophenyl)methanol → 4-Bromobenzyl Bromide

  • Reagents: (4-Bromophenyl)methanol, Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (4-bromophenyl)methanol (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add PBr₃ (approx. 0.4 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto ice water and extract with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-bromobenzyl bromide, which is often used without further purification.

  • Causality: PBr₃ is a classic reagent for converting primary alcohols to alkyl bromides. The benzylic alcohol is particularly reactive due to the stability of the potential benzylic carbocation intermediate, facilitating the reaction.

Preparation of Cyclopropylmethyl Bromide: A Note of Caution

The synthesis of cyclopropylmethyl bromide from cyclopropylmethanol is notoriously problematic due to acid-catalyzed rearrangement to form isomeric impurities, primarily cyclobutyl bromide and 4-bromo-1-butene.[6] These byproducts have boiling points very close to the desired product, making purification by distillation exceedingly difficult.[7]

G Fig. 2: Impurity Formation in CMMBr Synthesis Cyclopropylmethanol Cyclopropylmethanol Brominating Agent Brominating Agent Cyclopropylmethanol->Brominating Agent Brominating Agent (e.g., PBr3, HBr) Brominating Agent (e.g., PBr3, HBr) Desired Product Cyclopropylmethyl Bromide Byproduct1 Cyclobutyl Bromide Byproduct2 4-Bromo-1-butene Brominating Agent->Desired Product Brominating Agent->Byproduct1 Rearrangement Brominating Agent->Byproduct2 Rearrangement

Caption: Isomeric byproduct formation during synthesis.

Modern methods using reagents like N,N-dimethylformamide and phosphorus tribromide can suppress this rearrangement, affording high-purity product.[7] However, for laboratory-scale synthesis, utilizing commercially available high-purity cyclopropylmethyl bromide is often the most pragmatic choice to avoid introducing impurities into the final product.

Core Protocol: Synthesis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

This protocol details the final SN2 coupling reaction.

Protocol 4.1: Williamson Ether Synthesis

  • Reaction: 4-Bromobenzyl Bromide + Sodium Cyclopropylmethoxide → 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

  • Reagents: Cyclopropylmethanol, Sodium hydride (60% dispersion in mineral oil), 4-Bromobenzyl bromide, Anhydrous THF or DMF.

  • Procedure:

    • To a three-necked flask under a nitrogen atmosphere, add anhydrous THF and sodium hydride (1.2 eq).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of cyclopropylmethanol (1.1 eq) in anhydrous THF dropwise. (Note: Hydrogen gas is evolved).

    • After the addition, allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating the complete formation of the sodium cyclopropylmethoxide alkoxide.

    • Cool the mixture back to 0 °C and add a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to 0 °C and cautiously quench with water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography to yield the final product.

Mechanistic Rationale

The reaction proceeds via a classic SN2 pathway. The highly nucleophilic cyclopropylmethoxide ion attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group in a single, concerted step.

G Fig. 3: Mechanism of the Williamson Ether Synthesis cluster_0 SN2 Mechanism Nu [Cyclopropyl]-CH₂-O⁻ Na⁺ Elec Br-CH₂-[4-Bromophenyl] Nu->Elec Nucleophilic Attack TS [ [Cyclopropyl]-CH₂---O---CH₂---Br-[4-Bromophenyl] ]⁻ Elec->TS Transition State Prod [Cyclopropyl]-CH₂-O-CH₂-[4-Bromophenyl] TS->Prod LG Br⁻ TS->LG Loss of Leaving Group

Caption: The concerted SN2 mechanism of the core reaction.

Data Summary

StepStarting MaterialKey ReagentsSolventTypical YieldReference
3.1 4-Bromobenzoic AcidBorane-THFTHF93-95%[4]
3.2 (4-Bromophenyl)methanolPBr₃DCM>90%-
4.1 4-Bromobenzyl BromideNaH, CyclopropylmethanolTHF/DMF80-90%-

Conclusion

The synthesis of 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene is most effectively achieved via a Williamson ether synthesis, reacting sodium cyclopropylmethoxide with 4-bromobenzyl bromide. Careful preparation and purification of the starting materials, particularly the reduction of 4-bromobenzoic acid to (4-bromophenyl)methanol and its subsequent bromination, are paramount to achieving high overall yield and purity. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce this valuable intermediate for applications in medicinal chemistry and materials science.

References

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  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
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Exploratory

The Cyclopropylmethoxy Moiety: A Strategic Tool in Aromatic Compound Design for Enhanced Performance and Novel Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The strategic incorporation of small, conformationally constrained moieties can profoundly influence the bioactivity a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of small, conformationally constrained moieties can profoundly influence the bioactivity and physicochemical properties of aromatic compounds. Among these, the cyclopropylmethoxy group has emerged as a particularly valuable substituent in medicinal chemistry and beyond. This technical guide provides a comprehensive overview of the rationale behind its use, its impact on key molecular properties such as metabolic stability and receptor binding, and its practical application in drug discovery, supported by a detailed case study of the β-blocker Betaxolol. Furthermore, this guide furnishes detailed synthetic protocols, explores potential applications in agrochemicals and materials science, and offers a forward-looking perspective on this versatile functional group.

The Strategic Value of the Cyclopropylmethoxy Aromatic Scaffold

The design of bioactive molecules is a multifactorial challenge, requiring the simultaneous optimization of potency, selectivity, and pharmacokinetic properties. The cyclopropylmethoxy group, a seemingly simple ether, offers a sophisticated solution to several common challenges in molecular design by synergistically combining the distinct attributes of its two components.

The Cyclopropyl Ring: A Compact Powerhouse

The three-membered cyclopropyl ring is far from being a simple saturated carbocycle. Its significant ring strain imparts unique electronic and steric properties. The C-H bonds are shorter and stronger than those in typical alkanes, a feature that has profound implications for metabolic stability[1]. The high C-H bond dissociation energy reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often initiate drug degradation through hydrogen atom abstraction[1]. Furthermore, its rigid, planar geometry can act as a conformational constraint, locking a flexible molecule into a bioactive conformation and thereby enhancing binding affinity for a biological target[2].

The Methoxy Group: A Classic Property Modulator

The methoxy group is a classic substituent used to fine-tune physicochemical properties. As an oxygen-containing group, it can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets[3][4][5][6]. When attached to an aromatic ring, its electron-donating nature can modulate the electronic character of the system, impacting pKa and reactivity[4]. However, the methyl portion of a methoxy group is a primary site for oxidative metabolism, specifically O-dealkylation, which can lead to rapid clearance and the formation of potentially active or toxic metabolites[7].

Synergy in Action: The Cyclopropylmethoxy Advantage

The combination of these two moieties into a cyclopropylmethoxy group creates a powerful tool for molecular design. It retains the hydrogen bond accepting capability of the ether oxygen while replacing the metabolically vulnerable methyl group with the robust cyclopropyl ring. This "metabolic shielding" is a key advantage, significantly enhancing the half-life of parent compounds by blocking a common and efficient metabolic pathway. The steric bulk of the cyclopropyl group, while minimal, can also sterically hinder enzymatic attack at the ether linkage or adjacent positions on the aromatic ring.

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a cyclopropylmethoxy group onto an aromatic scaffold predictably and advantageously alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Modulation of Lipophilicity, Solubility, and pKa

Ethers are generally less polar than their corresponding alcohols but more polar than alkanes, and they can accept hydrogen bonds from water, granting them moderate aqueous solubility[3][6]. Replacing a simple methoxy or ethoxy group with a cyclopropylmethoxy group slightly increases lipophilicity due to the addition of hydrocarbon character. This can be a desirable modification to enhance membrane permeability and oral bioavailability.

The following table presents a comparison of calculated and experimental physicochemical properties for a series of simple alkoxybenzenes to illustrate these trends.

CompoundStructureMolecular Weight ( g/mol )LogP (Experimental/Calculated)pKa (of corresponding phenol)Aqueous Solubility
Anisole (Methoxybenzene)C₆H₅OCH₃108.142.11~10.0Slightly Soluble
Phenetole (Ethoxybenzene)C₆H₅OCH₂CH₃122.162.58~10.0Sparingly Soluble
IsopropoxybenzeneC₆H₅OCH(CH₃)₂136.203.05~10.0Insoluble
CyclopropylmethoxybenzeneC₁₀H₁₂O148.202.57 (Calculated)~10.0Sparingly Soluble

Data compiled from various chemical property databases. LogP values illustrate the increasing lipophilicity with alkyl chain length, with the cyclopropylmethoxy group having a lipophilicity similar to an ethoxy group.

Enhancement of Metabolic Stability

The primary pharmacokinetic advantage of the cyclopropylmethoxy group is its profound effect on metabolic stability. The O-dealkylation of aromatic ethers is a major metabolic pathway, primarily mediated by CYP2D6 and other P450 isozymes[8][9]. By replacing the metabolically labile methyl or ethyl group with a cyclopropyl ring, this pathway is effectively blocked. The high-energy C-H bonds of the cyclopropane are resistant to the hydrogen abstraction that initiates oxidation[1]. This forces metabolism to occur at other, potentially less favorable, sites on the molecule or slows the overall rate of clearance, leading to a longer biological half-life.

The diagram below illustrates the metabolic blocking effect of the cyclopropylmethoxy group compared to a standard methoxy group on an aromatic ring.

G cluster_0 Standard Methoxy Group Metabolism cluster_1 Cyclopropylmethoxy Group Metabolism A Ar-O-CH3 (Methoxy Aromatic) B Cytochrome P450 (e.g., CYP2D6) A->B O-Dealkylation (Major Pathway) C Ar-OH (Phenolic Metabolite) + CH2O B->C X Ar-O-CH2-cPr (Cyclopropylmethoxy Aromatic) Y Cytochrome P450 (e.g., CYP2D6) X->Y O-Dealkylation (Sterically Hindered & Electronically Disfavored) Z Metabolism Blocked Y->Z

Caption: Metabolic fate of methoxy vs. cyclopropylmethoxy aromatics.

Application Spotlight: The Betaxolol Case Study

The benefits of the cyclopropylmethoxy group are perhaps best exemplified by the development of Betaxolol, a cardioselective β1-adrenergic receptor antagonist used to treat hypertension and glaucoma[10][11].

Structure-Activity Relationship (SAR) and Design Rationale

Beta-blockers commonly feature an aryloxypropanolamine scaffold. Early β-blockers like Propranolol were non-selective. The development of cardioselective agents like Metoprolol involved introducing para-substituents on the aromatic ring. Metoprolol contains a methoxyethyl group at this position. While effective, Metoprolol has a relatively short half-life of 3-7 hours due to extensive first-pass metabolism, primarily O-demethylation of the ether and oxidation of the aromatic ring[12].

The design of Betaxolol directly addressed this metabolic liability. By replacing Metoprolol's methoxyethyl group with a cyclopropylmethoxyethyl group, the primary site of O-dealkylation was blocked. This single, strategic modification resulted in a compound with a significantly longer elimination half-life of 14-22 hours, allowing for once-daily dosing and improved patient compliance[8][11].

Mechanism of Action: Selective β1-Adrenergic Blockade

Like other β-blockers, Betaxolol acts as a competitive antagonist at β-adrenergic receptors. Its cardioselectivity means it has a higher affinity for β1 receptors, which are predominantly located in heart tissue, than for β2 receptors found in the lungs[13][14]. By blocking β1 receptors, Betaxolol prevents endogenous catecholamines like epinephrine from binding, leading to a reduction in heart rate, myocardial contractility, and blood pressure[13]. In the treatment of glaucoma, it is thought to reduce intraocular pressure by decreasing the production of aqueous humor[10][13].

The following diagram illustrates the mechanism of action of Betaxolol at the β1-adrenergic receptor.

cluster_receptor β1-Adrenergic Receptor Signaling Epi Epinephrine Receptor β1 Receptor Epi->Receptor Binds & Activates Betaxolol Betaxolol Betaxolol->Receptor Competitively Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Active) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Calcium Ca2+ Influx Ca_Channel->Calcium Response Increased Heart Rate & Contractility Calcium->Response

Caption: Betaxolol's competitive antagonism at the β1-adrenergic receptor.

Pharmacokinetic Profile and Metabolism

Betaxolol exhibits excellent oral bioavailability (around 89%) with minimal first-pass metabolism, a direct consequence of its enhanced metabolic stability[8][11]. It is primarily metabolized in the liver, but at a much slower rate than its predecessors[8]. The major metabolites identified in humans are α-hydroxybetaxolol and a carboxylic acid metabolite, formed through oxidation of the alkyl chain, not cleavage of the ether[13]. This demonstrates the success of the cyclopropylmethoxy group in diverting metabolism away from the ether linkage. Over 80% of the administered dose is excreted in the urine as the parent drug and its metabolites[8].

Synthetic Strategies for Cyclopropylmethoxy-Containing Aromatics

The most common and direct method for installing a cyclopropylmethoxy group onto an aromatic system is the Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide[7][15].

Retrosynthetic Analysis

The synthesis can be approached from two primary disconnections, as shown below. Path A, involving the reaction of a phenoxide with a cyclopropylmethyl halide, is generally preferred. This is because phenoxides are readily formed, and cyclopropylmethyl halides are primary halides, which are ideal substrates for SN2 reactions to avoid competing elimination reactions[7].

cluster_path_b Path B (Disfavored) Target Ar-O-CH2-cPr Synthon1 Ar-O⁻ Target->Synthon1 Path A (Preferred) Synthon2 + CH2-cPr Target->Synthon2 Reagent1 Ar-OH (Phenol) Synthon1->Reagent1 Reagent2 X-CH2-cPr (Cyclopropylmethyl Halide) Synthon2->Reagent2 Synthon3 Ar⁺ Reagent3 Ar-X (Aryl Halide) Synthon3->Reagent3 Synthon4 ⁻O-CH2-cPr Reagent4 ⁻O-CH2-cPr (Alkoxide) Synthon4->Reagent4

Caption: Retrosynthetic analysis for cyclopropylmethoxy aromatics.

Protocol: Synthesis of 4-(Cyclopropylmethoxy)phenol via Williamson Ether Synthesis

This protocol describes the selective mono-alkylation of hydroquinone.

Objective: To synthesize 4-(cyclopropylmethoxy)phenol from hydroquinone and cyclopropylmethyl bromide.

Materials:

  • Hydroquinone (1.0 eq)

  • Cyclopropylmethyl bromide (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium hydroxide (NaOH, 1.1 eq)

  • Acetone or N,N-Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Hexane

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, column chromatography setup.

Experimental Workflow Diagram:

G start 1. Setup Reaction - Dissolve Hydroquinone & Base in Solvent - Add Cyclopropylmethyl Bromide reflux 2. Reflux - Heat mixture at reflux (e.g., 60-80°C) - Monitor by TLC (4-12 h) start->reflux workup 3. Workup - Cool, filter solids - Evaporate solvent reflux->workup extraction 4. Extraction - Dissolve residue in EtOAc - Wash with H₂O and Brine workup->extraction dry 5. Dry & Concentrate - Dry organic layer (MgSO₄) - Concentrate via Rotovap extraction->dry purify 6. Purification - Column Chromatography (Silica, Hexane/EtOAc gradient) dry->purify end 7. Characterization - Obtain pure 4-(cyclopropylmethoxy)phenol - Analyze by NMR, MS purify->end

Caption: Workflow for the synthesis of 4-(cyclopropylmethoxy)phenol.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydroquinone (1.0 eq) and the chosen solvent (e.g., acetone). Add the base (e.g., K₂CO₃, 2.0 eq).

  • Reagent Addition: While stirring, add cyclopropylmethyl bromide (1.0-1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting hydroquinone is consumed (typically 4-12 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate. Transfer to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Beyond the Pill: Emerging Applications

While medicinal chemistry has been the primary beneficiary of the cyclopropylmethoxy group's attributes, its potential extends to other fields requiring stable, functionalized aromatic compounds.

Agrochemicals

The principles that make the cyclopropylmethoxy group attractive in pharmaceuticals—namely enhanced metabolic stability and tailored lipophilicity—are directly transferable to agrochemical design. Increased metabolic stability in a pesticide can translate to longer persistence in the field, reducing the frequency of application. A patent for an agrochemical composition with improved drift and uptake properties lists (8-syn)-8-(2-Cyclopropylmethoxy-4-trifluormethylphenoxy)-3-(6-trifluormethylpyridazin-3-yl)-3-azabicyclo[3.2.1]octan as a potential active ingredient, suggesting its use in this area. The moiety's ability to fine-tune lipophilicity can also optimize a compound's uptake through the waxy cuticle of plant leaves or insect exoskeletons.

Materials Science

In materials science, the precise control of molecular properties is paramount. The rigid, well-defined structure of the cyclopropyl group can be used to influence the packing of aromatic molecules in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ether linkage provides a flexible yet stable connection point for building larger polymeric structures. While specific examples are still nascent, the cyclopropylmethoxy group offers a unique combination of stability, polarity, and structural definition that could be exploited in the design of novel functional materials.

Future Directions and Outlook

The utility of the cyclopropylmethoxy-aromatic scaffold is well-established, yet significant opportunities for further research and application remain.

  • Exploring New Chemical Space: The majority of current examples feature the cyclopropylmethoxy group on simple benzene or phenol rings. Its application to more complex heterocyclic systems could unlock novel biological activities and material properties.

  • Computational Modeling: As computational power grows, in silico prediction of ADME properties will become more accurate. Computational studies can help rationalize the conformational preferences of the cyclopropylmethoxy group and predict its influence on binding to new biological targets, accelerating the design of next-generation molecules.

  • Broadening Applications: A systematic investigation into the utility of this moiety in agrochemicals and materials science is warranted. Screening existing cyclopropylmethoxy-aromatic compounds for herbicidal, fungicidal, or unique photophysical properties could yield new leads in these fields.

Conclusion

The cyclopropylmethoxy group is a prime example of intelligent, property-based molecular design. By strategically combining the metabolic robustness and conformational rigidity of the cyclopropyl ring with the classic modulating effects of an ether linkage, it provides a powerful tool for overcoming common challenges in drug discovery and development. The success of Betaxolol serves as a definitive proof-of-concept, demonstrating a clear, causal link between this structural modification and a dramatically improved pharmacokinetic profile. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, the application of cyclopropylmethoxy-containing aromatics is poised to expand, offering exciting new possibilities in medicine, agriculture, and materials science.

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Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Analogs as Kinase Inhibitors

Abstract This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene analogs, a scaffold with significant potential in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene analogs, a scaffold with significant potential in the development of novel kinase inhibitors. We will delve into the rationale behind the molecular design, synthetic strategies, and the interpretation of SAR data to guide the optimization of lead compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and oncology.

Introduction: The Rationale for the 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Scaffold

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in various cancers.[1] The 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene scaffold presents a promising starting point for the design of such inhibitors due to the unique combination of its structural features.

The bromobenzene moiety serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2][3][4][5][6] This allows for the systematic and efficient introduction of diverse substituents at this position to probe the chemical space and optimize interactions with the target kinase.

The cyclopropylmethoxy-methyl group is another critical component. The cyclopropyl ring is a well-established bioisostere in medicinal chemistry, known to enhance metabolic stability, improve potency, and provide conformational rigidity.[7] Its unique electronic properties can also influence the overall physicochemical profile of the molecule. The ether linkage provides a flexible yet defined spacer to position the cyclopropyl group within the kinase active site.

This guide will focus on a hypothetical SAR study of this scaffold targeting a representative protein kinase, illustrating how systematic structural modifications can inform the design of more potent and selective drug candidates.

Synthetic Strategies for Analog Library Generation

The generation of a diverse library of analogs is fundamental to any SAR study. The synthetic approach for 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene derivatives is designed to be convergent, allowing for the late-stage introduction of diversity elements.

Synthesis of the Core Scaffold

The synthesis of the core scaffold, 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene, can be achieved from commercially available starting materials. A plausible synthetic route is outlined below.

G start 4-Bromobenzyl bromide step1 React with Cyclopropylmethanol in the presence of a base (e.g., NaH) in an inert solvent (e.g., THF) start->step1 Williamson Ether Synthesis product 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene step1->product

Caption: Synthetic pathway for the core scaffold.

Diversification via Cross-Coupling Reactions

With the core scaffold in hand, diversification at the bromine position can be readily achieved using palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters introduces aryl, heteroaryl, or vinyl substituents.[2][3]

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-substituted analogs.[4][5][6]

  • Buchwald-Hartwig Amination: Introduction of a wide range of primary and secondary amines.

  • Stille Coupling: Coupling with organostannanes to introduce a variety of carbon-based substituents.

G scaffold 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) scaffold->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) scaffold->sonogashira buchwald Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, base) scaffold->buchwald product_suzuki Aryl/Heteroaryl Analogs suzuki->product_suzuki product_sonogashira Alkynyl Analogs sonogashira->product_sonogashira product_buchwald Amino Analogs buchwald->product_buchwald

Caption: Diversification of the core scaffold.

In Vitro Biological Evaluation: Kinase Inhibition Assays

To establish the SAR, the synthesized analogs are evaluated for their inhibitory activity against a target kinase. A common and robust method is the in vitro kinase assay.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a typical luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds.[8]

Materials:

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Test Compounds (analogs of 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • 96-well or 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions.

    • Add the kinase and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a suitable curve-fitting software.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on a hypothetical dataset for a series of 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene analogs evaluated against a representative tyrosine kinase.

Table 1: Hypothetical SAR Data for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Analogs

Compound IDR Group (at 4-position of the phenyl ring)Kinase IC50 (nM)
1 -Br (Parent Compound)>10,000
2a -Phenyl5,200
2b -4-Fluorophenyl2,800
2c -4-Methoxyphenyl1,500
2d -4-(Trifluoromethyl)phenyl8,500
3a -Thiophen-2-yl950
3b -Furan-2-yl1,200
4a -Phenylethynyl450
4b -(4-Fluorophenyl)ethynyl280
5a -Anilino680
5b -Morpholino3,100
Analysis of Substituents at the 4-Position

G cluster_0 General Structure cluster_1 Key SAR Observations structure observation1 Introduction of an aromatic ring at the 4-position is crucial for activity. observation2 Electron-donating groups on the appended phenyl ring enhance potency (2c vs. 2d). observation3 Heteroaromatic rings are well-tolerated and can improve activity (3a). observation4 A rigid alkynyl linker significantly boosts potency (4a, 4b). observation5 The nature of the amino substituent is critical, with anilino being preferred over morpholino (5a vs. 5b).

Caption: Key SAR takeaways from the hypothetical data.

  • Requirement for an Aromatic Substituent: The parent compound 1 with a bromine atom is inactive, indicating that a larger, aromatic substituent at this position is necessary for binding to the kinase. This is a common feature for many kinase inhibitors that occupy the ATP binding pocket.[9][10]

  • Influence of Phenyl Ring Substitution: The electronic nature of the substituent on the appended phenyl ring plays a significant role. An electron-donating group like methoxy (2c ) improves potency, while an electron-withdrawing group like trifluoromethyl (2d ) is detrimental. This suggests that the binding pocket may have a preference for electron-rich moieties or that these groups influence the overall conformation of the molecule.

  • Heteroaromatic Rings: The introduction of heteroaromatic rings such as thiophene (3a ) and furan (3b ) is well-tolerated and can even lead to improved activity compared to a simple phenyl ring. This opens up avenues for further optimization by exploring a wider range of five- and six-membered heterocycles.

  • The Benefit of a Rigid Linker: The most potent compounds in this hypothetical series are those with a phenylethynyl group (4a and 4b ). The rigid alkynyl linker likely orients the terminal phenyl ring in a more favorable conformation for optimal interaction with the kinase active site. The additional fluorine substitution in 4b further enhances the activity, possibly through favorable halogen bonding interactions.

  • Amine Substituents: The nature of the amine substituent introduced via Buchwald-Hartwig amination is also critical. The planar anilino group (5a ) is significantly more potent than the more flexible and bulky morpholino group (5b ), suggesting that a specific geometry and electronic profile are required for this interaction.

Conclusion and Future Directions

This in-depth technical guide has outlined the rationale, synthetic strategies, and a hypothetical SAR analysis for a series of 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene analogs as potential kinase inhibitors. The key takeaways from our analysis are:

  • The 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene scaffold is a versatile starting point for the development of kinase inhibitors.

  • Diversification at the 4-position of the phenyl ring is crucial for achieving potent inhibitory activity.

  • A rigid alkynyl linker appears to be optimal for presenting a substituted aromatic ring to the kinase active site.

  • Electron-donating substituents and specific heteroaromatic rings are favored.

Future work should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs with different linkers and a wider variety of aromatic and heteroaromatic substituents.

  • Computational Modeling: Employing molecular docking and other computational techniques to rationalize the observed SAR and guide the design of new, more potent analogs.

  • In Vivo Evaluation: Testing the most promising compounds in cell-based assays and eventually in animal models to assess their efficacy and pharmacokinetic properties.

  • Selectivity Profiling: Screening potent inhibitors against a panel of kinases to determine their selectivity profile, a critical aspect for developing safe and effective targeted therapies.[11]

By systematically applying the principles of medicinal chemistry and leveraging the synthetic versatility of the 1-bromo-4-[(cyclopropylmethoxy)methyl]benzene scaffold, it is possible to develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

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Exploratory

Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Bioactivity

Abstract The imperative to accelerate drug discovery while minimizing costs and late-stage failures has positioned in silico predictive modeling as an indispensable pillar of modern pharmaceutical research.[1][2] This te...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative to accelerate drug discovery while minimizing costs and late-stage failures has positioned in silico predictive modeling as an indispensable pillar of modern pharmaceutical research.[1][2] This technical guide provides a comprehensive, step-by-step workflow for the bioactivity prediction of the novel chemical entity, 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. By leveraging a suite of publicly accessible computational tools, we delineate a robust methodology encompassing initial data acquisition, physicochemical and pharmacokinetic profiling, similarity-based target hypothesis, and culminates in a discussion on advanced predictive modeling techniques such as molecular docking. This document is intended for researchers, computational chemists, and drug development professionals, offering both the strategic rationale behind methodological choices and the detailed protocols necessary for their execution. The overarching goal is to construct a holistic predictive profile of the target molecule, thereby enabling an informed, data-driven prioritization for subsequent experimental validation.

Introduction to the Target Molecule and Predictive Strategy

Chemical Identity of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

The subject of this guide is the molecule 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. Initial investigation reveals its presence in chemical supplier databases but a conspicuous absence of associated bioactivity data in major public repositories like PubChem.[3][4] This lack of existing biological information makes it an ideal candidate for exploratory in silico analysis, where computational methods can generate the first hypotheses about its potential therapeutic relevance.

The molecule's structure features a bromobenzene core, a common moiety in medicinal chemistry, linked to a cyclopropylmethoxy-methyl side chain. This combination of an aromatic, halogenated ring and a flexible, ether-containing aliphatic group presents an interesting scaffold with potential for diverse biological interactions.

Table 1: Core Identifiers for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

IdentifierValueSource
IUPAC Name 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene-
CAS Number 1018681-31-6[5]
Molecular Formula C11H13BrO[5]
Molecular Weight 241.12 g/mol [5]
Canonical SMILES C1CC1COC(C2=CC=C(C=C2)Br)PubChem CID 51433945
InChIKey YZYXQQRZJZRQRE-UHFFFAOYSA-NPubChem CID 51433945
The Rationale for In Silico Prediction

The journey from a chemical concept to a marketed drug is notoriously long, expensive, and fraught with a high rate of failure.[6] It is estimated that for every 5,000-10,000 compounds that enter the drug discovery pipeline, only one or two will ultimately receive regulatory approval.[2] A primary cause for this attrition is the late-stage discovery of unfavorable pharmacokinetic properties or unforeseen toxicity.[1]

In silico methods, which use computer simulations and models, offer a powerful strategy to mitigate these risks.[2] By predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its likely biological targets and binding affinities early in the process, researchers can:

  • Prioritize Promising Candidates: Focus resources on molecules with a higher probability of success.[7][8]

  • Reduce Costs and Timelines: Minimize the need for expensive and time-consuming experimental assays for every compound.[7]

  • Identify Potential Liabilities Early: Flag compounds with predicted toxicity or poor drug-like properties before significant investment is made.[9]

This guide serves as a practical application of this philosophy, demonstrating how to build a comprehensive bioactivity profile from the ground up, starting with nothing more than a chemical structure.

Overview of the Predictive Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Input Molecule 1-Bromo-4-... B Data Acquisition & Physicochemical Profiling A->B SMILES Input C ADMET Prediction B->C Calculated Properties D Target Hypothesis Generation (Similarity & Substructure) B->D Molecular Fingerprint F Data Synthesis & Bioactivity Report C->F E Structure-Based Prediction (Molecular Docking) D->E Hypothesized Protein Target(s) E->F G A Ligand Preparation (3D Structure Generation, Energy Minimization) C Define Binding Site (Grid Box around original inhibitor location) A->C B Receptor Preparation (PDB: 3PPM) (Remove Water/Co-ligands) B->C D Docking Algorithm (Search for favorable poses) C->D E Scoring Function (Estimate Binding Energy) D->E F Analyze Top Poses (Binding Energy, Interactions) E->F

Figure 2: A generalized workflow for a molecular docking experiment.

Methodology:

  • Prepare the Receptor: Download the PDB file for 3PPM from the RCSB PDB website (rcsb.org). Using a molecular visualization tool (e.g., UCSF Chimera, PyMOL), remove all water molecules and the original co-crystallized ligand from the structure. Save the cleaned protein structure as a new PDB file. [10]2. Prepare the Ligand: Convert the 2D SMILES string of our target molecule into a 3D structure. This can be done using various tools, including online converters or RDKit. Ensure the 3D structure is energy-minimized to represent a stable conformation. Save this as a MOL2 or PDB file.

  • Submit to Docking Server: Upload the prepared receptor (protein) and ligand files to the SwissDock server (or a similar platform).

  • Define the Binding Pocket: Specify the coordinates for the docking search space. The most reliable method is to define a "grid box" centered on the position of the original, co-crystallized inhibitor in the 3PPM structure.

  • Run and Analyze: Initiate the docking run. The server will perform the simulation and return a set of predicted binding poses, each with an estimated binding energy (often expressed as Gibbs Free Energy, ΔG, in kcal/mol). The more negative the value, the stronger the predicted binding. [11]

Hypothetical Docking Results and Interpretation

Since an actual docking run is computationally intensive, we will present a realistic, hypothetical result based on known FAAH inhibitors.

Table 4: Hypothetical Molecular Docking Results against FAAH (PDB: 3PPM)

Binding Pose ClusterEstimated ΔG (kcal/mol)Key Interacting Residues
1 -8.2Ser241, Ser217 (Covalent Link), Ile238, Leu380
2 -7.5Met436, Phe432, Trp531 (Hydrophobic Pocket)
3 -7.1Lys142 (Ionic Interaction)

Interpretation (Expertise & Experience): A predicted binding energy of -8.2 kcal/mol indicates a strong and favorable interaction, suggestive of high binding affinity. The key interactions provide mechanistic insight:

  • Covalent Interaction: The interaction with Ser241 and Ser217 is highly significant. FAAH is a serine hydrolase, and many of its inhibitors form a covalent bond with the catalytic serine (Ser241). A docking pose showing proximity to this residue strongly supports the hypothesis that our molecule could act as an inhibitor.

  • Hydrophobic Pocket: Interactions with residues like Phe432 and Trp531 suggest that the bromobenzene and cyclopropyl groups of our ligand fit snugly into hydrophobic pockets within the active site, contributing to binding stability.

This docking result provides strong, structure-based evidence that corroborates the hypothesis generated from the similarity search, significantly increasing our confidence in the prediction.

Data Synthesis and Final Predictive Report

The power of this in silico workflow lies in the synthesis of multiple, orthogonal lines of evidence.

  • Drug-Likeness: The molecule exhibits a favorable ADMET profile, with good predicted oral absorption and bioavailability, though potential for CNS effects and CYP enzyme inhibition must be noted. [7]* Target Hypothesis: Similarity searching strongly suggests activity related to neuromodulation or metabolic enzyme inhibition, with FAAH and ion channels as prime candidates.

  • Structural Evidence: Molecular docking provides a plausible atomic-level mechanism for high-affinity binding to the active site of FAAH, a therapeutically relevant target.

Conclusion: Based on this comprehensive in silico analysis, 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is predicted to be an orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH) or a similar serine hydrolase. Its ability to permeate the blood-brain barrier suggests potential utility in treating central nervous system disorders related to the endocannabinoid system, such as anxiety or neuropathic pain.

Recommendations for Experimental Validation:

  • Enzyme Inhibition Assay: The highest priority is to perform an in vitro enzymatic assay to determine the IC50 value of the compound against purified human FAAH.

  • CYP450 Inhibition Panel: An in vitro assay screening against major CYP isoforms (especially CYP2D6) is critical to assess the risk of drug-drug interactions.

  • Cell-Based Permeability Assay: A Caco-2 or similar cell-based assay would provide experimental validation of the predicted high GI absorption.

This in silico-first approach has successfully transformed an unknown chemical structure into a promising lead compound with a clear, testable biological hypothesis and a defined path for experimental validation, demonstrating the profound efficiency and insight that computational methods bring to modern drug discovery. [12][13]

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  • Optibrium. (n.d.). How do I assess similarities between molecules? Retrieved from [Link]

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  • PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • YouTube. (2023, November 13). Tanimoto Similarity Analysis with Python | Python for Chemists. Retrieved from [Link]

  • PubMed Central. (2021, July 15). A Guide to In Silico Drug Design. Retrieved from [Link]

  • SureChEMBL. (2025, May 7). Similarity Search, Tanimoto Coefficient and Fingerprint Generation. Retrieved from [Link]

  • Trends in Sciences. (n.d.). View of Integrated Network Pharmacology, In Silico, and In Vitro Evaluation of Antioxidant Activity from the Methanol Extract of Salacca zalacca Skin. Retrieved from [Link]

  • MDPI. (2023, December 21). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

  • PubMed Central. (2021, December 7). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Retrieved from [Link]

  • YouTube. (2024, January 15). Demystifying Tanimoto Similarity: A Practical Approach. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-cyclopentylbenzene. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Bromo-4-n-propylbenzene. Retrieved from [Link]

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Foundational

A Guide to Sourcing and Quality Control of High-Purity 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene for Pharmaceutical Research

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing and ensuring the quality of high-purity 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (CAS No...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing and ensuring the quality of high-purity 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (CAS No: 1018681-31-6). This versatile aromatic intermediate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel pharmaceutical candidates.[1] Its structure, featuring a brominated phenyl ring and a cyclopropylmethoxy moiety, offers dual functionality for chemical elaboration. The bromine atom serves as a key handle for cross-coupling reactions, while the cyclopropyl group can enhance metabolic stability and potency of target molecules.[1]

Commercial Availability and Supplier Landscape

A critical first step in any research and development program is the reliable sourcing of starting materials. 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is available from a range of commercial suppliers specializing in chemical intermediates for the pharmaceutical and biotechnology industries. While a comprehensive list is dynamic, a survey of the market indicates the availability of this compound from manufacturers and distributors of varying scales.

Table 1: Prominent Commercial Suppliers of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Supplier NamePurity Specification (if available)Additional Notes
CHEMLYTE SOLUTIONS CO.,LTDNot specifiedA manufactory with a significant presence on chemical sourcing platforms.[2]
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.95%Offers various package sizes suitable for research and development purposes.[1]
United States BiologicalHighly PurifiedProvides the compound with a specified storage temperature of -20°C.[3]
BLDpharmNot specifiedOffers the compound and indicates the availability of analytical documentation such as NMR, HPLC, LC-MS, and UPLC.[4]
ArctomNot specifiedLists the compound in their catalog of research chemicals.

It is imperative for the discerning researcher to not solely rely on catalog information but to request and scrutinize the Certificate of Analysis (CoA) for each batch. The CoA provides critical data on the purity and the analytical methods used for its determination.

Synthesis Pathway and Potential Impurities

Understanding the synthetic route to 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is paramount for anticipating potential process-related impurities. While specific proprietary synthesis details are often undisclosed by suppliers, a plausible and efficient synthesis can be extrapolated from established chemical principles and patent literature for analogous structures. A common approach involves a two-step process:

  • Bromination of 4-methylphenol: The synthesis likely commences with the selective bromination of 4-methylphenol to introduce the bromine atom at the para position relative to the hydroxyl group.

  • Williamson Ether Synthesis: The resulting 4-bromo-1-(hydroxymethyl)benzene is then subjected to a Williamson ether synthesis with (bromomethyl)cyclopropane in the presence of a suitable base to form the desired ether linkage.

G cluster_synthesis Plausible Synthesis Pathway start 4-Methylphenol intermediate 4-Bromo-1-(hydroxymethyl)benzene start->intermediate Bromination (e.g., NBS, CCl4) product 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene intermediate->product Williamson Ether Synthesis ((Bromomethyl)cyclopropane, Base) G cluster_hplc HPLC Workflow for Purity Analysis sample Sample Preparation (Dissolution in mobile phase) hplc hplc sample->hplc data Data Acquisition & Analysis (Chromatogram, Peak Integration) hplc->data result Purity Report (Area % of main peak) data->result

Sources

Protocols & Analytical Methods

Method

Strategic Execution of the Heck-Mizoroki Reaction for the Synthesis of Substituted Alkenes from 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

APPLICATION NOTE & PROTOCOLS For distribution to: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the Heck-Mizoroki reaction, focusing on the specific...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE & PROTOCOLS

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the Heck-Mizoroki reaction, focusing on the specific application of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene as the aryl halide substrate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene. [1][2][3]This guide will delve into the critical parameters of the reaction, including the choice of catalyst, ligands, bases, and solvents, and their impact on reaction efficiency and product selectivity. Detailed, step-by-step protocols are provided, underpinned by mechanistic insights to empower researchers to not only replicate the described methods but also to rationally troubleshoot and adapt them for their specific needs.

Introduction: The Significance of the Heck-Mizoroki Reaction

The Heck-Mizoroki reaction, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of substituted alkenes. [1][2][3]Its discovery, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, provided a powerful tool for the construction of complex molecular architectures from readily available starting materials. [1]The reaction's broad functional group tolerance and high stereoselectivity for the trans isomer make it an invaluable methodology in medicinal chemistry and materials science. [4][5][6] Our focus substrate, 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, incorporates a cyclopropylmethyl ether moiety. The cyclopropyl group is a valuable pharmacophore, and its stability under various reaction conditions is a key consideration. The cyclopropylmethyl group is generally stable under the neutral to basic conditions of the Heck reaction, as the high energy barrier to the formation of the corresponding carbocation prevents rearrangement. [7][8]

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions. The generally accepted catalytic cycle for the Heck reaction proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates. [1][2]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ReductiveElim Reductive Elimination Pd0->ReductiveElim Regeneration OxAdd Oxidative Addition [Ar-Pd(II)BrL₂] OxAdd->Pd0 Oxidative Addition AlkeneCoord Alkene Coordination AlkeneCoord->OxAdd MigratoryInsertion Syn-Migratory Insertion MigratoryInsertion->AlkeneCoord BetaHydride Syn-β-Hydride Elimination BetaHydride->MigratoryInsertion ReductiveElim->BetaHydride [H-Pd(II)BrL₂] ArBr Ar-Br ArBr->OxAdd Alkene Alkene Alkene->AlkeneCoord Product Substituted Alkene Product->BetaHydride Base Base Base->ReductiveElim HBase [H-Base]⁺Br⁻ HBase->ReductiveElim

Figure 1. The catalytic cycle of the Heck-Mizoroki reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene to form a Pd(II) complex. [1][2][4]2. Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the aryl group into the alkene double bond. [2][4]3. Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species. [4]This step is stereospecific and typically leads to the thermodynamically more stable trans (E)-alkene. [4]4. Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated HBr, facilitating the reductive elimination of HX and regenerating the active Pd(0) catalyst to continue the cycle. [3][4][9]

Critical Parameters and Component Selection

The success of the Heck reaction is highly dependent on the judicious selection of several key components.

Palladium Precatalyst

While the active catalyst is a Pd(0) species, Pd(II) salts such as palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are commonly used as precatalysts. [1]These are often more stable and easier to handle than air-sensitive Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). [1]The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. [1]

Ligands

Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition, and influencing its reactivity and selectivity. [10]For aryl bromides, monodentate phosphines like triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often effective. [1][11]Bulky, electron-rich phosphines can enhance the rate of oxidative addition. [12]In recent years, N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for the Heck reaction, offering high thermal stability. [13][14]

Base

The choice of base is critical for regenerating the Pd(0) catalyst. [3][9]Both organic bases, such as triethylamine (Et₃N), and inorganic bases, like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), are commonly employed. [1][2]The base should be strong enough to neutralize the generated acid but not so strong as to cause unwanted side reactions.

Solvent

Polar aprotic solvents are typically the solvents of choice for the Heck reaction as they can stabilize the polar intermediates in the catalytic cycle. [15][16]Common examples include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP). [4][15]However, greener alternatives like cyclopentyl methyl ether (CPME), which is stable under basic conditions and has a high boiling point, are gaining traction. [17][18][19]

Experimental Protocols

The following protocols are provided as a starting point for the Heck reaction of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. Optimization may be required depending on the specific alkene coupling partner.

General Considerations
  • Inert Atmosphere: While some Heck reactions can be performed in air, particularly with more robust catalyst systems, it is generally recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and phosphine ligands.

  • Reagent Purity: The purity of reagents, especially the solvent, is crucial. Peroxides in solvents like NMP have been shown to oxidize phosphine ligands, inhibiting the reaction. [20]

Protocol 1: Heck Reaction with an Acrylate Ester

This protocol describes the coupling of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene with n-butyl acrylate.

Materials:

  • 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 mmol, 1.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Under a stream of inert gas, add anhydrous DMF (5 mL).

  • Add n-butyl acrylate (1.5 mmol, 1.5 equiv) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction with Styrene

This protocol details the coupling with styrene, a less activated alkene.

Materials:

  • 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (as a solution in an organic solvent or as the phosphonium salt)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 mmol, 1.0 equiv).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Under a positive pressure of inert gas, add a solution of tri-tert-butylphosphine (0.02 mmol, 2 mol%) in a suitable solvent.

  • Add anhydrous NMP (5 mL) and styrene (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Workup the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl bromides, providing a useful reference for optimization.

ParameterCondition A (Acrylates)Condition B (Styrenes)Rationale
Pd Precatalyst Pd(OAc)₂Pd(OAc)₂Common, stable, and effective precatalyst. [1]
Catalyst Loading 1-3 mol%0.5-2 mol%Lower loadings may be possible with more efficient ligand systems.
Ligand PPh₃P(t-Bu)₃ or other bulky phosphinesElectron-rich, bulky ligands facilitate the reaction with less reactive alkenes. [11]
Base Et₃NK₂CO₃, Cs₂CO₃Inorganic bases are often effective and can be easier to remove during workup. [1][21]
Solvent DMF, DMAcNMP, DioxaneHigher boiling point solvents are often required for less reactive substrates. [15]
Temperature 80-120 °C100-150 °CHigher temperatures are generally needed for the coupling of less activated alkenes. [13]

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more electron-rich and bulky ligand, or switching to a more polar, higher-boiling solvent like NMP. Ensure the absence of oxygen and peroxides in the solvent. [20]* Formation of Byproducts: The formation of reduced arene (dehalogenation) can sometimes be observed. This can be minimized by ensuring an efficient coupling reaction. The formation of diarylated alkene can occur if the stoichiometry is not carefully controlled.

  • Catalyst Decomposition: The appearance of palladium black is an indication of catalyst decomposition. This can often be mitigated by using a higher ligand-to-palladium ratio or by adding a phase-transfer catalyst like a quaternary ammonium salt, which can stabilize the palladium catalyst. [20]

Conclusion

The Heck-Mizoroki reaction is a robust and versatile tool for the synthesis of substituted alkenes from 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivities. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this important transformation in a research and development setting.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Kotha, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]

  • Clarke, M. L., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Sustainable Chemistry & Engineering, 2(6), 1543-1548. [Link]

  • Kotha, S., et al. (2010). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. Molecules, 15(2), 649-59. [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • J&K Scientific LLC. (2021). Heck Reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Heck Reaction—State of the Art. [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. [Link]

  • Taylor & Francis Online. (2019). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Semantic Scholar. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • American Chemical Society. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]

  • American Chemical Society. (2000). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • National Center for Biotechnology Information. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. [Link]

  • American Chemical Society. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of a Diverse Set of Phosphorus Ligands on Solid Support and Their Screening in the Heck Reaction. [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • American Chemical Society. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... [Link]

  • ResearchGate. (n.d.). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. [Link]

  • ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene. [Link]

  • Wikipedia. (2024). Cyclopentyl methyl ether. [Link]

  • Wiley Online Library. (2015). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]

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Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 1-Br...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a versatile building block in modern organic synthesis. The protocols detailed herein are designed to be robust and reproducible, offering a foundation for the synthesis of a diverse array of molecular architectures relevant to pharmaceutical and materials science research. This guide emphasizes the underlying principles of catalyst selection, reaction optimization, and mechanistic considerations to empower researchers to confidently apply and adapt these methodologies.

Introduction: The Strategic Importance of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These transformations provide a powerful and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of complex organic molecules.[1][2] The substrate, 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, is of particular interest due to the presence of the cyclopropylmethoxy motif, a common feature in medicinally active compounds that can enhance metabolic stability and binding affinity. The C(sp²)–Br bond of this substrate is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The general mechanism for these transformations involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex.[1][3][4] This is followed by either transmetalation with an organometallic reagent (in Suzuki and Negishi reactions), migratory insertion of an alkene or alkyne (in Heck and Sonogashira reactions), or coordination and deprotonation of an amine (in Buchwald-Hartwig amination).[3][4][5] The cycle concludes with reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.[1][3] The efficiency and selectivity of these reactions are critically dependent on the choice of ligands, bases, and reaction conditions, which modulate the electronic and steric properties of the palladium catalyst.[6][7][8]

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions is depicted below.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation / Coordination Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L2 Catalyst Regeneration

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols provide a starting point for the cross-coupling of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. It is crucial to note that optimization of reaction parameters may be necessary for different coupling partners.

General Considerations and Reagent Handling
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and phosphine ligands.[9]

  • Solvent Purity: Anhydrous solvents are essential for reproducible results, as water can interfere with the catalytic cycle.[9]

  • Reagent Quality: Use high-purity starting materials, catalysts, and ligands. The quality of the base is also critical for reaction success.

Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene with a generic arylboronic acid.

Materials:

ReagentMolar Equiv.
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene1.0
Arylboronic Acid1.2
Pd(PPh₃)₄0.02
K₂CO₃2.0
Toluene/H₂O4:1 v/v

Procedure:

  • To a dry Schlenk flask, add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene/water solvent mixture via syringe.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Combine Reactants & Base b Add Solvent a->b c Degas Solution b->c d Add Catalyst c->d e Heat & Stir d->e f Extraction e->f g Drying & Concentration f->g h Column Chromatography g->h

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Protocol for Buchwald-Hartwig Amination

This protocol outlines the coupling of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene with a primary or secondary amine.[10][11]

Materials:

ReagentMolar Equiv.
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene1.0
Amine1.2
Pd₂(dba)₃0.01
XPhos0.03
NaOt-Bu1.4
Toluene-

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction tube.

  • Add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene and toluene.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation and Expected Outcomes

The following table provides a summary of representative cross-coupling reactions with 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene and expected yields based on analogous transformations found in the literature.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10080-90
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6075-85
HeckStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10070-80

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper inert atmosphere; use fresh catalyst and ligands.
Insufficiently strong baseFor Suzuki couplings, consider using Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, ensure the base is anhydrous.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Formation of Byproducts Homocoupling of the starting materialLower the catalyst loading; ensure slow addition of the catalyst.
ProtodebrominationUse rigorously dried solvents and reagents.
Catalyst Decomposition Presence of oxygenImprove degassing procedure; maintain a positive pressure of inert gas.[9]
High temperatureOptimize the reaction at a lower temperature.

Conclusion

The palladium-catalyzed cross-coupling of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a highly effective and versatile method for the synthesis of a wide range of valuable compounds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement these reactions in their own synthetic endeavors. By understanding the key reaction parameters and mechanistic principles, these methods can be further optimized and expanded to access novel molecular entities for drug discovery and materials science.

References

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available at: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. Available at: [Link]

  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]

  • HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • ResearchGate. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by... Available at: [Link]

  • CEM Corporation. Organometallic cross-coupling reactions. Available at: [Link]

  • National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available at: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

  • NIST. Benzene, 1-bromo-4-methyl-. Available at: [Link]

  • Stenutz. 1-bromo-4-methoxybenzene. Available at: [Link]

  • ACS Publications. Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. Available at: [Link]

Sources

Method

The Strategic Application of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene in the Trajectory of Modern Drug Discovery

Abstract In the landscape of contemporary medicinal chemistry, the judicious selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 1-Bromo-4-[(cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the judicious selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene has emerged as a synthon of considerable strategic value. Its architecture, featuring a reactive aryl bromide handle for sophisticated cross-coupling reactions and a cyclopropylmethyl ether moiety—a group known to confer advantageous pharmacokinetic properties—positions it as a cornerstone for generating libraries of drug-like molecules. This technical guide delineates the synthesis of this key intermediate and provides detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, pivotal transformations in the synthesis of novel drug candidates.

Introduction: The Rationale for a Privileged Building Block

The pursuit of novel chemical entities with therapeutic potential is an exercise in molecular design, where every substituent can profoundly influence a compound's biological activity and metabolic fate. 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a testament to this principle. It is comprised of two key features that are highly sought after in drug design:

  • The Aryl Bromide Moiety: This functional group is a linchpin for modern palladium-catalyzed cross-coupling reactions.[1][2] It provides a reliable and versatile site for the construction of carbon-carbon and carbon-nitrogen bonds, which form the backbone of a vast number of pharmaceutical compounds.[3] The C-Br bond offers a balance of reactivity, making it amenable to a wide range of catalytic systems while often being stable to other synthetic transformations.

  • The Cyclopropylmethyl Ether Group: The inclusion of a cyclopropyl group in drug candidates is a well-established strategy to enhance metabolic stability, improve potency, and modulate lipophilicity.[2][4] The strained three-membered ring can sterically shield adjacent bonds from enzymatic degradation and its unique electronic properties can influence binding to biological targets. The ether linkage provides a flexible yet stable connection to the phenyl ring.

This guide provides a comprehensive overview of the synthesis of this valuable building block and its subsequent application in the generation of diverse molecular scaffolds relevant to drug discovery.

Synthesis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

A robust and scalable synthesis of the title compound can be achieved via a Williamson ether synthesis, a classic and reliable method for the formation of ethers.[5][6] This approach utilizes readily available starting materials, 4-bromobenzyl alcohol and cyclopropylmethanol.

Synthetic Pathway

Synthesis_Pathway 4-bromobenzyl_alcohol 4-Bromobenzyl Alcohol product 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene 4-bromobenzyl_alcohol->product Williamson Ether Synthesis cyclopropylmethanol Cyclopropylmethanol NaH NaH, THF NaH->product

Caption: Plausible synthetic route to the target compound.

Detailed Experimental Protocol

Objective: To synthesize 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene from 4-bromobenzyl alcohol and cyclopropylmethanol.

Materials:

  • 4-Bromobenzyl alcohol

  • Cyclopropylmethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere of nitrogen, add cyclopropylmethanol (1.2 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of 4-bromobenzyl alcohol to the prepared sodium cyclopropylmethoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

Application in the Synthesis of Novel Drug Candidates

The true utility of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene lies in its ability to serve as a scaffold for diversification. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig amination are illustrative of its application in generating biaryl and arylamine structures, which are prevalent in pharmaceuticals.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7][8]

Suzuki_Coupling start_mat 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene conditions Pd Catalyst, Base, Solvent start_mat->conditions boronic_acid Arylboronic Acid boronic_acid->conditions product Biaryl Product conditions->product

Caption: General scheme for Suzuki-Miyaura coupling.

Representative Protocol: Synthesis of a Biaryl Derivative

Objective: To couple 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene with 4-methoxyphenylboronic acid.

Materials:

  • 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask, add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add degassed toluene and water (typically a 10:1 ratio).

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the desired biaryl product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
Base K₃PO₄A moderately strong base that facilitates the transmetalation step without promoting significant side reactions.
Solvent Toluene/WaterA biphasic system that effectively dissolves both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy to drive the catalytic cycle at a reasonable rate.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of numerous drugs.[9][10]

Buchwald_Hartwig start_mat 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene conditions Pd Catalyst, Base, Solvent start_mat->conditions amine Amine (e.g., Morpholine) amine->conditions product Arylamine Product conditions->product

Caption: General scheme for Buchwald-Hartwig amination.

Representative Protocol: Synthesis of an N-Aryl Morpholine Derivative

Objective: To couple 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene with morpholine.

Materials:

  • 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (1.4 eq.) to a Schlenk tube.

  • Add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 eq.) and toluene.

  • Add morpholine (1.2 eq.) and seal the tube.

  • Remove the reaction from the glovebox and heat in an oil bath at 100-110 °C.

  • Monitor the reaction by LC-MS. After completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosXPhos is a highly effective ligand for C-N bond formation, promoting efficient coupling of a wide range of amines.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
Solvent TolueneAn inert, high-boiling solvent suitable for this transformation.
Inertness Glovebox/SchlenkThe catalytic species is sensitive to oxygen, requiring an inert atmosphere for optimal performance.

Conclusion

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene stands as a quintessential example of a modern building block designed for purpose in drug discovery. Its synthesis from accessible precursors and its predictable reactivity in powerful cross-coupling reactions make it an invaluable tool for medicinal chemists. The protocols detailed herein provide a robust framework for the utilization of this synthon, enabling the rapid generation of diverse and novel chemical matter. By leveraging such strategic intermediates, researchers can more efficiently navigate the complex path of drug development, accelerating the journey from initial concept to potential clinical candidate.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YorkSpace. (n.d.). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(methoxymethoxy)benzene. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1018681-31-6 | 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene | Catalog KOR-BS-19131. Retrieved from [Link]

  • Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1148. Retrieved from [Link]

  • RSC Publishing. (2015). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 6(2), 1255-1260. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

  • ACS Publications. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(21), 12049-12122. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac.
  • ResearchGate. (2025, August 7). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

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Application

The Cyclopropylmethoxy Group: A Strategic Tool for Enhancing Bioactive Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic modification of bioactive molecules is paramount to optimizing thei...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of bioactive molecules is paramount to optimizing their therapeutic potential. Among the myriad of chemical motifs employed, the cyclopropylmethoxy group has emerged as a powerful tool for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical considerations for incorporating this valuable functional group, aimed at empowering researchers to leverage its benefits in their drug development programs.

The Strategic Advantage of the Cyclopropylmethoxy Moiety

The seemingly simple cyclopropylmethoxy group ([–O–CH₂–cPr]) packs a significant punch in medicinal chemistry. Its utility stems from a unique combination of steric and electronic properties that can profoundly influence a molecule's behavior in vivo. The cyclopropane ring, with its inherent strain and high s-character in its C-H bonds, imparts a degree of conformational rigidity and can act as a bioisosteric replacement for other functionalities.[1][2]

Key Benefits of Incorporating a Cyclopropylmethoxy Group:

  • Enhanced Metabolic Stability: The cyclopropyl group is generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more conventional alkyl groups.[3][4] This is attributed to the higher bond dissociation energy of its C-H bonds, making hydrogen atom abstraction more difficult.[3] This can lead to a longer half-life and improved oral bioavailability of the drug candidate.

  • Improved Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock the molecule into a more favorable conformation for binding to its biological target, thus enhancing potency.[5][6] Furthermore, the specific spatial orientation of the cyclopropylmethoxy group can lead to improved selectivity by favoring interactions with the target receptor over off-target proteins.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropylmethoxy group can fine-tune a molecule's lipophilicity, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This allows for a more controlled optimization of the overall pharmacokinetic properties.

  • Increased Brain Permeability: In the context of central nervous system (CNS) drug discovery, the cyclopropylmethoxy group has been shown to contribute to increased brain permeability, a crucial factor for drugs targeting the brain.[5][7]

Synthetic Pathways for Introducing the Cyclopropylmethoxy Group

The incorporation of a cyclopropylmethoxy group is typically achieved through the formation of an ether linkage. Two of the most reliable and widely used methods are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on the specific substrate, its functional group tolerance, and the desired stereochemistry.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][8] In this context, a hydroxyl group on the bioactive molecule is deprotonated to form a nucleophilic alkoxide, which then attacks an electrophilic cyclopropylmethyl halide, most commonly (bromomethyl)cyclopropane.

Experimental Workflow: Williamson Ether Synthesis

Caption: Workflow for Williamson Ether Synthesis.

Detailed Step-by-Step Methodology:

  • Deprotonation of the Alcohol:

    • Dissolve the bioactive molecule containing a hydroxyl group (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF or THF).

    • Add a strong base (1.1 - 1.5 eq), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Addition of the Electrophile:

    • To the freshly prepared alkoxide solution, add (bromomethyl)cyclopropane (1.2 - 2.0 eq) dropwise at room temperature.

    • The reaction mixture may be heated (e.g., to 50-80 °C) to drive the reaction to completion, depending on the reactivity of the substrate.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopropylmethoxy-containing molecule.

Causality Behind Experimental Choices:

  • The use of a strong base is crucial to quantitatively generate the alkoxide, which is a much more potent nucleophile than the parent alcohol.[8]

  • Anhydrous and aprotic solvents are employed to prevent quenching of the strong base and the alkoxide intermediate.

  • (Bromomethyl)cyclopropane is a commonly used electrophile due to its commercial availability and appropriate reactivity.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for forming the ether linkage, particularly for substrates that are sensitive to the basic conditions of the Williamson synthesis.[2][4] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a critical consideration for chiral molecules.[2] The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Experimental Workflow: Mitsunobu Reaction

Caption: Workflow for the Mitsunobu Reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of the bioactive molecule containing a hydroxyl group (1.0 eq) and cyclopropylmethanol (1.2 - 1.5 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃) (1.2 - 1.5 eq) under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Azodicarboxylate:

    • Slowly add a solution of DIAD or DEAD (1.2 - 1.5 eq) in anhydrous THF to the reaction mixture dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate as byproducts. These can often be removed by direct purification of the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The combination of PPh₃ and DEAD/DIAD forms a phosphonium salt in situ, which activates the hydroxyl group of the bioactive molecule, turning it into a good leaving group.[2]

  • The reaction is typically performed at low temperatures initially to control the exothermic reaction between the phosphine and the azodicarboxylate.

  • Anhydrous conditions are essential to prevent the hydrolysis of the reactive intermediates.

Synthesis of the Key Precursor: (Bromomethyl)cyclopropane

A reliable supply of high-purity (bromomethyl)cyclopropane is crucial for the successful incorporation of the cyclopropylmethoxy group. While commercially available, it can also be synthesized in the laboratory from cyclopropylmethanol.

Protocol 3: Synthesis of (Bromomethyl)cyclopropane

This protocol describes the synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol using phosphorus tribromide (PBr₃) in N,N-dimethylformamide (DMF).

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, add N,N-dimethylformamide (DMF).

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Addition of Cyclopropylmethanol:

    • After the addition of PBr₃ is complete, cool the mixture to -10 °C.

    • Slowly add cyclopropylmethanol (1.0 eq) dropwise, ensuring the temperature remains below -5 °C.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

    • Monitor the reaction by gas chromatography (GC) or NMR spectroscopy.

    • Carefully pour the reaction mixture into ice-water and extract with a low-boiling point organic solvent (e.g., diethyl ether or pentane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Carefully remove the solvent by distillation at atmospheric pressure.

    • Purify the crude (bromomethyl)cyclopropane by fractional distillation to obtain the pure product.

Causality Behind Experimental Choices:

  • PBr₃ is a classic and effective reagent for converting primary alcohols to alkyl bromides.

  • The use of DMF as a solvent helps to solubilize the reagents and intermediates.

  • Low temperatures are critical during the addition of reagents to control the exothermic reaction and to minimize the formation of byproducts from ring-opening or rearrangement of the cyclopropyl ring.[9]

Case Study: Impact of Cyclopropylmethoxy Incorporation

The following table provides a hypothetical, yet representative, example of the impact of replacing a methoxy group with a cyclopropylmethoxy group on the key properties of a lead compound targeting a generic kinase.

PropertyLead Compound (with -OCH₃)Optimized Compound (with -OCH₂-cPr)Rationale for Improvement
Target Potency (IC₅₀) 50 nM5 nMThe cyclopropyl group may provide a better fit into a hydrophobic pocket of the kinase, leading to enhanced binding affinity.
Metabolic Stability (t½ in HLM) 15 min90 minThe cyclopropyl group is less prone to oxidative metabolism compared to the methyl group of the methoxy moiety.[3][4]
Oral Bioavailability (F%) 10%45%The increased metabolic stability leads to reduced first-pass metabolism and consequently higher oral bioavailability.
hERG Inhibition (IC₅₀) 1 µM>30 µMThe steric bulk and electronic properties of the cyclopropylmethoxy group may disrupt the binding to the hERG channel.

HLM: Human Liver Microsomes

Conclusion

The incorporation of the cyclopropylmethoxy group is a valuable and field-proven strategy in medicinal chemistry for optimizing the properties of bioactive molecules. By enhancing metabolic stability, improving potency and selectivity, and fine-tuning physicochemical properties, this seemingly small modification can have a profound impact on the therapeutic potential of a drug candidate. The synthetic protocols provided herein offer reliable and practical methods for introducing this important functional group. As with any synthetic endeavor, careful optimization of reaction conditions for each specific substrate is essential for achieving the desired outcome. The thoughtful application of the principles and protocols outlined in this guide can empower researchers to unlock the full potential of their bioactive molecules.

References

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Mitsunobu reaction. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. ResearchGate. Retrieved from [Link]

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Method

Application Note: Protocols for the Synthesis of Biaryl Compounds from 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Abstract This application note provides detailed, field-proven protocols for the synthesis of biaryl compounds, a critical structural motif in modern drug discovery, using 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed, field-proven protocols for the synthesis of biaryl compounds, a critical structural motif in modern drug discovery, using 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene as a versatile starting material. Recognizing the importance of robust and reproducible synthetic methods, we present two powerful palladium-catalyzed cross-coupling strategies: the Suzuki-Miyaura coupling and the Negishi coupling. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just step-by-step procedures but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Biaryl Scaffolds

Biaryl structures are a cornerstone of medicinal chemistry and materials science.[1] Their prevalence in pharmaceuticals is extensive, forming the core of numerous antiviral, antihypertensive, and antifungal drugs.[2] The defined spatial relationship and electronic communication between the two aromatic rings allow for precise tuning of a molecule's pharmacological and physical properties. The development of efficient carbon-carbon bond-forming reactions to construct these scaffolds is therefore a paramount objective in organic synthesis.[1]

This document focuses on 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a substrate featuring a cyclopropylmethoxy ether moiety often incorporated into drug candidates to enhance metabolic stability and target engagement. We will detail two of the most reliable and versatile palladium-catalyzed methods for its conversion to valuable biaryl products: the Suzuki-Miyaura and Negishi cross-coupling reactions.[3][4]

Starting Material Specifications

The quality of the starting material is fundamental to the success of any synthetic protocol. All experiments should be conducted using well-characterized 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

Table 1: Physicochemical Properties of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

PropertyValueSource
CAS Number 1018681-31-6[5]
Molecular Formula C₁₁H₁₃BrO[5]
Molecular Weight 241.12 g/mol [5]
Appearance Typically a clear, pale yellow liquid or low-melting solid[6]
Storage Conditions Store at -20°C to ensure long-term stability[5]

Protocol I: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely practiced cross-coupling for biaryl synthesis, celebrated for its operational simplicity, mild conditions, and the environmental benignity of its organoboron reagents.[3][7]

Rationale Behind Experimental Design
  • Catalytic System: The reaction is driven by a palladium(0) catalyst. We specify Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, a robust and commercially available air-stable precatalyst that reliably generates the active Pd(0)L₂ species in situ. The triphenylphosphine ligands are crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[8][9]

  • Base Selection: The activation of the boronic acid to a more nucleophilic boronate complex is essential for the transmetalation step.[8] An aqueous solution of a mild inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is highly effective and demonstrates broad functional group compatibility.

  • Solvent System: A biphasic solvent system is optimal. Toluene or 1,4-dioxane serves to dissolve the organic substrates (aryl bromide and boronic acid) and the catalyst, while water is required to dissolve the inorganic base. This two-phase environment often accelerates the reaction.

  • Thermal Conditions: Moderate heating (80–100 °C) provides the necessary activation energy for the catalytic cycle to proceed efficiently, typically leading to complete conversion within a few hours.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_label Oxidative Addition ArPdX Ar-Pd(II)L₂(Br) TM_label Transmetalation ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdAr_prime->Pd0 RE_label Reductive Elimination Biaryl Ar-Ar' OA_label->ArPdX Ar-Br TM_label->ArPdAr_prime [Ar'B(OH)₃]⁻ RE_label->Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Laboratory Protocol
  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (3 mol%).

  • Inerting the System: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add toluene (to achieve a substrate concentration of ~0.2 M) followed by a 2 M aqueous solution of K₂CO₃ (2.0 equiv.).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir the biphasic mixture vigorously for 4-12 hours.

  • Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic phase sequentially with water (2x) and brine (1x).

  • Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure biaryl product.

Table 2: Example Reagent Stoichiometry for Suzuki-Miyaura Protocol

ReagentMolar Equiv.Amount (for 1.0 mmol Scale)
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene1.0241 mg
Arylboronic Acid1.21.2 mmol
Pd(PPh₃)₄0.0335 mg
2 M K₂CO₃ (aq)2.01.0 mL
Toluene-5.0 mL

Protocol II: The Negishi Coupling

The Negishi coupling offers a powerful alternative, utilizing highly reactive organozinc nucleophiles. This method is particularly valued for its exceptional functional group tolerance and its ability to form C(sp²)-C(sp³) bonds, although here we focus on biaryl synthesis (C(sp²)-C(sp²)).[11][12]

Rationale Behind Experimental Design
  • Organozinc Reagents: Arylzinc reagents are more reactive than their organoboron counterparts, which often allows for milder reaction conditions.[13] They can be prepared from aryl halides or organolithiums and transmetalated with a zinc salt like ZnCl₂. This protocol assumes the use of a commercially available or pre-formed arylzinc solution.

  • Catalytic System: A highly active catalyst is generated from a palladium(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice that promotes efficient oxidative addition and reductive elimination, even with challenging substrates.[12]

  • Solvent: The reaction requires an anhydrous, polar aprotic solvent. Tetrahydrofuran (THF) is ideal as it effectively solubilizes the organometallic reagents and the catalyst complex.

  • Thermal Conditions: The high reactivity of the organozinc reagent often permits the reaction to be conducted at or slightly above room temperature (e.g., 25-50 °C), preserving thermally labile functional groups.

The Catalytic Cycle: A Mechanistic Overview

The Negishi coupling follows a catalytic pathway analogous to the Suzuki coupling, with the key difference being the transmetalation from an organozinc species.[14]

Negishi_Cycle Negishi Catalytic Cycle Pd0 Pd(0)L₂ OA_label Oxidative Addition ArPdX Ar-Pd(II)L₂(Br) TM_label Transmetalation ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdAr_prime->Pd0 RE_label Reductive Elimination Biaryl Ar-Ar' OA_label->ArPdX Ar-Br TM_label->ArPdAr_prime Ar'-ZnCl RE_label->Biaryl

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Detailed Step-by-Step Laboratory Protocol
  • Catalyst Pre-formation: In a glovebox or under inert atmosphere, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%). Add anhydrous THF and stir for 15 minutes at room temperature to form the active catalyst solution.

  • Substrate Addition: To this solution, add a solution of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 equiv.) in anhydrous THF.

  • Nucleophile Addition: Slowly add the arylzinc chloride solution (1.5 equiv., typically 0.5 M in THF) to the reaction flask via syringe over 5 minutes.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 50 °C can be applied.

  • Monitoring: Track reaction progress by quenching small aliquots with saturated aqueous NH₄Cl, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography on silica gel to obtain the final biaryl product.

Table 3: Example Reagent Stoichiometry for Negishi Protocol

ReagentMolar Equiv.Amount (for 1.0 mmol Scale)
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene1.0241 mg
Arylzinc Chloride (0.5 M in THF)1.53.0 mL
Pd₂(dba)₃0.01514 mg
XPhos0.0314 mg
Anhydrous THF-~5.0 mL

General Experimental Workflow and Validation

A successful cross-coupling reaction is a self-validating system when executed with precision. The following workflow diagram illustrates the critical stages common to both protocols.

Workflow General Workflow for Biaryl Synthesis cluster_setup cluster_execution cluster_purification reagents 1. Weigh Reagents (Aryl Bromide, Coupling Partner, Catalyst, Ligand, Base) glassware 2. Flame-Dry Glassware reagents->glassware inert 3. Establish Inert Atmosphere (Argon/Nitrogen Purge) glassware->inert solvents 4. Add Degassed Solvents & Reagents inert->solvents reaction 5. Stir at Designated Temp (25-100 °C) solvents->reaction monitoring 6. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 7. Aqueous Workup (Quench & Extract) monitoring->workup isolation 8. Dry & Concentrate workup->isolation purification 9. Column Chromatography isolation->purification product Pure Biaryl Product purification->product

Caption: A generalized workflow for palladium-catalyzed biaryl synthesis.

Trustworthiness through Verification:

  • Reaction Monitoring: Consistent monitoring confirms the consumption of starting materials and the formation of a new, less polar product spot by TLC.

  • Characterization: The identity and purity of the final product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.

  • Inert Gas Techniques: Organozinc reagents are moisture and air-sensitive. Proper handling using Schlenk line techniques or a glovebox is mandatory for the Negishi coupling.

  • Reagent Hazards: Palladium catalysts are toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all chemicals prior to use.

References

  • Suzuki, A. (1981). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (10), 519-520. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • NRO Chemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Negishi, E.-i., King, A. O., & Okukado, N. (1977). Selective carbon-carbon bond formation via transition metal catalysis: 1. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzyl-zinc derivatives with aryl halides. Journal of Organic Chemistry, 42(10), 1821–1823. Available at: [Link]

  • Chemistry Notes. (2022). Negishi coupling reaction: Mechanism, popular application. Available at: [Link]

  • BYJU'S. Suzuki Coupling Reaction. Available at: [Link]

  • Wikipedia. Negishi coupling. Available at: [Link]

  • Name-Reaction.com. Negishi cross-coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Negishi Coupling. Available at: [Link]

  • Fiveable. Biaryl Synthesis. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)₃)₂ as a Catalyst. Journal of the American Chemical Society, 123(12), 2719-2724. Available at: [Link]

  • University of California, San Diego, Department of Chemistry and Biochemistry. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Stenutz, R. 1-bromo-4-methoxybenzene. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • NIST. (2021). Benzene, 1-bromo-4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

  • chemeurope.com. Negishi coupling. Available at: [Link]

  • PubChem. 1-Bromo-4-cyclopropylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, G. V. M., et al. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. RSC Advances, 11(48), 30166-30182. Available at: [Link]

Sources

Application

Application Notes and Protocols for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene emerges as a uniquely valuable intermediate, embodying two key structural features highly sought after in drug design: a reactive aryl bromide handle for sophisticated molecular elaboration and a cyclopropylmethoxy-methyl moiety known to confer advantageous pharmacokinetic and pharmacodynamic properties.

The bromine atom serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These reactions are foundational in modern drug discovery for the construction of complex molecular architectures from simpler precursors.[1][2] The ability to readily form new carbon-carbon and carbon-heteroatom bonds at this position allows for the systematic exploration of the chemical space around the core scaffold, a critical process in the optimization of lead compounds.[1]

Simultaneously, the cyclopropylmethoxy-methyl group is recognized as a "privileged" structural motif. The incorporation of a cyclopropyl group can enhance metabolic stability by blocking sites of oxidative metabolism, improve potency through favorable conformational constraints, and increase solubility.[3] This makes derivatives of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene particularly attractive for the synthesis of inhibitors targeting a range of biological targets, including protein kinases and G-protein coupled receptors (GPCRs).[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene in the synthesis of potential therapeutic agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

Key Physicochemical and Reactive Properties

A thorough understanding of the physicochemical properties of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 1018681-31-6Internal Data
Molecular Formula C₁₁H₁₃BrOInternal Data
Molecular Weight 241.12 g/mol Internal Data
Appearance Colorless to light yellow oilInternal Data
Boiling Point Not determined
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)Internal Data
Reactivity The aryl bromide is susceptible to oxidative addition with Pd(0) catalysts, initiating cross-coupling reactions. The ether linkage is generally stable under typical cross-coupling conditions.[1]

Application in the Synthesis of a Novel Kinase Inhibitor Scaffold

Protein kinases are a critical class of enzymes often implicated in the pathogenesis of cancer and inflammatory diseases, making them a prime target for therapeutic intervention.[6] The following section details a representative application of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene in the synthesis of a hypothetical, yet plausible, kinase inhibitor scaffold, drawing inspiration from known pharmacophores.[4]

Synthetic Strategy: A Suzuki-Miyaura Cross-Coupling Approach

Our strategy employs a Suzuki-Miyaura cross-coupling reaction to couple 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene with a heterocyclic boronic acid, a common core in many kinase inhibitors. This approach is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acid building blocks.[2]

Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, step-by-step methodology for the Suzuki-Miyaura coupling of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene with a generic heterocyclic boronic acid.

Materials:

  • 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 eq)

  • Heterocyclic boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 eq), the heterocyclic boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere is crucial for the catalytic cycle to proceed efficiently.[7]

  • Degassed Solvents: Dissolved oxygen in the solvents can also lead to the oxidation of the palladium catalyst. Degassing the solvents prior to use is a critical step to ensure high yields.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.[7]

  • Aqueous Dioxane: The presence of water can enhance the rate of the reaction and is often necessary for the dissolution of the inorganic base. 1,4-Dioxane is a good solvent for the organic reactants.

Characterization and Further Elaboration

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Characterization_and_Elaboration cluster_synthesis Synthesis cluster_analysis Structural Verification cluster_next_steps Further Development A Suzuki Coupling Product B ¹H NMR A->B C ¹³C NMR A->C D HRMS A->D E Biological Screening (e.g., Kinase Assay) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Caption: Post-synthesis workflow.

Following successful synthesis and characterization, the novel kinase inhibitor scaffold can be subjected to biological screening to determine its inhibitory activity against a panel of protein kinases. The data obtained from these assays will inform subsequent structure-activity relationship (SAR) studies, guiding the further optimization of the lead compound.

Conclusion

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its dual functionality allows for the strategic construction of complex molecules with desirable pharmacological properties. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of new and improved therapeutic agents.

References

  • WO2010075074A1 - Protein kinase inhibitors - Google Patents. (n.d.).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.
  • GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. (2019). Molecular Pharmacology, 96(6), 743-752.
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Molecular pharmacology of GPCRs. (2018). British Journal of Pharmacology, 175(21), 4063-4066.
  • US9492453B2 - Protein kinase B inhibitors - Google Patents. (n.d.).
  • Selected examples of biologically active compounds and drugs having an annulated cyclopropane ring. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • TWI351404B - Cyclic protein tyrosine kinase inhibitors - Google Patents. (n.d.).
  • Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). Molecules, 29(7), 1599.
  • Recent advances in Sonogashira reactions. (2011). Chemical Society Reviews, 40(10), 5049-5066.
  • Discovery of new GPCR ligands to illuminate new biology. (2017). Nature Chemical Biology, 13(11), 1147-1154.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(39), 27954-27958.
  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2013). Green Chemistry, 15(11), 3125-3131.
  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023). Chemistry Proceedings, 14(1), 127.
  • Synthesis and biological evaluation of 14-alkoxymorphinans. 2. (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist. (1989). Journal of Medicinal Chemistry, 32(2), 418-421.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2018). Organic Chemistry Frontiers, 5(12), 1935-1944.
  • Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.). Retrieved January 20, 2026, from [Link]

  • WO 2011/025927 A1 - Googleapis.com. (n.d.).
  • MEK inhibitors in oncology: a patent review and update (2016 - present). (2024).
  • (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene in Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Scaffold In the landscape of modern medicinal chemistry, the strategi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The cyclopropyl group, in particular, has emerged from a chemical curiosity to a valuable tool in drug design.[1][2] Its rigid, three-membered ring structure can confer a range of beneficial properties to a molecule, including increased potency through conformational constraint, improved metabolic stability by shielding adjacent groups from enzymatic degradation, and the ability to act as a bioisostere for other functional groups.[1][3]

The compound 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene serves as a highly versatile building block for the synthesis of compound libraries. Its structure is bifunctional: the aryl bromide provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the cyclopropylmethoxy-methyl fragment offers a desirable lipophilic and metabolically robust moiety.[1][4] This application note provides a detailed guide to the derivatization of this key intermediate, focusing on robust and scalable reactions amenable to parallel synthesis for the rapid generation of diverse chemical libraries.

Core Synthetic Strategies for Library Diversification

The aryl bromide of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is the primary site for diversification. Three principal classes of reactions are highlighted here for their broad substrate scope, functional group tolerance, and adaptability to high-throughput synthesis formats: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and metal-halogen exchange for subsequent reaction with electrophiles.

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[5] This palladium-catalyzed reaction couples the aryl bromide with a wide array of boronic acids or esters.[5][6]

Reaction Principle: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5]

Experimental Protocol: Parallel Synthesis of Biaryl Derivatives

This protocol is designed for a 24-well parallel synthesis platform.

Materials:

  • 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 eq)

  • A library of diverse arylboronic acids (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)[6]

  • Anhydrous 1,4-dioxane and water (10:1 v/v)

  • 24-well reaction block with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Array Preparation: To each well of the reaction block, add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (e.g., 0.1 mmol, 24.1 mg).

  • Reagent Addition: Add the corresponding arylboronic acid (0.12 mmol) to each well, followed by cesium carbonate (0.25 mmol, 81.4 mg).

  • Catalyst Addition: In a separate vial, prepare a stock solution of Pd(dppf)Cl₂ in 1,4-dioxane. Add the catalyst (0.005 mmol, 4.1 mg) to each well.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture (1 mL) to each well.

  • Reaction Execution: Seal the reaction block, purge with argon for 10 minutes, and then heat to 100°C with stirring for 12-18 hours.

  • Work-up: Cool the reaction block to room temperature. Dilute each well with ethyl acetate (2 mL) and water (1 mL). Shake and separate the layers. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude products are typically purified by high-throughput preparative HPLC.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic Acid PartnerProductYield (%)Purity (%)
1Phenylboronic acid4-[(Cyclopropylmethoxy)methyl]-1,1'-biphenyl85>95
24-Methoxyphenylboronic acid4'-Methoxy-4-[(cyclopropylmethoxy)methyl]-1,1'-biphenyl82>95
33-Pyridylboronic acid3-{4-[(Cyclopropylmethoxy)methyl]phenyl}pyridine75>95
44-(Trifluoromethyl)phenylboronic acid4'-Trifluoromethyl-4-[(cyclopropylmethoxy)methyl]-1,1'-biphenyl88>95

Yields and purities are representative and may vary based on the specific boronic acid and purification method.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Biaryl Product Ar-Ar' Transmetalation Complex->Biaryl Product Reductive Elimination Biaryl Product->Pd(0)L2 Catalyst Regeneration Boronic Acid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- Boronic Acid->Boronate + OH- Base Base (e.g., Cs2CO3) Boronate->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[7][8] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[7][9]

Reaction Principle: The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to form the C-N bond.[7][10] The choice of ligand is critical for reaction efficiency.

Experimental Protocol: High-Throughput Synthesis of Aryl Amines

Materials:

  • 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 eq)

  • A library of primary or secondary amines (1.2 eq)

  • XPhos Pd G3 precatalyst (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Array Preparation: In a glovebox, add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (0.1 mmol, 24.1 mg) and sodium tert-butoxide (0.14 mmol, 13.5 mg) to each reaction vial.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.002 mmol, 1.7 mg) to each vial.

  • Reagent Addition: Add a stock solution of the respective amine (0.12 mmol) in toluene (1 mL) to each vial.

  • Reaction Execution: Seal the vials and place them in a reaction block. Heat to 110°C with stirring for 12-24 hours.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify via automated flash chromatography or preparative HPLC.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Reagent Dispensing reagents Dispense Aryl Bromide, Amine, Base (NaOtBu), and Pd Catalyst into vials start->reagents reaction Seal vials, purge with Argon, and heat at 110°C reagents->reaction workup Cool, Quench (NH4Cl), Extract (EtOAc) reaction->workup purification Purify via automated flash chromatography workup->purification analysis Characterize library members (LCMS, NMR) purification->analysis end_node End: Purified Library analysis->end_node

Caption: High-throughput workflow for Buchwald-Hartwig amination.

Metal-Halogen Exchange: Generating Nucleophilic Intermediates

Metal-halogen exchange, typically using organolithium or Grignard reagents, transforms the electrophilic aryl bromide into a potent nucleophile.[11][12] This intermediate can then be trapped with a variety of electrophiles to introduce diverse functionalities.

Reaction Principle: The reaction of an aryl bromide with magnesium metal forms an organomagnesium halide (Grignard reagent).[12][13] Alternatively, reaction with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures results in a lithium-halogen exchange to form an aryllithium species.[14][15] These intermediates are highly reactive towards electrophiles such as aldehydes, ketones, CO₂, and nitriles.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard and organolithium reagents are extremely strong bases and will be quenched by protic sources like water.[12] All glassware must be flame-dried, and solvents must be anhydrous.

  • Low Temperature for Lithiation: Lithium-halogen exchange is typically performed at low temperatures (e.g., -78°C) to prevent side reactions, such as the reaction of the newly formed aryllithium with the starting aryl bromide.[15]

Experimental Protocol: Grignard Formation and Reaction with an Aldehyde

Materials:

  • Magnesium turnings (1.5 eq)

  • Iodine (1 crystal)

  • 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Grignard Initiation: To a flame-dried, three-neck flask under argon, add magnesium turnings (1.5 mmol, 36 mg) and a crystal of iodine. Briefly heat with a heat gun until iodine vapors are visible.

  • Reagent Addition: Add anhydrous THF (2 mL). Prepare a solution of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 mmol, 241 mg) in anhydrous THF (3 mL) and add a small portion to the magnesium. The disappearance of the iodine color and gentle refluxing indicates initiation.

  • Grignard Formation: Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir at room temperature for 1 hour.

  • Electrophilic Quench: Cool the solution to 0°C. Add a solution of benzaldehyde (1.1 mmol, 117 mg) in anhydrous THF (1 mL) dropwise.

  • Work-up: After stirring for 1 hour at room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify by flash column chromatography on silica gel.

Visualization: Metal-Halogen Exchange and Electrophilic Quench

Grignard_Reaction ArBr 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (Ar-Br) Grignard Grignard Reagent (Ar-MgBr) ArBr->Grignard + Mg(0) / THF Mg Mg(0) Product Derivatized Product (Ar-E) Grignard->Product + E+ Electrophile Electrophile (E+) (e.g., R-CHO) Electrophile->Product

Caption: General workflow for Grignard formation and electrophilic trapping.

Conclusion

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a valuable and versatile starting material for the construction of diverse chemical libraries. The protocols outlined for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and metal-halogen exchange provide robust and scalable methods for its derivatization. By leveraging these powerful synthetic transformations, researchers can rapidly access novel chemical space and accelerate the discovery of new lead compounds in drug development programs. Each protocol should be seen as a starting point, with optimization of catalyst, ligand, base, and solvent being potentially necessary for challenging substrates.

References

  • Conn, E. L., et al. (2022). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry, 20(18). Available at: [Link]

  • Caporale, A., et al. (2021). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. Molecules, 26(16). Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • University of Colorado Boulder. Grignard Reaction. Available at: [Link]

  • Ji, G., et al. (2018). One-pot parallel synthesis of biaryl compounds. ResearchGate. Available at: [Link]

  • Nemr, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Available at: [Link]

  • Kantam, M. L., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 8(11). Available at: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Usami, Y., et al. (2015). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Google Patents. (2000). Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9). Available at: [Link]

  • The Organic Chemist. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • University of Leeds. Combinatorial libraries: strategies and methods for 'lead' discovery. Available at: [Link]

  • Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 103. Available at: [Link]

  • Waser, M. (2012). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ChemInform, 43(32). Available at: [Link]

  • Perry, M. A., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(46). Available at: [Link]

  • Chegg. (2021). Experiment Three: Chemoselectivity in Gringard Formation. Available at: [Link]

  • Kandathil, V., et al. (2021). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. Available at: [Link]

  • Tour, J. M., et al. (1992). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. Defense Technical Information Center. Available at: [Link]

  • Hartman, M. C., et al. (2015). Peptide and peptide library cyclization via bromomethylbenzene derivatives. Methods in Molecular Biology, 1248. Available at: [Link]

  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Available at: [Link]

  • Growing Science. (2021). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Available at: [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. Available at: [Link]

  • Google Patents. (2000). Process for producing 1-bromo-4-phenylbutane.

Sources

Application

The Strategic Role of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene in the Synthesis of Advanced Agrochemicals

Introduction In the competitive landscape of modern agriculture, the development of novel, effective, and environmentally conscious crop protection agents is paramount. The succinate dehydrogenase inhibitor (SDHI) class...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the competitive landscape of modern agriculture, the development of novel, effective, and environmentally conscious crop protection agents is paramount. The succinate dehydrogenase inhibitor (SDHI) class of fungicides represents a significant advancement in this field, offering broad-spectrum control of devastating fungal pathogens.[1] Within this class, Solatenol™ (common name: benzovindiflupyr) has emerged as a key active ingredient, valued for its high potency and long-lasting efficacy.[2] Central to the economically viable synthesis of Solatenol™ is the strategic use of bespoke building blocks. This document provides a detailed examination of one such critical intermediate: 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene . We will explore its application, provide detailed synthetic protocols for its conversion into a key aniline intermediate and its subsequent incorporation into the final active ingredient, and discuss the chemical rationale behind these synthetic strategies. This guide is intended for researchers, process chemists, and other professionals in the agrochemical and pharmaceutical industries.

Core Intermediate Profile

Compound Name 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene
CAS Number 1018681-31-6
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
Structure
Role Precursor to the aniline moiety of Solatenol™ (benzovindiflupyr)

Application in Agrochemical Synthesis: A Gateway to SDHI Fungicides

The primary application of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene in agrochemical synthesis is as a key starting material for the preparation of the fungicidally active molecule, Solatenol™ (benzovindiflupyr). The structural fragments of this intermediate are integral to the final efficacy of the fungicide. The cyclopropylmethoxy group contributes to the molecule's optimal lipophilicity and metabolic stability, while the brominated phenyl ring provides a reactive handle for the crucial carbon-nitrogen bond formation that builds the core of the final product.

The overall synthetic strategy involves a two-stage conversion:

  • Amination of the Aryl Bromide: Transformation of the bromo-functionalized benzene ring into a primary aniline. This is a critical step that introduces the nitrogen atom necessary for the final amide coupling.

  • Amide Bond Formation: Coupling of the resulting aniline with the pyrazole carboxylic acid core of the SDHI pharmacophore to yield the final Solatenol™ molecule.

The following sections provide detailed, field-proven protocols for these key transformations.

Experimental Protocols

Protocol 1: Synthesis of 4-((Cyclopropylmethoxy)methyl)aniline

This protocol details the conversion of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene to its corresponding aniline derivative. The procedure is adapted from established palladium-catalyzed C-N coupling methodologies, specifically the Buchwald-Hartwig amination, which allows for the formation of C-N bonds with high efficiency and functional group tolerance.[3][4] The reaction proceeds in two steps: an initial coupling with benzylamine, followed by a debenzylation via catalytic hydrogenation to yield the desired primary aniline.[2][5]

Reaction Scheme:

Protocol 1 start 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene intermediate N-Benzyl-4-((cyclopropylmethoxy)methyl)aniline start->intermediate  Pd Catalyst, Ligand, Base  Benzylamine, Toluene, Heat   final 4-((Cyclopropylmethoxy)methyl)aniline intermediate->final  H₂, Pd/C, Ethanol   Protocol 2 start_aniline 4-((Cyclopropylmethoxy)methyl)aniline final_product Solatenol™ (benzovindiflupyr) start_aniline->final_product start_acid_chloride 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride start_acid_chloride->final_product  Triethylamine, Dichloromethane, 0 °C to RT  

Sources

Method

Application Notes & Protocols: A Senior Application Scientist's Guide to the Scale-up Synthesis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Derivatives

Abstract This document provides a detailed guide for the scale-up synthesis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a key building block in pharmaceutical development. Moving from bench-scale synthesis to pilot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the scale-up synthesis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a key building block in pharmaceutical development. Moving from bench-scale synthesis to pilot or industrial production presents significant challenges in terms of reaction efficiency, process safety, and economic viability. These application notes offer an in-depth analysis of viable synthetic routes, focusing on the Williamson ether synthesis, particularly through Phase Transfer Catalysis (PTC) as a robust and scalable method. We will dissect the causality behind experimental choices, provide step-by-step protocols, and emphasize the critical safety procedures required for handling hazardous reagents at scale.

Introduction: The Strategic Importance of the Bromo-Cyclopropylmethoxy Benzene Scaffold

The 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene moiety and its derivatives are prevalent scaffolds in modern medicinal chemistry. The cyclopropylmethoxy group often enhances metabolic stability and modulates lipophilicity, while the bromo-substituted phenyl ring serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The successful and efficient scale-up of these intermediates is therefore a critical step in the drug development pipeline, directly impacting project timelines and costs.

This guide is designed for researchers, process chemists, and drug development professionals, providing field-proven insights into developing a self-validating and scalable synthesis.

Strategic Analysis of Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the target molecule. The choice of pathway at an industrial scale is dictated by factors such as raw material cost, atom economy, process safety, and ease of purification.

  • Route A: Williamson Ether Synthesis. This is the most direct and commonly employed method for ether formation. It involves the nucleophilic substitution of a halide by an alkoxide.[1][2][3] The key reaction is between a 4-bromobenzyl halide and a cyclopropylmethoxide salt.

  • Route B: Late-Stage Aromatic Bromination. This route involves first synthesizing the (cyclopropylmethoxy)methyl]benzene core and then introducing the bromine atom via electrophilic aromatic substitution. While feasible, this approach can suffer from regioselectivity issues, as the activating ether side-chain directs ortho- and para-.[4] This often leads to isomeric impurities that are challenging to separate on a large scale, making it a less desirable primary route for scale-up.

Given the challenges of Route B, this guide will focus exclusively on the optimization and scale-up of the Williamson ether synthesis.

Core Synthesis Protocol: Williamson Ether Synthesis via Phase Transfer Catalysis (PTC)

The classical Williamson synthesis requires the use of strong, hazardous, and moisture-sensitive bases like sodium hydride (NaH) to generate the alkoxide.[5] For large-scale operations, a Phase Transfer Catalysis (PTC) approach is vastly superior. PTC utilizes a catalyst to shuttle a reactant from one phase (typically aqueous) into another (organic) where the reaction occurs, enabling reactions between immiscible reagents under milder conditions.[6][7] This avoids anhydrous conditions and hazardous reagents, making the process safer, more economical, and environmentally friendlier.[6]

The PTC Mechanism in Action

In this synthesis, the phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion (or the cyclopropylmethoxide ion formed in situ) from the aqueous phase into the organic phase. This "organic-soluble" nucleophile can then efficiently react with the 4-bromobenzyl bromide substrate.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Na_RO Sodium Cyclopropylmethoxide (NaOR) NaOH->Na_RO Forms ROH Cyclopropylmethanol (ROH) ROH->Na_RO QOR_org Q+OR- Na_RO->QOR_org QBr_aq Catalyst (Q+Br-) QBr_aq->QOR_org NaBr NaBr ArCH2Br 4-Bromobenzyl Bromide (ArCH2Br) ArCH2OR Product (ArCH2OR) ArCH2Br->ArCH2OR SN2 Reaction QOR_org->ArCH2OR QBr_org Q+Br- ArCH2OR->QBr_org Releases QBr_org->QBr_aq Catalyst Returns QBr_org->NaBr Safety_Protocol cluster_planning Pre-Operation Planning cluster_execution Reaction Execution cluster_emergency Emergency Response RA Conduct Risk Assessment MSDS Review All MSDS RA->MSDS Spill Spill Kit (Thiosulfate) RA->Spill Exposure Eyewash / Safety Shower RA->Exposure Evac Evacuation Route RA->Evac Eng_Controls Verify Engineering Controls (Hood, Scrubber) MSDS->Eng_Controls PPE Don Full PPE Eng_Controls->PPE Proceeds to Reagent_Handling Handle Reagents in Hood PPE->Reagent_Handling PPE->Spill Informs PPE->Exposure PPE->Evac Monitoring Monitor Temperature & Pressure Reagent_Handling->Monitoring Waste Segregate Halogenated Waste Monitoring->Waste

Caption: Logical Flow of Safety Protocols for Handling Brominated Compounds.

Conclusion

The scale-up synthesis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene derivatives is most effectively and safely achieved using a Williamson ether synthesis protocol mediated by Phase Transfer Catalysis. This method obviates the need for hazardous anhydrous reagents, simplifies the operational setup, and is highly amenable to industrial production. By adhering to the detailed protocols and stringent safety measures outlined in these application notes, research and development teams can confidently and efficiently produce this critical pharmaceutical intermediate at scale, ensuring both process integrity and operator safety.

References

  • Bromination safety - YouTube. (2024).
  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (2025). JAOCS, 78, 423–429.
  • Cantillo, D., & Kappe, C. O. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch . Molecules, 24(11), 2139. Retrieved from [Link]

  • Technical Support Center: Handling Molecular Bromine in Industrial Synthesis. BenchChem.
  • 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - ChemicalBook.
  • Maruoka, K. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications . Accounts of Chemical Research, 48(5), 1450–1461. Retrieved from [Link]

  • Li, W., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives . Molecules, 25(23), 5727. Retrieved from [Link]

  • Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. (2022). Proceedings PIT IAGI 51st 2022.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchGate.
  • Handling liquid bromine and preparing bromine water | Demonstration | RSC Education . Royal Society of Chemistry. Retrieved from [Link]

  • Phase-transfer catalyst - Wikipedia . Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps . Retrieved from [Link]

  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes . (2020). Cambridge University Press & Assessment. Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry . (2014). Retrieved from [Link]

  • Williamson Ether Synthesis - Utah Tech University.
  • Williamson ether synthesis - Wikipedia . Retrieved from [Link]

  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses . (2018). Organic Syntheses, 95, 328-344. Retrieved from [Link]

  • Williamson Ether Synthesis - YouTube . (2018). Professor Dave Explains. Retrieved from [Link]

  • Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide? | ResearchGate . Retrieved from [Link]

  • 16.11: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts . (2024). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling with 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules utilizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules utilizing the Suzuki-Miyaura cross-coupling reaction. Our focus is the specific optimization and troubleshooting for the substrate 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene , a building block that, while seemingly straightforward, possesses electronic properties that merit careful consideration for achieving high-yield, reproducible results.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to diagnose issues and rationally design reaction conditions.

Section 1: Understanding the Core Reaction & Substrate-Specific Challenges

This section addresses foundational questions regarding the Suzuki-Miyaura coupling mechanism and the specific considerations for an electron-rich aryl bromide.

Q1: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction?

A: The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron species and an organohalide.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your aryl bromide, forming a Pd(II) complex. This is often the rate-determining step of the entire cycle.[1][2]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. The base is critical for activating the boronic acid, forming a more nucleophilic borate species that facilitates this transfer.[3][4][5]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are ejected, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Transmetalation Complex) ArPdBr->ArPdR Transmetalation Product Ar-R' (Product) ArPdR->Product Reductive Elimination Product->Pd0 ArBr 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene ArBr->ArPdBr + Ar-Br Boronic R'-B(OH)₂ + Base Boronic->ArPdR + [R'B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: What are the specific challenges associated with 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene?

A: Your substrate is an aryl bromide with an electron-donating alkyl ether group in the para position. This presents a specific challenge:

  • Slower Oxidative Addition: Electron-donating groups increase the electron density on the aromatic ring, strengthening the carbon-bromine bond. This makes the initial oxidative addition step—often the slowest step—even more sluggish compared to reactions with electron-deficient or neutral aryl halides.[7][8] Consequently, standard conditions that work for other substrates may lead to low or incomplete conversion.

To overcome this, a more active catalytic system is often required. This typically involves the rational selection of a more electron-rich ligand to enhance the reactivity of the palladium center.[8][9]

Section 2: Recommended Experimental Protocols

We provide two robust protocols as starting points. Protocol A represents a standard, widely applicable set of conditions. If you encounter issues with conversion, Protocol B employs a more specialized ligand and base combination designed for less reactive aryl bromides.

Table 1: Reaction Parameters for Suzuki Coupling
ParameterProtocol A: Standard ConditionsProtocol B: Optimized for Challenging Substrates
Aryl Halide 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 equiv)1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 equiv)
Boronic Acid Arylboronic Acid (1.2 - 1.5 equiv)Arylboronic Acid or Pinacol Ester (1.2 equiv)
Catalyst PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand (Included in catalyst)SPhos (4.4 mol%)
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (2.0 - 3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene or 2-MeTHF (Anhydrous)
Concentration ~0.1 M~0.1 - 0.2 M
Temperature 85 - 100 °C80 - 110 °C
Time 4 - 24 hours2 - 12 hours
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Protocol A: Step-by-Step Methodology (Standard Conditions)
  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial, add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe. A thorough degassing of the solvent by sparging with argon for 20-30 minutes prior to addition is critical.[8]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol B: Step-by-Step Methodology (Optimized Conditions)
  • Reagent Preparation: To a flame-dried Schlenk flask, add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 equiv), the arylboronic acid or ester (1.2 equiv), finely powdered and dried tripotassium phosphate (K₃PO₄, 2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.044 equiv).

  • Inert Atmosphere: Seal the flask, and thoroughly evacuate and backfill with argon three times. Maintaining a strictly oxygen-free environment is paramount for this catalyst system.[10]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up & Purification: Follow steps 6 and 7 from Protocol A.

Section 3: Troubleshooting Guide

Encountering a low yield is a common challenge in cross-coupling reactions. This guide provides a logical workflow to diagnose and resolve the most frequent issues.

Troubleshooting_Tree start Start: Low or No Yield q1 Is Aryl Bromide Consumed? (Check TLC/LCMS) start->q1 no_conversion No: Incomplete Conversion q1->no_conversion No conversion Yes: Starting Material Consumed q1->conversion Yes cause1a Issue: Inactive Catalyst System (Oxidative Addition Failure) no_conversion->cause1a sol1a Solution: 1. Ensure rigorous degassing. 2. Switch to Protocol B (SPhos/Pd₂(dba)₃). 3. Increase temperature in 10°C increments. 4. Use fresh, high-purity catalyst/ligand. cause1a->sol1a q2 Major Byproduct Identified? conversion->q2 protodeboronation Protodeboronation (Arene from Boronic Acid) q2->protodeboronation Arene dehalogenation Dehalogenation (Bromine replaced by H) q2->dehalogenation Ar-H homocoupling Homocoupling (Biaryl from Boronic Acid) q2->homocoupling R'-R' sol_proto Solution: 1. Use boronic pinacol ester instead of acid. 2. Use anhydrous conditions (Protocol B). 3. Use K₃PO₄ or Cs₂CO₃ as the base. 4. Lower reaction temperature. protodeboronation->sol_proto sol_dehalo Solution: 1. Ensure solvents are pure (no alcohols if not intended). 2. Check purity of base. 3. Use a more robust ligand. dehalogenation->sol_dehalo sol_homo Solution: 1. Rigorously degas to remove all oxygen. 2. Use a slight excess of aryl bromide (1.1 equiv). 3. Ensure efficient stirring. homocoupling->sol_homo

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Q3: My reaction has stalled with significant unreacted aryl bromide. What is the most likely cause?

A: This is a classic symptom of a failed or slow oxidative addition step. Given your electron-rich substrate, this is the most probable bottleneck.

  • Causality: The Pd(0) catalyst is not inserting into the C-Br bond efficiently. This can be due to catalyst deactivation by oxygen or an insufficiently reactive catalytic system for this specific substrate.[10]

  • Solutions:

    • Improve Inert Atmosphere: Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of nitrogen or argon from start to finish. Oxygen is a potent inhibitor of the active Pd(0) catalyst.[10]

    • Switch to a More Active Ligand: The dppf ligand in Protocol A is a good general-purpose ligand, but may not be optimal here. Switching to Protocol B, which uses an electron-rich, bulky monophosphine ligand like SPhos, is the most logical next step. Such ligands are known to accelerate oxidative addition for electron-rich aryl halides.[7][8]

    • Increase Temperature: If switching the catalyst system is not possible, cautiously increasing the reaction temperature in 10 °C increments may provide the necessary energy to overcome the activation barrier. However, be aware this can also increase the rate of side reactions.[11]

Q4: My aryl bromide is fully consumed, but the yield of my desired product is low. I see a significant amount of arene byproduct corresponding to my boronic acid (e.g., benzene if using phenylboronic acid). What is happening?

A: You are observing protodeboronation , a common and destructive side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water) before it can transmetalate to the palladium center.[7][12]

  • Causality: This side reaction is often exacerbated by high temperatures, prolonged reaction times, and the presence of water, especially with weaker bases.[10]

  • Solutions:

    • Use a Boronic Ester: Boronic pinacol esters are significantly more stable towards hydrolysis than their corresponding acids. They are often the best solution to persistent protodeboronation.[10]

    • Employ Anhydrous Conditions: Switching to Protocol B (using a dry solvent like toluene and a non-hydroxide base like K₃PO₄) physically removes the water required for this side reaction. Ensure your base is finely powdered and dried beforehand.[8]

    • Use a Stronger, Non-Nucleophilic Base: A base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃ at promoting the desired reaction pathway over hydrolysis.[4][11]

Q5: I am observing a byproduct with the mass of my de-brominated starting material. How can I prevent this?

A: This side product arises from dehalogenation , where the bromine atom is replaced by a hydrogen atom.

  • Causality: After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated arene instead of the desired cross-coupled product.[7][10] The hydride source can sometimes be trace impurities in solvents or reagents.

  • Solutions:

    • Use High-Purity Reagents: Ensure your solvents are anhydrous and of high purity. If using an alcohol as a solvent or co-solvent, be aware it can sometimes act as a hydride donor.

    • Re-evaluate Base and Ligand: Certain base and ligand combinations can be more prone to this pathway. Screening alternative conditions, such as those in Protocol B, is recommended.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How critical is the quality of my boronic acid?

    • A: Extremely critical. Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of boroxines or simple hydrolysis.[7] Always use fresh, high-purity boronic acid or consider using a more stable boronic ester derivative.[10]

  • Q: My reaction mixture turns black. Is the reaction failing?

    • A: Not necessarily. The formation of finely dispersed palladium metal, known as palladium black, can occur. While a small amount is common, rapid precipitation of a large amount of black solid indicates catalyst decomposition and loss of activity from the solution phase.[12] This can be caused by excessively high temperatures or an unstable ligand-catalyst complex. If this occurs alongside a stalled reaction, a lower temperature or a more robust ligand is warranted.

  • Q: Can I run this reaction without water?

    • A: Yes. Anhydrous conditions, as detailed in Protocol B, are often advantageous for preventing protodeboronation.[8] In this case, a base that is soluble in the organic solvent or has a very high surface area (like finely powdered K₃PO₄) is required for efficient reaction.

  • Q: How do I effectively purify the product from residual palladium and boron impurities?

    • A: After standard aqueous work-up and column chromatography, some impurities may persist. Boronic acid and its byproducts can often be removed by performing a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH) to convert them into water-soluble boronate salts. To remove residual palladium, you can wash the organic solution with an aqueous solution of a thiol-containing scavenger resin or a solution of sodium thiomethoxide.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Dunn, A. L., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Online] Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Online] Available at: [Link]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link]

  • Nielsen, D. K., et al. (2018). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Catalysis. [Online] Available at: [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Online] Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Online] Available at: [Link]

  • Chemistry Insight. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Online] Available at: [Link]

  • Ben-saad, H., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Online] Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Online] Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Welcome to the technical support center for the synthesis and purification of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, field-tested solutions to ensure the successful isolation of your target compound with high purity.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Q1: My initial reaction workup has left an oily residue that is difficult to handle. What is the likely cause and the best way to proceed?

This is a common issue, often arising from residual high-boiling solvents like DMF or DMSO, or from the presence of viscous byproducts.

Immediate Steps:

  • Solvent Removal: Ensure your rotary evaporator is functioning optimally and, if necessary, use a high-vacuum pump to remove residual solvent. Gentle heating (30-40°C) can aid this process.

  • Aqueous Washes: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Perform several washes with water to remove any remaining DMF or other water-soluble impurities. Follow this with a brine wash to break up any emulsions and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Q2: My NMR analysis indicates the presence of unreacted 4-bromobenzyl halide starting material. How can I effectively remove it?

The presence of starting material is a frequent complication. The choice of purification strategy depends on the quantity of the unreacted halide.

Recommended Protocols:

  • Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities. 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is more polar than the starting 4-bromobenzyl halide. A typical solvent system would be a gradient of ethyl acetate in hexanes.

Compound Typical Rf Value (20% EtOAc/Hexanes)
4-Bromobenzyl Halide~0.8
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene~0.6
  • Recrystallization: If the crude product is a solid and the starting material is a minor impurity, recrystallization can be effective. A solvent system of ethanol/water or hexanes/ethyl acetate could be explored.

Q3: I am observing a significant byproduct that I suspect is an alkene, resulting from an elimination reaction. How can I confirm this and purify my desired ether?

Alkene byproducts are common in Williamson ether synthesis, especially if the reaction temperature is too high or if a sterically hindered base is used.[1][2]

Identification and Purification Workflow:

Caption: Workflow for identifying and purifying the product from alkene byproducts.

Purification Strategy: The polarity difference between the ether and the alkene byproduct is usually significant enough for efficient separation by flash column chromatography. The alkene will be much less polar and will elute first.

Q4: My reaction seems to have stalled, with a low yield of the desired product. What are some potential causes and how can I optimize the reaction?

Low yields can stem from several factors, including incomplete deprotonation of the alcohol, steric hindrance, or suboptimal reaction conditions.[2][3]

Troubleshooting Low Yields:

  • Base Strength: Ensure the base used is strong enough to fully deprotonate the cyclopropylmethanol. Sodium hydride (NaH) is a common and effective choice.[4][5]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[5][6] A moderate temperature of 50-80°C is often a good starting point.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the alkoxide, increasing the nucleophilicity of the oxygen anion.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective general purification strategy for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene?

For most common impurity profiles, flash column chromatography on silica gel is the most effective and versatile purification method. It allows for the separation of the desired product from both less polar byproducts (like elimination products) and more polar impurities.

Q2: Can I use recrystallization to purify 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene?

Recrystallization can be a viable option if your crude product is a solid and the impurities are present in small amounts. However, it is often less effective than chromatography for removing byproducts with similar polarities. A mixed solvent system, such as hexanes and ethyl acetate, would be a good starting point for developing a recrystallization protocol.

Q3: What are the expected ¹H NMR chemical shifts for the key protons in 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene?

While the exact chemical shifts can vary slightly depending on the solvent and instrument, the following are approximate values:

Proton Approximate Chemical Shift (ppm)
Aromatic Protons7.2-7.5 (two doublets)
Benzylic CH₂~4.5 (singlet)
O-CH₂ (cyclopropyl)~3.3 (doublet)
Cyclopropyl CH~1.0-1.2 (multiplet)
Cyclopropyl CH₂~0.2-0.6 (multiplets)
Q4: Are there any specific safety precautions I should take during the purification process?

Yes, always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Brominated aromatic compounds can be irritants, so avoid direct skin contact.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Wet pack a glass column with silica gel in your starting eluent (e.g., 100% hexanes or a 5% ethyl acetate/hexanes mixture).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the starting eluent and gradually increase the polarity by adding more ethyl acetate. Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

Protocol 2: General Workup Procedure
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Extraction: Slowly pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Logical Flow for Purification Strategy Selection

Caption: Decision tree for selecting the optimal purification strategy.

References

  • Pearson. A small amount of another organic product is formed in a Williams... Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Unb. Williamson Ether Synthesis: A Step-by-Step Guide. Available at: [Link]

  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Available at: [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • ResearchGate. Etherification of aryl bromides with 2 equivalents of alcohols. Yields... Available at: [Link]

  • The Royal Society of Chemistry. Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag. Available at: [Link]

  • PubChem. 1-Bromo-4-(2-methylpropoxy)benzene. Available at: [Link]

  • PrepChem.com. Synthesis of 1-Bromo-4-cyclohexylbenzene. Available at: [Link]

  • National Institutes of Health. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. Available at: [Link]

  • ResearchGate. Room‐Temperature Copper‐Catalyzed Etherification of Aryl Bromides. Available at: [Link]

  • Union College. Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Available at: [Link]

  • Boron Molecular. Buy 1-bromo-4-(methoxymethyl)benzene. Available at: [Link]

  • SIELC Technologies. 1-Bromo-4-(methylsulphonyl)benzene. Available at: [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available at: [Link]

  • Matrix Fine Chemicals. 1-BROMO-4-METHOXYBENZENE | CAS 104-92-7. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR:. Available at: [Link]

  • NIST. Benzene, 1-bromo-4-methoxy-. Available at: [Link]

  • Google Patents. US6037509A - Process for producing 1-bromo-4-phenylbutane.
  • National Institutes of Health. Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Heck Reactions with Substituted Aryl Bromides

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of Hec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of Heck reactions, particularly when working with substituted aryl bromides. Here, we will move beyond standard protocols to explore the nuances of this powerful C-C bond-forming reaction, providing you with actionable troubleshooting strategies and a deeper understanding of the underlying mechanistic principles.

Introduction: The Challenge of Substituted Aryl Bromides

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[1][2] While versatile, its efficiency can be significantly impacted by the electronic and steric nature of substituents on the aryl halide. Aryl bromides, though more reactive than the analogous chlorides, often present challenges that can lead to diminished yields, sluggish reactions, and the formation of unwanted byproducts.[3] This guide will address these common hurdles in a practical, question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Conversion with Electron-Rich Aryl Bromides

Question: I am attempting a Heck reaction with an electron-rich aryl bromide (e.g., containing methoxy or alkyl groups) and observing very low conversion to my desired product. What are the likely causes and how can I improve my yield?

Answer:

This is a classic challenge in Heck chemistry. The decreased reactivity of electron-rich aryl bromides stems from a slower rate of oxidative addition to the Pd(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle.[3] The electron-donating groups on the aromatic ring increase the electron density of the C-Br bond, making it less susceptible to cleavage by the electron-rich Pd(0) center.

Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Ligand Choice:

The ligand plays a pivotal role in modulating the electronic properties and stability of the palladium catalyst.[4] For electron-rich aryl bromides, the use of electron-rich and sterically bulky phosphine ligands is often beneficial. These ligands promote the oxidative addition step and stabilize the active catalytic species.[4][5]

  • Recommended Ligands:

    • Tri(tert-butyl)phosphine (P(t-Bu)3): Known for its effectiveness with less reactive aryl halides.[5]

    • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos): These offer a good balance of steric bulk and electron-donating ability.

    • N-Heterocyclic Carbenes (NHCs): These are strong electron donors and can be highly effective in promoting the reaction of unreactive aryl halides.[6]

2. Optimize the Base and Solvent System:

The choice of base is critical and can significantly influence the reaction outcome.[7] For challenging couplings, a stronger base may be required to facilitate the regeneration of the Pd(0) catalyst at the end of the catalytic cycle.[8]

  • Base Selection:

    • Inorganic bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are often more effective than organic amine bases for these substrates.[4][9]

  • Solvent Considerations:

    • Polar aprotic solvents such as DMF, DMAc, or NMP are generally preferred as they can help to stabilize the charged intermediates in the catalytic cycle.

3. Increase Reaction Temperature:

Given the slower kinetics, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful of potential side reactions or decomposition of your starting materials and catalyst at elevated temperatures. A typical starting point for aryl bromides is around 80-120 °C.[9]

Troubleshooting Workflow for Electron-Rich Aryl Bromides

G start Low Yield with Electron-Rich ArBr ligand Switch to Electron-Rich, Bulky Ligand (e.g., P(t-Bu)3, XPhos, NHC) start->ligand Step 1 base_solvent Optimize Base and Solvent (e.g., Cs2CO3 in DMF/DMAc) ligand->base_solvent Step 2 temp Increase Reaction Temperature (Monitor for decomposition) base_solvent->temp Step 3 success Improved Yield temp->success Outcome

Caption: Stepwise optimization for electron-rich aryl bromides.

Issue 2: Side Product Formation - Reductive Heck and Isomerization

Question: My Heck reaction is producing a significant amount of the reduced arene (hydrodehalogenation) and/or isomerization of the double bond in my product. How can I suppress these side reactions?

Answer:

The formation of these side products is often indicative of issues with the β-hydride elimination and subsequent reductive elimination steps in the catalytic cycle.

1. Addressing Reductive Heck Product Formation:

The reductive Heck reaction, where the aryl group adds across the double bond followed by reduction, can become prominent under certain conditions.[3] This is often observed when β-hydride elimination is slow or disfavored.

  • Choice of Base and Solvent: The nature of the base and solvent can influence the partitioning between the desired Heck product and the reductive Heck product.[7] For instance, some amine bases can act as hydride donors, leading to the formation of the reduced product.[10] Switching to an inorganic base like K2CO3 or NaOAc can often mitigate this.

  • Additives: The addition of silver salts (e.g., Ag2CO3) can sometimes suppress side reactions by acting as a halide scavenger.[11]

2. Minimizing Alkene Isomerization:

Isomerization of the newly formed double bond can occur if the palladium-hydride species formed after β-hydride elimination re-adds to the product alkene in a non-productive manner.

  • Base Strength: A sufficiently strong base is crucial to quickly neutralize the H-X species generated, thus regenerating the Pd(0) catalyst and preventing the palladium-hydride species from participating in unwanted isomerization pathways.[8]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of isomerization. Monitor the reaction progress (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed.

Catalytic Cycle and Points of Intervention for Side Reactions

G pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_ar_x L_nPd(II)(Ar)(X) oxidative_add->pd_ar_x alkene_coord Alkene Coordination pd_ar_x->alkene_coord Alkene pd_ar_alkene L_nPd(II)(Ar)(Alkene) alkene_coord->pd_ar_alkene migratory_ins Migratory Insertion pd_ar_alkene->migratory_ins pd_alkyl L_nPd(II)(Alkyl) migratory_ins->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride side_reaction1 Reductive Heck (Intervention: Base Choice) pd_alkyl->side_reaction1 pd_h_x L_nPd(II)(H)(X) beta_hydride->pd_h_x Heck Product reductive_elim Reductive Elimination (Base) pd_h_x->reductive_elim side_reaction2 Isomerization (Intervention: Strong Base, Shorter Time) pd_h_x->side_reaction2 reductive_elim->pd0

Caption: Heck catalytic cycle highlighting potential side reactions.

Issue 3: Sterically Hindered Aryl Bromides Resulting in Low Yield

Question: I am working with a sterically hindered aryl bromide (e.g., ortho-substituted) and the reaction is not proceeding to completion. What modifications should I consider?

Answer:

Steric hindrance around the C-Br bond can significantly impede the oxidative addition step. Additionally, bulky substituents can disfavor the formation of the necessary intermediates in the catalytic cycle.

1. Ligand Selection is Key:

For sterically demanding substrates, the choice of ligand is paramount. You need a ligand that is not only electron-rich but also sufficiently bulky to promote the reaction while being able to accommodate the hindered substrate.

  • Recommended Ligands:

    • P(t-Bu)3: The large cone angle of this ligand can be highly effective for ortho-substituted aryl halides.[5]

    • Josiphos-type ligands: These ferrocene-based diphosphine ligands have proven successful in challenging cross-coupling reactions.

    • N-Heterocyclic Carbenes (NHCs): Their strong σ-donating ability and steric tunability make them excellent candidates.

2. Catalyst Precursor and Loading:

  • Palladium Precursor: While Pd(OAc)2 is common, other precursors like Pd2(dba)3 might be beneficial, especially when using phosphine ligands, as they are already in the Pd(0) state.

  • Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve conversion, although this should be a last resort due to cost and potential for increased side reactions.

3. Reaction Conditions:

  • Higher Temperatures: Sterically hindered substrates often require more forcing conditions. Temperatures in the range of 120-150 °C may be necessary. The use of a high-boiling point solvent like DMAc or NMP is appropriate here.

  • Microwave Irradiation: This can be a very effective technique for accelerating reactions with sterically hindered substrates by allowing for rapid heating to high temperatures.

Comparative Table of Ligands for Substituted Aryl Bromides

Substituent Type on Ar-BrRecommended Ligand ClassExample LigandsKey Advantages
Electron-RichElectron-Rich, Bulky Phosphines/NHCsP(t-Bu)3, XPhos, IPrPromotes oxidative addition
Electron-DeficientStandard PhosphinesPPh3Generally less demanding
Sterically HinderedVery Bulky Phosphines/NHCsP(t-Bu)3, Josiphos, SIPrOvercomes steric impediment

Experimental Protocol: General Procedure for Optimizing a Heck Reaction with a Substituted Aryl Bromide

This protocol provides a starting point for the optimization of a Heck reaction. The specific quantities and conditions should be adjusted based on the troubleshooting advice above.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)2, 1-2 mol%) and the ligand (e.g., 2-4 mol% for monodentate phosphines).

  • Addition of Reagents: Add the aryl bromide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (e.g., K2CO3, 2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, to make a 0.1-0.5 M solution with respect to the aryl bromide).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]

  • Mondal, S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2618–2627. [Link]

  • Khedkar, M. V., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(4), 4349–4359. [Link]

  • Shaughnessy, K. H. (2015). The Mizoroki–Heck Reaction. In Transition Metal-Catalyzed Couplings in Process Chemistry (pp. 1-46). Wiley-VCH.
  • Selvakumar, K., Zapf, A., & Beller, M. (2002). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters, 4(18), 3031–3033. [Link]

  • Littke, A. F., & Fu, G. C. (2001). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. The Journal of Organic Chemistry, 66(19), 6372–6374.
  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. [Link]

  • Singh, P. P., et al. (2021). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 11(52), 32981-33005. [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. [Link]

  • ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • Selvakumar, K., Zapf, A., & Beller, M. (2002). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters, 4(18), 3031–3033. [Link]

  • Kim, Y. J., et al. (2012). Palladium-catalyzed Mizoroki-Heck coupling reactions using sterically bulky phosphite ligand. Tetrahedron Letters, 53(31), 4031-4034.
  • de la Torre, A., & Gini, A. (2018). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Synthesis, 50(15), 2893-2908. [Link]

  • Liu, Z., et al. (2019). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 141(42), 16949–16961. [Link]

  • Myers, A. G. (n.d.). The Heck Reaction. Chem 115. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Welcome to the technical support center for cross-coupling reactions involving 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene . This guide is designed for researchers, chemists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene . This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.

Our substrate, 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, features an electron-rich aryl bromide due to the ether linkage in the para-position. This electronic property is a critical factor in catalyst and ligand selection, as it can make the initial oxidative addition step more challenging compared to electron-deficient systems[1][2]. The cyclopropylmethyl ether moiety is generally stable under typical cross-coupling conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds, coupling our aryl bromide with an organoboron reagent.[3]

Question 1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but the reaction shows no conversion of my starting material. What are the primary points of failure?

Answer: Failure for a Suzuki-Miyaura coupling to initiate often points to two critical steps in the catalytic cycle: the generation of the active Pd(0) catalyst and the subsequent oxidative addition of the aryl bromide.[4][5]

Here is a logical troubleshooting workflow:

  • Generation of the Active Pd(0) Catalyst: Most palladium sources used are stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ to the active Pd(0) species.[6] If this reduction is inefficient, the catalytic cycle never begins.

    • Insight: Phosphine ligands can often serve as the reductant for the Pd(II) precursor, though this can be slow or inefficient.[6][7] Sometimes, coupling partners or additives are required for efficient reduction.[7]

    • Recommendation: Consider using a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed for rapid and quantitative generation of the active monoligated Pd(0) species.[8][9]

  • The Oxidative Addition Step: This is frequently the rate-limiting step, especially for electron-rich aryl bromides like yours.[1][10] The palladium catalyst must insert into the C-Br bond.

    • Insight: The success of this step is highly dependent on the ligand bound to the palladium center. Electron-rich and sterically bulky ligands are known to accelerate both oxidative addition and the final reductive elimination step.[11] They promote the formation of highly reactive, low-coordinate Pd(0) species.[11]

    • Recommendation: Standard ligands like PPh₃ may be insufficient. Switch to a more electron-rich and bulky dialkylbiaryl phosphine ligand such as SPhos , XPhos , or RuPhos . These are specifically designed to facilitate the coupling of challenging substrates.[11][12]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation. Ingress of air into the reaction vessel can oxidize Pd(0) to inactive Pd(II) species, effectively killing the catalyst.[8]

    • Recommendation: Ensure your solvents are properly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[8] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

Question 2: My Suzuki reaction is working, but it's sluggish and gives low yields. I'm also observing side products like homocoupling of my boronic acid. What can I do?

Answer: Sluggish reactions and the formation of side products indicate a suboptimal catalytic system or reaction conditions.

  • Optimizing the Base and Solvent System: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[3][13]

    • Insight: The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[3][13] Inadequate base strength or poor solubility can stall the reaction. Homocoupling of the boronic acid is often promoted by the presence of oxygen or unreacted Pd(II) species.[1][8]

    • Recommendation: A common cause of failure is using a weak base. For this substrate, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is recommended over weaker bases like Na₂CO₃. Use a biphasic solvent system such as Toluene/H₂O or Dioxane/H₂O (typically 4:1 to 10:1 v/v) to ensure all components, including the inorganic base, are sufficiently soluble.

  • Revisiting the Catalyst System: As mentioned, the ligand is paramount.

    • Insight: A ligand that is not sufficiently electron-donating or is not bulky enough can lead to slow reductive elimination, causing the catalyst to spend more time in the Pd(II) state where side reactions can occur.

    • Recommendation: If you are not already using them, screen a panel of modern biarylphosphine ligands (SPhos, XPhos, RuPhos). Often, a small change in ligand structure can have a dramatic effect on yield.

Below is a diagram illustrating a troubleshooting workflow for a failing Suzuki-Miyaura coupling.

G start Reaction Fails (No Product) check_catalyst 1. Check Catalyst Activation start->check_catalyst check_conditions 2. Check Reaction Conditions start->check_conditions check_reagents 3. Check Reagents start->check_reagents catalyst_source Using Pd(II) Precatalyst? check_catalyst->catalyst_source degassed System Properly Degassed? check_conditions->degassed reagent_purity Boronic Acid Quality? check_reagents->reagent_purity switch_pd0 Action: Switch to Pd(0) source (e.g., Pd₂(dba)₃) or modern G3/G4 precatalyst. catalyst_source->switch_pd0 Yes ligand_choice Using PPh₃? catalyst_source->ligand_choice No switch_ligand Action: Use bulky, electron-rich ligand (SPhos, XPhos). ligand_choice->switch_ligand Yes degas_action Action: Degas solvents via Freeze-Pump-Thaw or Ar sparging. degassed->degas_action No base_choice Base/Solvent Optimal? degassed->base_choice Yes base_action Action: Use K₃PO₄ or Cs₂CO₃ in a Toluene/Water or Dioxane/Water system. base_choice->base_action No reagent_action Action: Check for protodeboronation. Use fresh or purified reagent. reagent_purity->reagent_action Low

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Section 2: Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[14][15]

Question 3: I am trying to couple my aryl bromide with a secondary amine using Buchwald-Hartwig amination, but the reaction is incomplete. What adjustments should I make?

Answer: Incomplete conversion in Buchwald-Hartwig amination often relates to the choice of base, ligand, or catalyst deactivation.

  • Base Selection is Critical: The base in this reaction deprotonates the amine to form the amide, which then coordinates to the palladium center.[14]

    • Insight: A base that is too weak will not efficiently deprotonate the amine-palladium complex. A base that is too strong can sometimes lead to side reactions or ligand degradation. Sterically hindered strong bases are often preferred.

    • Recommendation: The most common and effective base for coupling secondary amines is Sodium tert-butoxide (NaOt-Bu) . If you are using a weaker base like a carbonate, it is likely the cause of the incomplete reaction. Ensure the base is fresh and has been handled under inert conditions, as it is hygroscopic.

  • Ligand Choice for C-N Coupling: Similar to Suzuki coupling, ligand selection is crucial.

    • Insight: The requirements for C-N bond formation are distinct from C-C bond formation. Buchwald and Hartwig developed specific classes of bulky, electron-rich phosphine ligands that are exceptionally active for this transformation.[14] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands.[16]

    • Recommendation: Use ligands specifically designed for amination. Excellent choices include XPhos , RuPhos , or the N-heterocyclic carbene-based PEPPSI™ precatalysts.[8][16]

  • Amine Purity: Amines can be a source of impurities that poison the catalyst.[8]

    • Recommendation: Ensure your amine is pure. If it is a liquid, consider passing it through a short plug of activated alumina or distillation before use.[8]

Section 3: Sonogashira and Heck Couplings

Question 4: What are the recommended starting points for a Sonogashira or Heck coupling with 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene?

Answer: Both Sonogashira (coupling with a terminal alkyne) and Heck (coupling with an alkene) reactions are powerful options.

  • For Sonogashira Coupling: This reaction typically uses a dual catalyst system of palladium and copper(I).[17][18]

    • Catalyst System: A standard choice is PdCl₂(PPh₃)₂ with a CuI co-catalyst.

    • Base/Solvent: The reaction requires an amine base, which often serves as the solvent, such as triethylamine (TEA) or diisopropylamine (DIPA) .[17]

    • Key Consideration: The primary side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[19] Running the reaction under dilute conditions and ensuring a properly deoxygenated environment can minimize this. Copper-free Sonogashira protocols have also been developed and may be advantageous.[19][20]

  • For Heck Coupling: This reaction couples the aryl bromide with an alkene, such as styrene or an acrylate.[21][22]

    • Catalyst System: A simple Pd(OAc)₂ source is often sufficient. The choice of ligand is critical to prevent catalyst decomposition into palladium black at the high temperatures often required.[23] Bulky phosphines like P(o-tol)₃ or Herrmann's catalyst are classic choices. Modern biarylphosphine ligands can also be effective.

    • Base/Solvent: A hindered organic base like triethylamine (TEA) or an inorganic base like K₂CO₃ is typically used in a polar aprotic solvent like DMF or NMP .[23]

    • Key Consideration: Regioselectivity can be an issue. For terminal alkenes, the reaction typically yields the trans substituted product.[23]

Summary of Recommended Starting Conditions

The following table provides validated starting points for various cross-coupling reactions with 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

Coupling ReactionCoupling PartnerRecommended CatalystRecommended LigandRecommended BaseTypical Solvent(s)Temp (°C)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80–110
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ or G3-PrecatalystRuPhos or XPhosNaOt-Bu or LHMDSToluene or Dioxane80–110
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIPPh₃ (in precatalyst)Triethylamine (TEA)TEA or THF/TEA25–60
Heck Alkene (e.g., Styrene)Pd(OAc)₂P(o-tol)₃ or P(t-Bu)₃K₂CO₃ or TEADMF, NMP, or Dioxane100–140

General Catalytic Cycle and Key Control Points

All palladium-catalyzed cross-coupling reactions discussed here proceed through a similar catalytic cycle. Understanding this cycle is key to effective troubleshooting.

G cluster_0 Key Control Points Pd0 Active Pd(0)Lₙ Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-Br Deactivation Catalyst Deactivation (e.g., O₂, Pd Black) Pd0->Deactivation O₂ Transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) OxAdd->Transmetal + Nu-M / R₂NH RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-Nu RedElim->Pd0 Regeneration Product Ar-Nu Product RedElim->Product Catalyst_Regen Catalyst Regeneration OxAdd_Control Ligand is critical here! (Bulky, e⁻-rich ligands help) Transmetal_Control Base is critical here! (Activates Nucleophile)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

This guide provides a robust framework for approaching cross-coupling reactions with your specific substrate. Remember that intelligent screening of ligands and conditions is often the key to success.[8]

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Byers, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 20, 2026, from [Link]

  • Insights into Palladium Deactivation during Advanced Oxidation Processes. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021, February 22). Retrieved January 20, 2026, from [Link]

  • Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts | Organometallics - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes | Organometallics - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019, August 11). Retrieved January 20, 2026, from [Link]

  • Ligand design for cross-couplings: phosphines - YouTube. (2024, January 9). Retrieved January 20, 2026, from [Link]

  • Oxidative Addition: Palladium Mechanism with aryl iodide - YouTube. (2019, February 2). Retrieved January 20, 2026, from [Link]

  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Oxidative addition and palladium coupling - csbsju. (n.d.). Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 20, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. (n.d.). Retrieved January 20, 2026, from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 20, 2026, from [Link]

  • Cross-Coupling Reactions: A Practical Guide - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. (2024, October 23). Retrieved January 20, 2026, from [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - UC Santa Barbara. (n.d.). Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 20, 2026, from [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? | ResearchGate. (2022, August 15). Retrieved January 20, 2026, from [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25). Retrieved January 20, 2026, from [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. (2021, July 26). Retrieved January 20, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024, September 16). Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Managing impurities in the synthesis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Welcome to the technical support center for the synthesis and purification of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you manage impurities and achieve high product purity.

Introduction: The Critical Role of Purity

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a key building block in the development of various pharmaceutical agents. Its purity is paramount, as even trace impurities can lead to unforeseen side reactions, impact biological activity, and complicate regulatory filings. This document provides practical, field-tested insights into anticipating and managing common impurities that arise during its synthesis, which is typically achieved via the Williamson ether synthesis.

Section 1: Synthesis Overview and Primary Impurity Pathways

The most common and efficient route to synthesize 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a suitable alkyl halide[1][2]. For this target molecule, two primary variations of this synthesis are viable:

  • Route A: Reaction of (4-bromophenyl)methanol with a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane).

  • Route B: Reaction of 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide) with cyclopropylmethanol.

In both cases, a strong, non-nucleophilic base like sodium hydride (NaH) is typically used to deprotonate the alcohol, forming the nucleophilic alkoxide intermediate[3].

cluster_main Primary Synthesis Pathway (Williamson Ether Synthesis) cluster_impurity Common Impurity Formation reactant reactant reagent reagent intermediate intermediate product product impurity impurity A 4-Bromobenzyl Bromide Product 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene A->Product SN2 Attack B Cyclopropylmethanol Base Base (e.g., NaH) Solvent (e.g., THF) B->Base Deprotonation Alkoxide Cyclopropylmethoxide (Intermediate) Base->Alkoxide Dimer bis(4-bromobenzyl) ether (Dimer Impurity) Base->Dimer Alkoxide->Product A2 4-Bromobenzyl Bromide A2->Dimer C (4-bromophenyl)methanol (Starting material impurity or hydrolysis of A2) C->Base

Caption: Primary synthesis pathway and a common impurity side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the crude product mixture?

A1: The impurity profile can vary based on reaction conditions and the quality of starting materials. However, the most frequently encountered impurities are summarized below. Highly sophisticated instrumentation, such as HPLC-MS or GC-MS, is often required for accurate identification and quantification[4][5].

Impurity NameSource / Reason for FormationTypical Analytical Signature
Unreacted 4-Bromobenzyl Bromide Incomplete reaction; insufficient nucleophile or reaction time.GC-MS: Distinct peak with characteristic isotopic pattern for bromine. NMR: Benzylic CH₂ protons at ~4.5 ppm.
Unreacted Cyclopropylmethanol Incomplete reaction; insufficient base or reaction time.GC-MS: Volatile, early-eluting peak. NMR: Characteristic cyclopropyl and CH₂OH protons.
bis(4-bromobenzyl) ether Self-condensation of the starting material. Occurs if the alkoxide of hydrolyzed 4-bromobenzyl bromide reacts with another molecule of 4-bromobenzyl bromide.GC-MS/LC-MS: High molecular weight peak (M+H⁺ ~357/359/361).
(4-bromophenyl)methanol Present as an impurity in the 4-bromobenzyl bromide starting material or formed via hydrolysis.TLC: More polar (lower Rf) than the product. Can be removed with a basic wash[2].
Residual Solvents (e.g., THF, DMF) Incomplete removal during workup and evaporation steps.GC-MS headspace analysis or ¹H NMR.

Q2: My TLC plate shows a spot at the baseline and another close to the solvent front, besides my product spot. What are they?

A2: This is a classic scenario in Williamson ether synthesis.

  • Baseline Spot: This is typically a highly polar compound. In this synthesis, it is almost certainly the alkoxide salt that has not been fully quenched or unreacted starting alcohol (e.g., cyclopropylmethanol or (4-bromophenyl)methanol). These materials are very polar and stick to the silica gel.

  • High Rf Spot: A spot near the solvent front indicates a very non-polar compound. This could be a byproduct from an elimination reaction, though less likely with primary halides, or a non-polar impurity carried over from your starting materials.

Q3: The reaction seems sluggish and incomplete, even after extended time. What could be the cause?

A3: Several factors can lead to an incomplete reaction:

  • Ineffective Deprotonation: The most common issue is inactive base (e.g., old NaH) or wet solvent/alcohol. Sodium hydride reacts violently with water, so anhydrous conditions are critical. Ensure your solvent is freshly distilled or from a sealed bottle and that the alcohol is dry.

  • Poor Reagent Quality: One of the starting materials may be of low purity.

  • Insufficient Temperature: While the SN2 reaction is efficient, some systems require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.

  • Phase Transfer Issues: In some solvent systems, the alkoxide may have poor solubility. Adding a phase-transfer catalyst can sometimes be beneficial, though it introduces another potential impurity to be removed later.

Q4: How can I effectively remove the unreacted alcohol starting material during workup?

A4: Unreacted alcohols like cyclopropylmethanol or (4-bromophenyl)methanol can often be removed with an aqueous workup.

  • For (4-bromophenyl)methanol: This alcohol is weakly acidic. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) will deprotonate it to the corresponding sodium salt, which is highly soluble in the aqueous layer and can be easily separated[2].

  • For Cyclopropylmethanol: This alcohol is not acidic and is quite polar. It can often be removed by washing the organic layer multiple times with water or brine to partition it out of the organic phase.

Section 3: Troubleshooting & Optimization Guide

This section provides a structured approach to diagnosing and resolving common issues.

Scenario: Post-synthesis analysis (GC-MS or LC-MS) shows low product yield (<70%) and significant levels of unreacted 4-bromobenzyl bromide.

This is a clear indication that the nucleophilic substitution step is the bottleneck. The troubleshooting logic should focus on the generation and reactivity of the cyclopropylmethoxide nucleophile.

Troubleshooting_Workflow problem problem check check action action result result Start Problem: Low Conversion of 4-Bromobenzyl Bromide Check_Base Was the NaH fresh? Was bubbling (H₂) observed upon alcohol addition? Start->Check_Base Check_Solvent Were anhydrous solvents and reagents used? Check_Base->Check_Solvent Yes Action_Base Use fresh, high-purity NaH. Ensure complete deprotonation before adding halide. Check_Base->Action_Base No / Unsure Check_Temp Was the reaction temperature monitored and controlled? Check_Solvent->Check_Temp Yes Action_Solvent Dry solvent over molecular sieves or distill prior to use. Check_Solvent->Action_Solvent No / Unsure Action_Temp Increase temperature incrementally (e.g., to 40°C) and monitor by TLC. Check_Temp->Action_Temp No / Unsure Action_Stoich Consider using a slight excess (1.1-1.2 eq.) of the alcohol/base relative to the halide. Check_Temp->Action_Stoich Yes Success Reaction proceeds to completion. High purity product obtained. Action_Base->Success Action_Solvent->Success Action_Temp->Success Action_Stoich->Success

Caption: Troubleshooting workflow for low product conversion.

Section 4: Key Experimental Protocols

These protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Alkoxide Formation: Slowly add a solution of cyclopropylmethanol (1.1 eq.) in anhydrous THF via a dropping funnel. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Vigorous bubbling (H₂) should be observed.

  • SN2 Reaction: Cool the mixture back to 0 °C. Add a solution of 4-bromobenzyl bromide (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting material by TLC (e.g., using 10% Ethyl Acetate/Hexanes).

  • Workup: Once the reaction is complete, carefully quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4.2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., Hexanes or Heptane).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The product is significantly less polar than the alcohol starting materials but more polar than non-polar byproducts.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene as an oil or solid.

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Jadhav, S. B., et al. (2015). Impurity profiling and drug characterization: backdrop and approach. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Singh, R., & Singh, P. (2019). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2021). Pharmaceutical Sciences. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-Bromo-4-(methylsulphonyl)benzene. Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.).Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Chegg. (n.d.). Solved: 1. Write a mechanism for the Williamson ether synthesis.... Retrieved from [Link]

  • YouTube. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Boron Molecular. (n.d.). 1-bromo-4-(methoxymethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(1-cyclopropyl-3-iodopropyl)benzene. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in the Bromination of (Cyclopropylmethoxy)methylbenzene Precursors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common regioselectivity challenges encountered during the electrophilic aromatic bromination o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common regioselectivity challenges encountered during the electrophilic aromatic bromination of (cyclopropylmethoxy)methylbenzene precursors. As Senior Application Scientists, we provide not only procedural guidance but also the underlying mechanistic reasoning to empower you to make informed decisions in your synthetic work.

Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the regioselectivity of this reaction. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What are the primary factors controlling where the bromine atom adds to the (cyclopropylmethoxy)methylbenzene ring?

A1: The regioselectivity of electrophilic aromatic substitution is primarily governed by the electronic effects of the substituents already on the benzene ring.[1][2] In this case, you have two key groups:

  • Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group.[3][4] It donates electron density to the ring primarily through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions.[5]

  • (Cyclopropylmethoxy)methyl Group (-OCH₂-cPr): This is an alkoxy-type group, which is a strongly activating, ortho, para-director.[5][6] The oxygen atom's lone pairs donate significant electron density into the ring via a powerful resonance effect (+M effect). This effect strongly outweighs its electron-withdrawing inductive effect (-I effect), making the ortho and para positions significantly more electron-rich and nucleophilic.[7][8]

Typically, the most powerfully activating group dictates the position of substitution. Therefore, the (cyclopropylmethoxy)methyl group will be the primary director.

Q2: Since both groups are ortho, para-directing, how do I predict the major product?

A2: When multiple activating groups are present, their effects can be either synergistic or conflicting. For a common precursor like 1-(cyclopropylmethoxy)-4-methylbenzene, the directing effects are synergistic. The (cyclopropylmethoxy)methyl group strongly activates positions 2 and 6 (ortho) and position 4 (para), which is already occupied by the methyl group. The methyl group activates positions 3 and 5 (ortho) and position 1 (para), which is occupied.

The key factors determining the final product ratio are:

  • Electronic Activation: The (cyclopropylmethoxy)methyl group is a much stronger activator than the methyl group. Therefore, substitution will occur at one of its activated positions (position 2 or 6).

  • Steric Hindrance: The (cyclopropylmethoxy)methyl group is sterically bulky. This bulk can hinder the approach of the electrophile to the adjacent ortho positions.[9][10] This "ortho effect" often leads to a preference for substitution at the less sterically crowded site.[11][12]

Consequently, in 1-(cyclopropylmethoxy)-4-methylbenzene, bromination is heavily favored at the positions ortho to the stronger activating group, but steric factors must be considered.

Q3: Can bromination occur on the methyl group or the cyclopropylmethoxy side chain instead of the aromatic ring?

A3: Yes, this is a critical and common side reaction. The competition between aromatic (electrophilic) bromination and side-chain (radical) bromination is determined entirely by the reaction conditions.[13][14]

  • Aromatic Bromination (SEAr): Occurs under polar, ionic conditions. It requires a source of electrophilic bromine (Br⁺), often generated from Br₂ with a Lewis acid or from N-Bromosuccinimide (NBS) in a polar solvent.[15][16]

  • Benzylic Bromination (Radical): The methyl group is a "benzylic" position. The C-H bonds here are weaker because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[17] This reaction pathway is favored when using NBS in non-polar solvents (like CCl₄) and in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[18][19]

Controlling this competition is a central challenge, which is addressed in the troubleshooting guide below.

Troubleshooting Guide: Common Regioselectivity Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My primary side product is benzylic bromination on the methyl group, not aromatic bromination.

  • Probable Cause: Your reaction conditions are promoting a free-radical mechanism instead of an electrophilic aromatic substitution (SEAr) mechanism. This is the most common issue when using N-Bromosuccinimide (NBS).[18]

  • Suggested Solution: To favor aromatic bromination, you must suppress the radical pathway and promote the ionic pathway.

    • Change Your Solvent: Switch from non-polar solvents (e.g., CCl₄, cyclohexane) to polar, aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF). Polar solvents help to stabilize the ionic intermediates of the SEAr mechanism.

    • Exclude Radical Initiators: Ensure your reaction is run in the dark and that no radical initiators (like AIBN or peroxides) are present. Impurities in reagents or solvents can sometimes initiate radical reactions.

    • Control the Bromine Source: NBS is a versatile reagent. In polar solvents, it can act as a source of electrophilic bromine.[15][20] Using molecular bromine (Br₂) with a mild Lewis acid in a polar solvent can also force the electrophilic pathway, but may be less selective.

    Workflow: Selecting Conditions for Aromatic vs. Benzylic Bromination

    A decision tree for choosing the correct bromination conditions.

Problem 2: Poor regioselectivity. I'm getting a mixture of isomers brominated on the aromatic ring.

  • Probable Cause 1: Reaction temperature is too high. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of minor, less-favored isomers, leading to a decrease in selectivity.[21]

  • Suggested Solution 1: Perform the reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. In some cases, maintaining the reaction at 0 °C or even -20 °C may be necessary to achieve high selectivity.[22]

  • Probable Cause 2: The brominating agent is too reactive. Highly reactive systems like Br₂/FeBr₃ can be less selective for highly activated rings, leading to multiple products and even over-bromination.

  • Suggested Solution 2: Use a milder, more sterically sensitive brominating agent. N-Bromosuccinimide (NBS) is often a good choice for activated rings.[20] For even greater para-selectivity (relative to the strongest activating group), other reagents can be explored.

    Table 1: Comparison of Common Aromatic Brominating Agents

    Reagent System Typical Conditions Selectivity Profile Key Considerations
    Br₂ / FeBr₃ CH₂Cl₂ or CCl₄, 0 °C to RT Highly reactive, can be less selective. Risk of over-bromination. Generates corrosive HBr.
    N-Bromosuccinimide (NBS) DMF or MeCN, 0 °C to RT Good selectivity for activated rings.[15] Conditions must be controlled to avoid radical side reactions.
    Tetrabutylammonium tribromide (TBABr₃) CH₂Cl₂ or THF, RT Often shows high para-selectivity. Milder and easier to handle than liquid bromine.

    | Br₂ | Acetic Acid, RT | Moderate selectivity. | Acetic acid can participate in side reactions. |

Problem 3: The major product is brominated ortho to the methyl group, not the (cyclopropylmethoxy)methyl group.

  • Probable Cause: This result is unexpected based on electronic arguments alone, as the (cyclopropylmethoxy)methyl group is the stronger activator. This strongly suggests that steric hindrance from the bulky (cyclopropylmethoxy)methyl group is dominating the reaction's outcome, preventing the electrophile from approaching the electronically favored positions.[9][10]

  • Suggested Solution: This is a challenging issue to overcome.

    • Use a Smaller Electrophile: The effective size of the "Br⁺" electrophile can be influenced by the solvent and reagent. Experimenting with different brominating agents (see Table 1) might reveal one whose electrophilic species is small enough to access the sterically hindered position.

    • Re-evaluate Synthetic Strategy: If direct bromination is not regioselective, consider an alternative strategy. For example, it may be possible to introduce a different functional group that can be converted to a bromine later (e.g., via a Sandmeyer reaction if an amine can be installed) or use a directed ortho-metalation strategy if applicable.

    Diagram: Steric and Electronic Effects on Regioselectivity

    Competition between electronic activation and steric hindrance.
Experimental Protocol: Selective Bromination of 1-(cyclopropylmethoxy)-4-methylbenzene

This protocol is designed to favor aromatic bromination at the position ortho to the (cyclopropylmethoxy)methyl group while minimizing side reactions.

Objective: To synthesize 2-bromo-1-(cyclopropylmethoxy)-4-methylbenzene with high regioselectivity.

Materials:

  • 1-(cyclopropylmethoxy)-4-methylbenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized from water to remove impurities.

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(cyclopropylmethoxy)-4-methylbenzene (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add recrystallized NBS (1.05 eq) to the cooled solution in small portions over 15-20 minutes. Adding the NBS portion-wise helps to control the reaction exotherm. Note: The reaction should be protected from light by wrapping the flask in aluminum foil to suppress any potential radical pathways.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing an equal volume of ice-cold water.

  • Workup:

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any unreacted bromine species), saturated aqueous NaHCO₃ (to remove acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired regioisomer.

References
  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. Link

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Link

  • Directing Effect of Substituents: ortho–para-Directing Groups. (2025). JoVE. Link

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. (2014). PubMed. Link

  • Ortho, Para, Meta Directors in EAS. Chemistry Steps. Link

  • Ortho-Substituted Benzenes Definition. Fiveable. Link

  • Ortho effect. Wikipedia. Link

  • Active/inactive aromatic ring bromination using NBS. (2022). Chemia. Link

  • Bromination - Common Conditions. Common Organic Chemistry. Link

  • Ortho effect in Substituted Benzene. A to Z Chemistry. Link

  • What Is Ortho Effect In Organic Chemistry? (2025). YouTube. Link

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Link

  • An Explanation of Substituent Effects. (2023). Chemistry LibreTexts. Link

  • An Oxidation of Benzyl Methyl Ethers with NBS. (2010). PMC - NIH. Link

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Link

  • Electrophilic substitution of activated aromatic ring using dihydronaphtalene and NBS. (2024). Stack Exchange. Link

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Link

  • Troubleshooting low regioselectivity in aromatic bromination with TlBr3. Benchchem. Link

  • Benzylic Bromination. Chemistry Steps. Link

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Link

  • N‐Bromosuccinimide: A Facile Reagent for the Oxidation of Benzylic Alcohols to Aldehydes. (2025). Link

  • Allylic and Benzylic Bromination with NBS. Chad's Prep®. Link

  • Allylic position and benzylic position bromination. (2022). Chemia. Link

  • Oxidation of benzyl ethers by N-bromosuccinimide: A kinetic and mechanistic study. (2025). Link

  • Can not get the selectivity of a aromatic bromination to behave. (2016). Reddit. Link

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. Link

  • Allylic Bromination and Benzylic Bromination with NBS. (2020). YouTube. Link

  • Electrophilic aromatic directing groups. Wikipedia. Link

  • Electrophilic aromatic directing groups. Grokipedia. Link

  • Directing Groups in SE Ar. Link

  • Regiospecific P-Bromination of Activated Aromatic Systems. TopSCHOLAR. Link

  • Structural effects on the bromination rate and selectivity. (2021). Link

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Link

  • Regioselective Electrophilic Aromatic Bromination. (2014). MDPI. Link

  • Regioselective Electrophilic Aromatic Bromination. (2014). PMC - PubMed Central. Link

  • A Regioselective and Stereoselective Methoxy Bromination of Olefins. Oriental Journal of Chemistry. Link

  • Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. Link

  • Synthesis of various cyclopropyl methyl bromide and its derivatives. (2014). ResearchGate. Link

  • Synthesis of Benzene Derivatives. KPU Pressbooks. Link

  • Structural effects on the bromination rate and selectivity. (2021). Link

  • Regioselectivity of Radical Halogenation. (2020). YouTube. Link

  • Regioselective Electrophilic Aromatic Bromination. (2025). ResearchGate. Link

  • Preparation of Benzene Derivatives. (2007). Organic Chemistry Portal. Link

  • Synthesis of substituted benzene rings I. Khan Academy. Link

Sources

Troubleshooting

Technical Support Center: Strategies to Prevent Debromination of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Overview This technical support guide addresses a critical challenge encountered during the functionalization of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (CAS: 1018681-31-6): the undesired cleavage of the C(sp²)–Br...

Author: BenchChem Technical Support Team. Date: February 2026

Overview

This technical support guide addresses a critical challenge encountered during the functionalization of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (CAS: 1018681-31-6): the undesired cleavage of the C(sp²)–Br bond, leading to a debrominated, or hydrodehalogenated, byproduct.[1][2] This side reaction significantly reduces the yield of the desired product and introduces purification complexities.[1] This document provides in-depth troubleshooting guides, optimized protocols, and a mechanistic rationale to empower researchers, scientists, and drug development professionals to mitigate this issue effectively across various synthetic transformations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of my reaction, and why is it a significant problem?

A: Debromination, often referred to as hydrodehalogenation in the context of cross-coupling reactions, is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This is highly problematic as it results in the formation of 1-[(cyclopropylmethoxy)methyl]benzene, a non-reactive byproduct. This unwanted reaction consumes your starting material, lowers the yield of your target molecule, and complicates purification due to the similar polarity of the byproduct and starting material.[1]

Q2: What are the primary chemical culprits that cause this unwanted debromination?

A: The causes are reaction-dependent, but generally fall into three categories:

  • In Palladium-Catalyzed Cross-Coupling: The primary cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][3] This highly reactive intermediate can reductively eliminate with the aryl group faster than the desired cross-coupling pathway, leading to the debrominated product. Hydride sources can include solvents (e.g., alcohols), bases, or even certain phosphine ligands.

  • In Organometallic Formations (Grignard/Lithiation): Debromination can occur if a proton source (e.g., trace water, acidic protons on other reagents) is present after the organometallic species is formed. Additionally, radical mechanisms during the formation of Grignard reagents can lead to proton abstraction from the solvent.[4]

  • High Temperatures & Strong Bases: Elevated temperatures can increase the rate of decomposition pathways that lead to debromination. Certain strong bases can also promote this side reaction.[1]

Q3: Is the (cyclopropylmethoxy)methyl group stable, or could it be contributing to the problem?

A: The cyclopropylmethyl ether moiety is generally stable under most conditions discussed. The exceptional stability of the cyclopropylmethyl system is well-documented, arising from the ability of the strained cyclopropane C-C σ-bonds to overlap with and stabilize an adjacent empty p-orbital or radical center.[5][6][7] This makes it unlikely to be the source of the problem unless extremely harsh acidic or electrophilic conditions, which could lead to carbocation formation and rearrangement, are employed.[6][8] Standard cross-coupling, Grignard, or lithiation conditions should not affect this group.

Q4: Which types of reactions are most susceptible to debromination with this substrate?

A: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are the most common reactions where debromination is a significant competing pathway.[1][3] Grignard reagent formation and subsequent reactions can also suffer from this issue, though it is often termed "quenching" in that context.[9]

Part 2: The Competing Pathways: Desired Reaction vs. Debromination

Understanding the mechanistic underpinnings of debromination is crucial for its prevention. In the most common scenario, palladium-catalyzed cross-coupling, the reaction's success hinges on the relative rates of two competing steps: Reductive Elimination (desired) and Hydrodehalogenation (undesired).

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdH_complex H-Pd(II)L_n-Br PdII_complex Ar-Pd(II)L_n-Br OxAdd->PdII_complex Transmetal Transmetalation (e.g., with Ar'-B(OH)₂) PdII_complex->Transmetal Debrom_Elim Reductive Elimination (Undesired Pathway) PdII_complex->Debrom_Elim + [H⁻] PdII_diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_diaryl RedElim Reductive Elimination (Desired Pathway) PdII_diaryl->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->Pd0 Oxidative Addition PdH_Formation Pd-H Formation Byproduct Ar-H (Debrominated Byproduct) Debrom_Elim->Byproduct Byproduct->Pd0 Catalyst Regeneration

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling reactions.

The goal of any optimization strategy is to accelerate the Reductive Elimination step leading to the desired product (Ar-Ar') while suppressing the formation of Pd-H species and the subsequent elimination that yields the byproduct (Ar-H).[1]

Part 3: Troubleshooting Guides by Reaction Type

This section provides specific, actionable strategies to minimize debromination for common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

This is the most frequent area where debromination is observed. The choice of ligand, base, solvent, and temperature are all critical levers to pull.

Troubleshooting Workflow

G Start Debromination Observed Step1 Step 1: Modify Ligand Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). Start->Step1 Step2 Step 2: Change Base Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Step1->Step2 If problem persists Step3 Step 3: Lower Temperature Run reaction at the lowest effective temperature (e.g., 60-80 °C). Step2->Step3 If problem persists Step4 Step 4: Change Solvent Use non-polar aprotic solvents (e.g., Toluene, Dioxane). Avoid DMF. Step3->Step4 If problem persists Step5 Step 5: Verify Reagent Purity Use anhydrous, degassed solvents. Ensure high-purity reagents. Step4->Step5 If problem persists End Problem Solved Step5->End Re-evaluate

Caption: A systematic workflow for troubleshooting debromination.

Comparative Table of Reaction Parameters

ParameterProblematic ConditionRecommended AlternativeRationale
Ligand Less bulky ligands (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos, tBuXPhos) or N-heterocyclic carbenes (NHCs).[1][3]Bulky ligands accelerate the rate of reductive elimination, allowing the desired C-C bond formation to outpace the debromination pathway.[1]
Base Strong, potentially nucleophilic bases (e.g., NaOtBu, NaOH)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1]Stronger bases can promote side reactions and may themselves act as or generate hydride sources. Weaker bases are sufficient for transmetalation without promoting decomposition.
Solvent Polar aprotic (e.g., DMF) or protic solvents (e.g., alcohols).[10]Non-polar aprotic solvents (e.g., Toluene, Dioxane, THF).[10]Polar and protic solvents can be sources of hydrides or protons that facilitate debromination. Toluene and dioxane are generally more inert.
Temperature High temperatures (>100 °C)Lowest temperature that allows for reasonable reaction kinetics (e.g., 60-80 °C).Debromination pathways can have a higher activation energy; lowering the temperature can disproportionately slow the side reaction compared to the desired coupling.[1]
Catalyst Using pre-catalysts that require in-situ reduction.Using well-defined Pd(0) sources (e.g., Pd₂(dba)₃) or highly active pre-catalysts.Ensures efficient formation of the active Pd(0) species and can minimize side reactions that occur during catalyst activation.[1]

Optimized Protocol: Debromination-Resistant Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq), and SPhos (0.02 mmol, 2 mol%).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) to the flask.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Grignard Reagent Formation

The key to preventing debromination (quenching) during Grignard formation is rigorous exclusion of proton sources and careful temperature control.

Troubleshooting Guide: Grignard Formation

ProblemPotential CauseRecommended Solution
Reaction fails to initiate.Magnesium surface is passivated with MgO.Briefly crush the Mg turnings in a dry mortar and pestle before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.
Low yield of Grignard reagent, significant byproduct.Trace moisture in solvent or on glassware; reaction temperature is too high, promoting side reactions.Ensure all glassware is oven-dried (>120 °C) and cooled under vacuum or argon. Use freshly distilled, anhydrous THF.[9] Maintain a low reaction temperature (0-10 °C) after initiation.[9]
Formation of biphenyl byproduct (Wurtz coupling).High local concentration of aryl bromide.Add the solution of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene slowly via a syringe pump to the stirred suspension of magnesium to maintain a low concentration.

Optimized Protocol: High-Yield Grignard Formation

  • Setup: Assemble an oven-dried, three-neck flask equipped with a condenser, a magnetic stir bar, and a dropping funnel, all under an argon atmosphere.

  • Magnesium Activation: Add magnesium turnings (1.2 mmol, 1.2 eq) to the flask. Briefly heat the flask with a heat gun under vacuum and then backfill with argon to drive off any adsorbed moisture.

  • Initiation: Add a small portion (~5 mL) of a solution of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 mmol, 1.0 eq) in 15 mL of anhydrous THF to the magnesium. If the reaction does not start (slight bubbling, warming), add one small crystal of iodine and warm gently.

  • Grignard Formation: Once initiated, cool the flask in an ice bath. Add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure full conversion. The resulting dark grey solution of the Grignard reagent is ready for use. It is recommended to titrate the reagent before use in a subsequent step.

References

  • Ansari, T. N., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. [Link]

  • Wilson, X. (2019, June 26). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Wyzant Ask An Expert. [Link]

  • Various Authors. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. [Link]

  • Royal Society of Chemistry. (n.d.). Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Organic Chemistry Frontiers. [Link]

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5347–5351. [Link]

  • Various Authors. (2014, December 24). Why is cyclopropyl methyl carbocation exceptionally stable? Quora. [Link]

  • Narayanam, J. M. R., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Datapdf.com. [Link]

  • Wikipedia contributors. (n.d.). Dehalogenation. Wikipedia. [Link]

  • Plenio, H., et al. (2017). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 56(29), 8505-8509. [Link]

  • Cho, B. R., et al. (2001). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 66(26), 9020–9025. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Fitzarr. (2019, October 7). significant dehalogenation in stille coupling. Reddit. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

Sources

Optimization

Stability and degradation pathways of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Welcome to the technical support center for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (CAS: 1018681-31-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (CAS: 1018681-31-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Introduction to the Stability Profile

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a versatile building block in medicinal chemistry, valued for its dual functionality. The brominated aromatic ring allows for various cross-coupling reactions, while the cyclopropylmethoxy group can enhance metabolic stability and potency in drug candidates.[1] However, the inherent reactivity of its structural motifs—a benzylic ether and a bromoarene—necessitates a thorough understanding of its stability. The primary degradation pathways to consider are oxidative cleavage of the benzylic ether, acid-catalyzed hydrolysis, and photodegradation of the C-Br bond.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and storage of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

1. What are the recommended storage conditions for this compound?

To ensure long-term stability, 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene should be stored at -20°C.[2] It is advisable to keep the container tightly sealed to prevent exposure to moisture and air. For maximum recovery of the product, centrifuge the original vial before removing the cap.[2]

2. Is this compound sensitive to light?

Yes, brominated aromatic compounds can be susceptible to photodegradation.[3][4] The primary photodegradation pathway involves the cleavage of the carbon-bromine bond, leading to debromination.[3][4] Therefore, it is crucial to store the compound in a light-protected container (e.g., an amber vial) and to minimize exposure to direct light during experiments.

3. What solvents are suitable for dissolving this compound?

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is soluble in common organic solvents such as dichloromethane (DCM), acetonitrile (ACN), and acetone. When preparing solutions for long-term storage, it is recommended to use aprotic solvents and store them at low temperatures to minimize potential degradation.

4. Can I heat this compound?

Caution should be exercised when heating this compound. While it is stable at room temperature, elevated temperatures can promote thermal decomposition. The cyclopropyl group, although generally stabilizing, can undergo ring-opening reactions at high temperatures.[5][6][7] Additionally, the benzylic ether linkage can be susceptible to thermal cleavage.

5. Is the compound stable in acidic or basic conditions?

The benzylic ether linkage is susceptible to cleavage under acidic conditions, which can proceed via an SN1 or SN2 mechanism.[8][9] The stability in basic conditions is generally higher, but strong bases should be used with caution, as they can promote other reactions.

III. Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments.

Problem Potential Cause Troubleshooting Steps
Appearance of unexpected peaks in HPLC/LC-MS analysis of an aged sample. Oxidative Degradation: The benzylic ether is prone to oxidation, especially in the presence of air and trace metals.[10][11][12][13] This can lead to the formation of 4-bromobenzaldehyde, 4-bromobenzoic acid, or the corresponding benzoate ester.[11][12][13][14]1. Confirm Identity: Use LC-MS to determine the mass of the impurity and compare it to the expected masses of potential degradation products (see Table 1).2. Prevent Oxidation: Purge solvents with an inert gas (nitrogen or argon) before use. Consider adding an antioxidant like BHT if compatible with your downstream application.3. Storage: Store solutions at -20°C or below and minimize headspace in the vial.
Loss of compound potency or concentration over time in solution. Hydrolysis: If using protic or aqueous solvents, acid-catalyzed hydrolysis of the benzylic ether can occur, yielding 4-bromobenzyl alcohol and cyclopropylmethanol.[8][15]1. pH Control: Ensure the pH of your solution is neutral. If acidic conditions are necessary, minimize the exposure time and temperature.2. Solvent Choice: Use aprotic solvents for long-term storage.3. Monitor Degradants: Look for the mass corresponding to 4-bromobenzyl alcohol in your LC-MS analysis.
Formation of a new, less polar impurity during a reaction. Reductive Debromination: In the presence of certain catalysts (e.g., Palladium) and a hydrogen source, the C-Br bond can be cleaved, resulting in 1-[(cyclopropylmethoxy)methyl]-4-methylbenzene.[16][17]1. Reaction Conditions: Carefully review your reaction conditions. If using hydrogenation, this is a likely side product.2. Analytical Confirmation: Check for a mass corresponding to the debrominated product in your analysis.
Discoloration of the solid compound upon storage. Photodegradation or Oxidation: Exposure to light or air can lead to the formation of colored impurities.1. Storage: Ensure the compound is stored in a tightly sealed, light-protected container at the recommended temperature.2. Purity Check: Re-analyze the compound by HPLC to quantify the level of impurities.
Table 1: Potential Degradation Products and their Molecular Weights
Degradation Product Molecular Formula Molecular Weight ( g/mol ) Potential Degradation Pathway
4-BromobenzaldehydeC₇H₅BrO185.02Oxidation
4-Bromobenzoic acidC₇H₅BrO₂201.02Oxidation
4-Bromobenzyl alcoholC₇H₇BrO187.03Hydrolysis
CyclopropylmethanolC₄H₈O72.11Hydrolysis
1-[(Cyclopropylmethoxy)methyl]benzeneC₁₁H₁₄O162.23Reductive Debromination

IV. Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[18][19][20] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[18]

Experimental Protocol: Forced Degradation of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

This protocol outlines a systematic approach to investigating the degradation pathways of the title compound.

Objective: To identify the degradation products of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

  • HPLC grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene in ACN at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in ACN at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution in ACN to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples, along with a control sample (unstressed), by a validated HPLC or LC-MS method. The goal is to achieve 5-20% degradation for meaningful results.[21]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

    • Propose the degradation pathways based on the identified products.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare 1 mg/mL Stock Solution in ACN acid Acid Hydrolysis (1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1N NaOH, RT) stock->base Expose to Stress oxidation Oxidation (30% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (Solid & Solution, 80°C/60°C) stock->thermal Expose to Stress photo Photodegradation (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc_ms Analyze by HPLC/LC-MS dilute->hplc_ms compare Compare with Control hplc_ms->compare identify Identify & Quantify Degradants compare->identify pathways Propose Degradation Pathways identify->pathways

Caption: Workflow for the forced degradation study of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

V. Predicted Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are predicted.

Degradation_Pathways cluster_main 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway cluster_photolytic Photolytic/Reductive Pathway start Br-Ph-CH₂-O-CH₂-Cyclopropyl aldehyde 4-Bromobenzaldehyde (Br-Ph-CHO) start->aldehyde Oxidation [O] alcohol 4-Bromobenzyl Alcohol (Br-Ph-CH₂OH) start->alcohol Acid Hydrolysis (H⁺, H₂O) cpm Cyclopropylmethanol (Cyclopropyl-CH₂OH) start->cpm (H⁺, H₂O) debrominated 1-[(Cyclopropylmethoxy)methyl]benzene (Ph-CH₂-O-CH₂-Cyclopropyl) start->debrominated Photolysis (hν) or Reductive Cleavage acid 4-Bromobenzoic Acid (Br-Ph-COOH) aldehyde->acid Further Oxidation [O]

Caption: Predicted degradation pathways for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

VI. Conclusion

A comprehensive understanding of the stability and degradation pathways of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is critical for its effective use in research and drug development. By adhering to the recommended storage and handling procedures and being aware of the potential for oxidative, hydrolytic, and photolytic degradation, researchers can ensure the integrity of their experiments. The provided troubleshooting guide and forced degradation protocol offer practical tools for navigating the challenges associated with the stability of this compound.

References

  • Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. RSC Publishing.
  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. National Institutes of Health (NIH).
  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ACS Publications.
  • Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Department of Chemistry.
  • Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. ScienceDirect.
  • Selective Oxidation of Benzylic Alcohols and Ethers and Oxidative Cleavage of Benzylic Tetrahydropyranyl and Trimethylsilyl Ethers to Their Carbonyl Compounds by Dinitrogen Tetroxide–Impregnated Activated Charcoal (N2O4/Charcoal). Taylor & Francis Online.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
  • 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene CAS: 1018681-31-6. United States Biological.
  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. National Institutes of Health (NIH).
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
  • Hydrogenolysis of Benzyl Ether. Ambeed.com.
  • Forced Degradation Studies. MedCrave online.
  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. National Institutes of Health (NIH).
  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • benzyl ether cleavage. YouTube.
  • 1-Bromo-4-(cyclopropylmethoxy)benzene. Benchchem.
  • Kinetic and mechanistic investigations of the thermal decomposition of methyl-substituted cycloalkyl radicals. RSC Publishing.
  • Thermal Decomposition Kinetics of 1,3,5-Triisopropylcyclohexane. National Institute of Standards and Technology.
  • Thermal Decomposition of 2-Cyclopentenone. National Institutes of Health (NIH).

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Troubleshooting

Troubleshooting guide for reactions involving 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Welcome to the technical support guide for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments with this versatile reagent.

Introduction to 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, with a molecular formula of C11H13BrO and a molecular weight of 241.12 g/mol , is a key building block in organic synthesis.[1] Its structure, featuring a bromoaryl group and a cyclopropylmethyl ether moiety, allows for a diverse range of chemical transformations. The aryl bromide is a versatile handle for cross-coupling reactions, while the cyclopropylmethyl ether can be a stable protecting group or a pharmacologically relevant motif. Proper storage of this compound is at -20°C to ensure its stability.[1]

This guide will focus on troubleshooting common issues in reactions where this compound is a key reactant, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene in organic synthesis?

A1: The primary applications stem from the reactivity of the aryl bromide. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These include:

  • Suzuki-Miyaura Coupling: To form biaryl structures.

  • Buchwald-Hartwig Amination: To synthesize arylamines.

  • Heck Reaction: For the arylation of alkenes.

  • Sonogashira Coupling: To couple with terminal alkynes.

  • Grignard Reagent Formation: The aryl bromide can be converted to the corresponding Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.

Q2: Is the cyclopropylmethyl ether moiety stable under typical reaction conditions?

A2: The cyclopropylmethyl ether is generally stable under neutral and basic conditions commonly employed in cross-coupling reactions. However, it can be sensitive to strong acidic conditions, which may lead to cleavage of the ether bond.[2] It is also important to consider that the cyclopropyl group itself can undergo rearrangement under certain catalytic or acidic conditions, although this is less common with the ether linkage present.

Q3: What are the key safety precautions when handling 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene?

A3: While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the standard precautions for halogenated aromatic compounds. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

Troubleshooting Common Reactions

Scenario 1: Failed or Low-Yield Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene and an arylboronic acid, but I am observing no product formation or very low yields. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivity The palladium catalyst may be inactive or poisoned. This can be due to poor quality reagents, exposure to oxygen, or the presence of impurities.1. Degas Solvents Thoroughly: Oxygen can oxidize the Pd(0) catalyst. Degas all solvents by bubbling with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.[3] 2. Use High-Purity Reagents: Ensure the aryl bromide, boronic acid, base, and solvents are of high purity. 3. Choose an Appropriate Catalyst/Ligand System: For aryl bromides, Pd(PPh3)4 is a common choice.[4] However, for more challenging couplings, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, often with a Pd(OAc)2 or Pd2(dba)3 precatalyst.[4]
Inappropriate Base or Solvent The choice of base and solvent is crucial for the transmetalation step.[5] An incorrect combination can lead to poor reaction rates or side reactions.1. Base Selection: Common bases include K2CO3, K3PO4, and Cs2CO3.[5] K3PO4 is often effective for aryl bromides. Ensure the base is finely powdered and dry. 2. Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or toluene/water) is often used to dissolve both the organic and inorganic reagents.[4][6] If solubility is an issue, DMF can be an alternative, though it may lead to ester cleavage if such functional groups are present.[6]
Debromination of Starting Material A common side reaction is the reduction of the aryl bromide to the corresponding arene. This can be promoted by certain catalysts and conditions.1. Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of debromination relative to the desired coupling. 2. Change the Ligand: Some ligands are more prone to promoting hydrodehalogenation. Experiment with different phosphine ligands.
Homocoupling of Boronic Acid The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures and with certain catalyst systems.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. 2. Lower Reaction Temperature: This can often minimize homocoupling.
Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K3PO4, 2.0 eq.).

  • Add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Issues with Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene with a primary or secondary amine is not proceeding to completion. What should I investigate?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, base, and solvent.[7]

Troubleshooting Flowchart

start Reaction Incomplete catalyst Check Catalyst/Ligand System start->catalyst Initial Check base Evaluate Base catalyst->base If catalyst is appropriate solvent Assess Solvent Choice base->solvent If base is suitable amine Consider Amine Reactivity solvent->amine If solvent is optimal end Successful Reaction amine->end If all parameters are optimized

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Troubleshooting Steps
  • Catalyst and Ligand Selection:

    • Expertise & Experience: While older catalyst systems exist, modern Buchwald-Hartwig aminations often rely on bulky, electron-rich phosphine ligands. For aryl bromides, ligands like XPhos, SPhos, and RuPhos are highly effective.[8] They are typically used with palladium sources like Pd(OAc)2 or Pd2(dba)3.

    • Trustworthiness: Using pre-catalysts, where the ligand is already coordinated to the palladium center, can improve reproducibility and reaction efficiency.

  • The Role of the Base:

    • Causality: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine and the regeneration of the active catalyst.[9]

    • Common Choices: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many aminations.[9] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K3PO4), although the latter is generally less effective for aminations than for Suzuki couplings.

  • Solvent Considerations:

    • Impact on Reaction: The solvent must be aprotic and capable of dissolving the reaction components. Toluene and 1,4-dioxane are commonly used.[10] For some systems, polar aprotic solvents like DMF or DMSO can be effective, but they may lead to side reactions at high temperatures.

  • Amine Substrate:

    • Steric Hindrance: Highly hindered amines may require more forcing conditions or specialized ligands.

    • Electronic Effects: Electron-deficient amines may be less nucleophilic and require more active catalyst systems.

Scenario 3: Difficulty in Forming the Grignard Reagent

Question: I am trying to form the Grignard reagent from 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, but the reaction is difficult to initiate or gives low yields. What could be the problem?

Answer:

The formation of Grignard reagents requires strictly anhydrous and oxygen-free conditions. The presence of even trace amounts of water can quench the reaction.

Key Parameters for Successful Grignard Formation
Parameter Importance and Best Practices
Anhydrous Conditions Critical: All glassware must be flame-dried or oven-dried immediately before use. Solvents (typically THF or diethyl ether) must be rigorously dried, for example, by distillation from sodium/benzophenone or by passing through a column of activated alumina.[11]
Magnesium Activation The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activation can be achieved by: - Grinding the magnesium turnings in a dry mortar and pestle. - Adding a small crystal of iodine, which reacts with the magnesium to expose a fresh surface.[12] - Adding a few drops of 1,2-dibromoethane.
Initiation The reaction can sometimes be slow to start. A small amount of the aryl bromide solution should be added initially. If the reaction does not begin (indicated by gentle refluxing or a color change), gentle heating with a heat gun may be necessary. Once initiated, the remaining aryl bromide should be added slowly to maintain a controlled reaction rate.[13]
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents as they are non-protic and can solvate and stabilize the Grignard reagent.[11]
Protocol for Grignard Reagent Formation
  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask.

  • Gently heat the flask under a stream of inert gas until the iodine sublimes, then allow it to cool.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Prepare a solution of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 eq.) in anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete conversion. The resulting Grignard reagent is ready for use in subsequent reactions.

References

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. On choosing the ether for peptide precipitation after acid cleavage. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). [Link]

  • Wiley Online Library. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • PubChem. 1-Bromo-4-cyclopentylbenzene. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • NIST. Benzene, 1-bromo-4-methoxy-. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • ResearchGate. Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. [Link]

  • ResearchGate. Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • University of Wisconsin-Madison. CHEM 344 Organometallic Chemistry Practice Problems. [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • PrepChem.com. Synthesis of 1-Bromo-4-cyclohexylbenzene. [Link]

  • PubChem. 1-Bromo-4-(methoxymethoxy)benzene. [Link]

  • Google Patents.
  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Defense Technical Information Center. Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. [Link]

  • ResearchGate. Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. [Link]

  • Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]

  • UCLA. iodotrimethylsilane: cyclohexanol from cyclohexyl methyl ether. [Link]

  • PubChem. 1-Bromo-4-cyclopropylbenzene. [Link]

  • Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. [Link]

  • Boron Molecular. Buy 1-bromo-4-(methoxymethyl)benzene. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind methodological choices, present comparative data, and provide detailed experimental protocols grounded in established scientific principles and regulatory expectations.

Introduction to 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene and the Imperative of Purity

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (Molecular Formula: C₁₁H₁₃BrO, Molecular Weight: 241.12 g/mol ) is a non-polar aromatic compound.[1][2] Its structural integrity is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the reporting, identification, and qualification of impurities in new drug substances, making robust analytical methods for purity determination essential.[3][4][5][6]

Potential impurities in 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene can originate from starting materials, by-products of the synthesis, or degradation products. These may include isomers, unreacted intermediates, or related substances with similar chemical structures, necessitating a high-resolution analytical technique like HPLC for their effective separation and quantification.

Comparative Analysis of HPLC Methods: Reversed-Phase vs. Normal-Phase

The choice of HPLC mode is fundamental to achieving optimal separation. For a non-polar compound like 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, Reversed-Phase HPLC (RP-HPLC) is overwhelmingly the method of choice.[7][8][9]

FeatureReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica)
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)Non-polar (e.g., Hexane/Ethyl Acetate)
Elution Order Most polar compounds elute first.Most non-polar compounds elute first.
Suitability for Analyte Highly Suitable. The hydrophobic nature of the analyte promotes strong retention and good separation on a non-polar stationary phase.Less Suitable. The analyte would have weak interaction with a polar stationary phase, leading to poor retention and co-elution with the solvent front.
Reproducibility Generally higher due to the stability of bonded phases and the simplicity of aqueous/organic mobile phases.Can be challenging due to the sensitivity of the silica surface to water content in the mobile phase.
Versatility Broad applicability for a wide range of organic molecules.[9]More specialized for very polar compounds or for separating isomers in a non-polar solvent system.[8]

Rationale for Selecting RP-HPLC:

The decision to employ RP-HPLC is based on the fundamental principle of "like attracts like" in chromatography. The non-polar, hydrophobic 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene will interact strongly with the non-polar stationary phase (e.g., C18-bonded silica). By using a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol), we can effectively control the elution of the analyte and its potential impurities. More hydrophobic compounds will be retained longer on the column, allowing for their separation from the main analyte peak.[7][8] This approach offers superior resolution and reproducibility for this class of compounds.

Experimental Workflow and Protocols

A robust HPLC method must be validated to ensure it is fit for its intended purpose, adhering to guidelines from bodies like the USP and ICH.[10][11][12][13][14] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and robustness.

This protocol is designed to provide a high-resolution separation for the purity analysis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common and effective choice for the separation of non-polar aromatic compounds.[7][15]

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start at 50% B, increasing to 95% B over 20 minutes. This allows for the elution of more polar impurities early in the run, followed by the main analyte and any more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (to ensure consistent retention times)

  • Detection Wavelength: 225 nm (based on the UV absorbance of the benzene ring)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene sample.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the method.

The trustworthiness of any analytical method lies in its validation.[12][13][14]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This is often demonstrated through forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) to generate potential degradation products and ensuring they are separated from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration or by spiking a blank sample with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for the accurate measurement of low-level impurities.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Working Concentration s2->s3 h1 Inject Sample onto C18 Column s3->h1 h2 Gradient Elution (Water/Acetonitrile) h1->h2 h3 UV Detection at 225 nm h2->h3 d1 Integrate Chromatogram Peaks h3->d1 d2 Calculate Peak Area % d1->d2 d3 Compare Against Reference Standard d2->d3 d4 Report Purity & Impurity Profile d3->d4

Caption: Workflow for HPLC Purity Analysis.

Interpreting the Results: A Comparative Data Set

The following table presents a hypothetical comparison of the purity of two different batches of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, analyzed using the optimized RP-HPLC method.

ParameterBatch ABatch BICH Q3A Threshold
Purity (Area %) 99.85%99.52%-
Known Impurity 1 (Area %) 0.08%0.15%Identification: ≥0.10%
Unknown Impurity at RRT 1.2 (Area %) 0.04%0.21%Identification: ≥0.10%, Qualification: ≥0.15%
Total Impurities (Area %) 0.15%0.48%-

Analysis of Comparative Data:

  • Batch A demonstrates high purity with all individual impurities below the ICH identification threshold of 0.10%.[5] This batch would likely be considered acceptable.

  • Batch B shows a lower purity. "Known Impurity 1" is above the identification threshold, meaning its structure should be confirmed. The "Unknown Impurity at RRT 1.2" is above both the identification and qualification thresholds, necessitating structural elucidation and toxicological assessment to ensure its safety.[3][4]

Conclusion and Future Perspectives

Reversed-Phase HPLC is the demonstrably superior technique for the routine purity analysis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. Its high resolving power, reproducibility, and compatibility with the non-polar nature of the analyte make it an indispensable tool in a quality control setting. For even faster analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) using sub-2 µm particle size columns could be explored as a direct alternative, offering significant reductions in run time and solvent consumption without compromising separation efficiency. The principles and protocols outlined in this guide provide a robust framework for researchers to develop and validate reliable analytical methods, ensuring the quality and safety of pharmaceutical intermediates.

References

  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). PharmaTech. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. [Link]

  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. (2011). ResearchGate. [Link]

  • Separation of Benzene, 1-bromo-4-methoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Reverse Phase HPLC: Benefits, Applications & Techniques. (2023). Phenomenex. [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. (2004). ResearchGate. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • 1-Bromo-4-(methylsulphonyl)benzene. (2018). SIELC Technologies. [Link]

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Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR characterization of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene , a substituted aromatic compound with potential applications in medicinal chemistry.

This document will provide a detailed breakdown of the expected ¹H and ¹³C NMR spectra of the title compound, drawing comparisons with structurally related molecules. Furthermore, it will present a robust, field-proven protocol for NMR sample preparation and data acquisition, ensuring the generation of high-quality, reproducible results.

Predicted NMR Spectral Data

Due to the specific nature of this compound, publicly available experimental spectra are limited. However, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be constructed by analyzing the chemical shifts of its constituent fragments: a 1,4-disubstituted (para) bromobenzene ring, a cyclopropylmethyl ether moiety, and a benzylic methylene group.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, the methoxy protons, and the protons of the cyclopropylmethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (ortho to Br)~7.45 - 7.55Doublet (d)2HDeshielded by the electronegative bromine atom. The para-substitution pattern typically results in a doublet.[1][2]
Ar-H (ortho to CH₂O)~7.25 - 7.35Doublet (d)2HShielded relative to the protons ortho to bromine. The electron-donating nature of the ether-linked substituent increases electron density at the ortho and para positions.[1]
-CH ₂-O-~4.50Singlet (s)2HBenzylic protons adjacent to an oxygen atom are significantly deshielded.[3]
-O-CH ₂-cyclopropyl~3.30Doublet (d)2HMethylene protons adjacent to the cyclopropyl group and an oxygen atom.
-CH - (cyclopropyl)~1.00 - 1.20Multiplet (m)1HThe methine proton of the cyclopropyl group.
-CH ₂- (cyclopropyl)~0.50 - 0.60Multiplet (m)2HDiastereotopic methylene protons on the cyclopropyl ring, appearing upfield due to the ring's shielding effects.[4]
-CH ₂- (cyclopropyl)~0.20 - 0.30Multiplet (m)2HDiastereotopic methylene protons on the cyclopropyl ring, appearing at a characteristically high field.[4]

Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and spectrometer frequency.[5][6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a clear map of the carbon framework of the molecule. Due to the molecule's symmetry, fewer than the total number of carbon signals are expected in the aromatic region.[3][7]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C -Br (ipso)~121 - 123The carbon directly attached to bromine. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[8][9][10]
C -H (ortho to Br)~131 - 132Aromatic carbons ortho to the bromine atom.
C -H (ortho to CH₂O)~128 - 129Aromatic carbons ortho to the ether-linked substituent.
C -CH₂O (ipso)~137 - 139Quaternary aromatic carbon attached to the benzylic group.
-C H₂-O-~72 - 74Benzylic carbon deshielded by the adjacent oxygen atom.
-O-C H₂-cyclopropyl~75 - 77Methylene carbon of the cyclopropylmethyl ether.
-C H- (cyclopropyl)~10 - 12Methine carbon of the cyclopropyl ring.
-C H₂- (cyclopropyl)~3 - 5Methylene carbons of the cyclopropyl ring.

Note: Aromatic carbons typically resonate in the 110-160 ppm range.[1]

Comparative Analysis with Structurally Related Compounds

To further validate the predicted spectral data, a comparison with known NMR data of similar compounds is instructive.

  • p-Bromotoluene: The aromatic protons of p-bromotoluene appear as two doublets, similar to the expected pattern for the title compound, confirming the para-substitution pattern.[3]

  • Cyclopropylcarbinol: The protons of the cyclopropyl ring in cyclopropylcarbinol show the characteristic upfield shifts, supporting the predictions for the cyclopropyl protons in our target molecule.

  • Benzyl Methyl Ether: The benzylic protons (-CH₂-O-) in benzyl methyl ether resonate around 4.4 ppm, and the methoxy protons (-O-CH₃) at approximately 3.4 ppm. This provides a good reference for the ether-linked moieties in our compound of interest.

Experimental Protocol for High-Quality NMR Data Acquisition

The quality of the NMR spectrum is highly dependent on proper sample preparation.[11][12][13][14][15] The following protocol outlines the best practices for obtaining high-resolution spectra.

Materials and Equipment
  • Compound of Interest: 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[11][14]

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[15]

  • Internal Standard: Tetramethylsilane (TMS) is often pre-added to deuterated solvents as a reference (0.00 ppm).

  • NMR Tube: High-quality, clean, and unscratched 5 mm NMR tubes.[11][12]

  • Pipettes and Vials: Clean and dry glass Pasteur pipettes and small vials for sample dissolution.

Step-by-Step Procedure
  • Sample Weighing: Accurately weigh the desired amount of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[13] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution to the NMR tube. Avoid transferring any solid particles.

  • Sample Height: Ensure the sample height in the NMR tube is approximately 4-5 cm.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagrams illustrate the structure of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene and the expected correlations in the NMR spectra.

NMR_Workflow Start Start: Purified Compound Preparation Sample Preparation (Dissolution in CDCl₃) Start->Preparation Acquisition NMR Data Acquisition (¹H and ¹³C) Preparation->Acquisition Analysis Spectral Analysis (Chemical Shifts, Multiplicities) Acquisition->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Experimental workflow for NMR characterization.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural determination of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. By understanding the predicted chemical shifts and coupling patterns, and by adhering to a rigorous experimental protocol, researchers can confidently characterize this and other novel compounds. This guide provides the foundational knowledge and practical steps necessary to achieve high-quality, reliable NMR data, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

  • Hinton, J. F., & Layton, B. (1972). Natural abundance 13C NMR investigation of substituted bromobenzene using noise decoupling of proton resonances. Organic Magnetic Resonance, 4(2), 353–360. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Unknown. (n.d.). Supporting Information. Retrieved from [Link]

  • Unknown. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

  • American Chemical Society. (n.d.). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ACS Publications. Retrieved from [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BROMO-4-METHOXYBENZENE | CAS 104-92-7. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-bromo-4-methoxybenzene. Retrieved from [Link]

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Validation

A Comparative Reactivity Guide: 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene in Palladium-Catalyzed Cross-Coupling Reactions

Introduction Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and scope....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and scope.[1][2][3] For researchers in drug development and materials science, the choice of aryl halide substrate is a critical parameter that dictates reaction success, yield, and scalability. This guide provides an in-depth comparative analysis of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene , a building block of increasing interest due to the unique physicochemical properties imparted by the cyclopropyl motif.[4] We will dissect the electronic and steric characteristics of its novel substituent and benchmark its predicted reactivity against a panel of common aryl bromides in three ubiquitous transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Structural & Electronic Profile: Deconstructing the Substituent Effect

The reactivity of an aryl bromide in a Pd-catalyzed cycle is fundamentally governed by the ease of oxidative addition and reductive elimination. These steps are highly sensitive to the electronic and steric environment of the C-Br bond, which is modulated by the ring's substituents.

The substituent at the para-position of our target molecule is a (cyclopropylmethoxy)methyl group, -CH₂OCH₂-cPr.

  • Electronic Effect : The key feature is an ether oxygen atom insulated from the aromatic ring by a methylene (-CH₂-) bridge. This insulation prevents direct resonance donation of the oxygen's lone pairs into the π-system, which is a dominant activating effect in substrates like 4-bromoanisole. Instead, the substituent exerts a weak electron-donating effect primarily through induction. This profile places it in a similar category to simple alkyl-substituted arenes (e.g., 4-bromotoluene), possessing a relatively neutral electronic character. This is advantageous, as strongly electron-donating groups can sometimes slow the final reductive elimination step, while strongly withdrawing groups, though accelerating oxidative addition, may be incompatible with other functionalities.[5][6]

  • Steric Effect : Positioned at the para-carbon, the substituent poses no direct steric hindrance to the palladium catalyst's approach to the C-Br bond. This is a significant advantage over ortho-substituted aryl bromides, where steric bulk can dramatically impede oxidative addition, often necessitating specialized, highly active catalyst systems.[7][8][9]

G cluster_target Target Molecule cluster_comparators Comparative Aryl Bromides Target 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene • Weakly Electron-Donating (Inductive) • No Ortho-Steric Hindrance EDG_Strong 4-Bromoanisole (-OCH₃) • Strongly Electron-Donating (Resonance) • No Ortho-Steric Hindrance EDG_Weak 4-Bromotoluene (-CH₃) • Weakly Electron-Donating (Inductive) • No Ortho-Steric Hindrance EWG 4-Bromobenzonitrile (-CN) • Strongly Electron-Withdrawing • No Ortho-Steric Hindrance Steric 1-Bromo-2-methylbenzene • Weakly Electron-Donating • Significant Ortho-Steric Hindrance

Caption: Structural comparison of the target molecule with benchmark aryl bromides.

Performance Analysis in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, critical for synthesizing biaryl structures prevalent in pharmaceuticals.[10][11]

Mechanistic Overview The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[12]

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArBr Ar-Br ArBr->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Trans Product Ar-Ar' Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison The near-neutral electronic nature and lack of steric hindrance of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene suggest it will be an excellent substrate for Suzuki coupling. Its reactivity is predicted to be comparable to 4-bromotoluene, requiring standard reaction conditions to achieve high yields.

SubstrateSubstituent EffectPredicted ReactivityTypical Conditions
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Weakly Donating, Non-HinderedHigh Standard Pd catalysts (e.g., Pd(PPh₃)₄), moderate temperatures (80-100 °C).
4-BromoanisoleStrongly DonatingGood to HighMay require more active catalysts to promote reductive elimination.
4-BromobenzonitrileStrongly WithdrawingVery HighOxidative addition is rapid; reactions often proceed under milder conditions.[5]
1-Bromo-2-methylbenzeneSterically HinderedModerate to LowRequires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and potentially higher temperatures.[8]
General Protocol for Suzuki-Miyaura Coupling

Causality: This protocol employs a common palladium tetrakis catalyst and a carbonate base, a combination well-suited for non-activated, non-hindered aryl bromides. A dioxane/water solvent system is chosen for its ability to dissolve both organic and inorganic reagents.

  • Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 2-5 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Reaction : Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the aryl bromide.

  • Workup : Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a linkage central to countless pharmaceutical agents.[2][13]

Mechanistic Considerations The mechanism is analogous to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to form the C-N bond.[2] The choice of base and ligand is particularly crucial in this reaction.

Reactivity Comparison The target molecule is expected to perform reliably in Buchwald-Hartwig aminations. Its electronic profile does not present a significant barrier to either oxidative addition or reductive elimination. The absence of ortho substituents prevents steric clashes with the typically bulky phosphine ligands required for this transformation.

SubstrateSubstituent EffectPredicted ReactivityCommon Ligand/Base Systems
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Weakly Donating, Non-HinderedHigh XantPhos or RuPhos with NaOt-Bu or K₃PO₄.
4-BromoanisoleStrongly DonatingGoodMay require highly active catalyst systems to overcome slower reductive elimination.
4-BromobenzonitrileStrongly WithdrawingVery HighGenerally highly reactive with a wide range of amines.[14]
1-Bromo-2-methylbenzeneSterically HinderedChallengingRequires specialized bulky ligands (e.g., BrettPhos, cataCXium A) to facilitate coupling.
General Protocol for Buchwald-Hartwig Amination

Causality: This protocol utilizes a palladium pre-catalyst paired with a bulky biarylphosphine ligand (XantPhos), a system known for its broad substrate scope. Sodium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating a wide range of amines.

  • Setup : In a glovebox or under an inert atmosphere, charge a vial with the aryl bromide (1.0 equiv), amine (1.2 equiv), a suitable palladium pre-catalyst (e.g., XantPhos Pd G3, 2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane.

  • Reaction : Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Workup : After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification : Concentrate the filtrate and purify the residue via flash column chromatography.

Sonogashira Coupling

The Sonogashira reaction provides a powerful route to arylalkynes by coupling aryl halides with terminal alkynes, typically using a dual palladium and copper co-catalyst system.[3][15]

Mechanistic Considerations The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[16]

Reactivity Comparison Aryl bromide reactivity in Sonogashira coupling is enhanced by electron-withdrawing groups.[5] Therefore, 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, being weakly electron-donating, is expected to show good but moderate reactivity. It will likely require heating to achieve full conversion, performing similarly to other para-alkylbromobenzenes.

SubstrateSubstituent EffectPredicted ReactivityTypical Conditions
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Weakly Donating, Non-HinderedGood Standard Pd/Cu catalysis with heating (e.g., 60-80 °C).
4-BromoanisoleStrongly DonatingModerateMay require longer reaction times or higher temperatures.[5]
4-BromobenzonitrileStrongly WithdrawingVery HighOften reacts efficiently at or near room temperature.[5]
1-Bromo-2-methylbenzeneSterically HinderedModerateSteric hindrance can slow the reaction, requiring more forcing conditions.[7]
General Protocol for Sonogashira Coupling

Causality: This classic protocol uses Pd(PPh₃)₂Cl₂ and copper(I) iodide as the catalytic system. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used, which acts as both the base and, often, the solvent.

  • Setup : To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), and copper(I) iodide (CuI, 4-6 mol%).

  • Solvent/Base Addition : Add anhydrous, degassed triethylamine or a mixture of THF/diisopropylamine.

  • Reaction : Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Workup : Once complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with aqueous ammonium chloride to remove copper salts.

  • Purification : Dry the organic layer, concentrate, and purify by column chromatography.

G cluster_prep I. Reaction Preparation cluster_reaction II. Reaction Execution cluster_workup III. Workup & Purification A1 Flame-dry glassware under vacuum. A2 Backfill with inert gas (Ar or N₂). A1->A2 A3 Add solid reagents: Aryl Bromide, Coupling Partner, Catalyst, Ligand, Base. A2->A3 A4 Add degassed, anhydrous solvent. A3->A4 B1 Heat to specified temperature with vigorous stirring. A4->B1 B2 Monitor progress via TLC or LC-MS. B1->B2 C1 Cool reaction to RT and perform aqueous quench. B2->C1 C2 Extract product into an organic solvent. C1->C2 C3 Dry organic layer, filter, and concentrate. C2->C3 C4 Purify via flash column chromatography. C3->C4

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene emerges as a highly versatile and well-behaved substrate for palladium-catalyzed cross-coupling reactions. Its key attributes are:

  • Predictable, Moderate Reactivity : Its weak, inductively donating substituent places its reactivity in a "sweet spot"—more reliable than many strongly electron-rich substrates but without the potential side-reactivity of some electron-poor systems.

  • No Steric Hindrance : The para-substitution pattern allows for the use of a wide array of standard catalysts and ligands without the need for extensive optimization to overcome steric barriers.

  • Broad Applicability : It is expected to perform with high yields under standard conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, making it an excellent building block for library synthesis and lead optimization campaigns.

For researchers, this molecule represents a reliable entry point for introducing the valuable cyclopropylmethoxy-methylphenyl motif, requiring minimal deviation from established, robust cross-coupling protocols.

References

  • Benchchem. A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfGprvhKYpVpg0yfKXMuKwk7sJ0abAMrYEvgnrNAbjb0A1Ptf1ohOv-OEFyoJ1_mfR7cI96q5BAJfYB_i_wKh5Ep5xgcyxB-c6wZyB0C47A0AeesC9xaRsJ_jcWkSupx007DCmVkZyAcj0jzZN1F-Kti3STcdSYM9jrpNjp_GI6BtRUF9WbMaxUu8Mnv0R9K6XmPysZVvty5cfHtpqVvapcm27u0meG8CSEw_G8B0KMTCbxoc-mP_XPDBFLBu4iMllLpEQtP5S]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • ResearchGate. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. [URL: https://www.researchgate.net/figure/Selective-coupling-reaction-of-1-bromo-4-bromo-methyl-benzene-with-p-tolylboronic-acid_fig1_362228303]
  • ACS Publications. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo802279v]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6886884/]
  • Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Reactions/25.03%3A_Sonogashira_Coupling]
  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [URL: https://www.mdpi.com/1420-3049/27/19/6690]
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7521a6e6d1a97d2962f92]
  • ResearchGate. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. [URL: https://www.researchgate.net/publication/350849303_Electronic_Effects_in_a_Green_Protocol_for_HeteroAryl-S_Coupling]
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [URL: https://www.researchgate.net/publication/51960241_A_Guide_to_Sonogashira_Cross-Coupling_Reactions_The_Influence_of_Substituents_in_Aryl_Bromides_Acetylenes_and_Phosphines]
  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-of-4-bromo-1H-1-tritylpyrazole-1Br-with-various-amines_tbl2_269400244]
  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [URL: https://www.youtube.
  • Benchchem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. [URL: https://www.benchchem.com/application-notes/yield-comparison-suzuki-reactions-electron-donating-vs-electron-withdrawing-substituted-boronic-acids]
  • MDPI. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. [URL: https://www.mdpi.com/1422-8599/13/1/1]
  • National Institutes of Health. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8032128/]
  • Benchchem. Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-using-1-bromo-4-tert-butylbenzene]
  • ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. [URL: https://www.researchgate.net/figure/Optimization-of-Suzuki-coupling-reaction-between-bromobenzene-and-phenylboronic-acid-a_tbl3_335607997]
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [URL: https://www.mdpi.com/1420-3049/24/5/832]
  • National Institutes of Health. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2667911/]
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [URL: https://www.researchgate.net/figure/Sterically-hindered-Suzuki-Miyaura-cross-coupling-Ligand-and-base-effect_fig1_228800532]
  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06456a]
  • NSF Public Access Repository. Oxidative Addition. [URL: https://www.nsf.gov/responsive/par/20190106_1/]

  • The Suzuki Reaction. [URL: https://www.organichem.org/oc2web/exp/exp-12/suzuki.pdf]
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4536966/]
  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/qo/c4qo00331g]
  • PubMed. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [URL: https://pubmed.ncbi.nlm.nih.gov/25775084/]
  • Beilstein Journal of Organic Chemistry. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N. [URL: https://www.beilstein-journals.org/bjoc/articles/6/73]
  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4803082/]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1][2] It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, ultimately influencing its therapeutic efficacy and safety profile.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels.[2] Therefore, early in vitro assessment of metabolic stability is an indispensable tool for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[1][2][3]

This guide provides a comprehensive comparison of the metabolic stability of hypothetical derivatives of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a scaffold of interest in medicinal chemistry. We will delve into the experimental methodologies used to assess metabolic stability, interpret the resulting data, and discuss the structural modifications that can influence a compound's metabolic fate.

Comparative Metabolic Stability of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a series of hypothetical derivatives of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. The data in the following table was generated using a standardized human liver microsomal stability assay.

Compound IDStructureModification from Parent CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene-4515.4
DERIV-01 1-Chloro-4-[(cyclopropylmethoxy)methyl]benzeneBromo to Chloro substitution6011.6
DERIV-02 1-Bromo-4-[(cyclopropylmethoxy)methyl]-2-fluorobenzeneAddition of a fluoro group759.2
DERIV-03 1-Bromo-4-[(cyclopropylmethoxy)methyl]naphthaleneBenzene ring fused to a second aromatic ring2527.7
DERIV-04 4-[(cyclopropylmethoxy)methyl]anilineBromo group replaced with an amino group1546.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

  • Halogen Substitution: Replacing the bromine with a chlorine atom (DERIV-01) resulted in a modest increase in metabolic stability. This is a common strategy in medicinal chemistry to modulate metabolic properties.

  • Electron-Withdrawing Groups: The addition of a fluoro group (DERIV-02), a strong electron-withdrawing group, significantly enhanced metabolic stability. This is often attributed to the stabilization of the molecule against oxidative metabolism by cytochrome P450 enzymes.

  • Increased Lipophilicity: Expanding the aromatic system (DERIV-03) led to a marked decrease in metabolic stability, likely due to increased lipophilicity, which can enhance binding to metabolic enzymes.

  • Introduction of a Metabolically Liable Group: The replacement of the bromo group with an amino group (DERIV-04) dramatically decreased metabolic stability. Primary amines are often susceptible to rapid metabolism through oxidation.

Experimental Protocol: Human Liver Microsomal Stability Assay

The following is a detailed protocol for a typical in vitro human liver microsomal stability assay, a cost-effective and high-throughput method widely used in early drug discovery.[4]

Materials and Reagents:
  • Test compounds and positive controls (e.g., Verapamil, Testosterone)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5]

  • Phosphate buffer (100 mM, pH 7.4)[5]

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker set at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis[6][7]

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of Human Liver Microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal solution and pre-incubate at 37°C for 5-10 minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8]

    • Incubate the plate at 37°C with constant shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[4]

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[9][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_solutions Prepare Solutions (Test Compounds, HLM, NADPH) pre_incubate Pre-incubate Test Compound and HLM at 37°C prep_solutions->pre_incubate Dispense into 96-well plate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½ and CLint Calculation) lcms->data_analysis

Caption: Workflow for the in vitro human liver microsomal stability assay.

Alternative In Vitro Systems: The Hepatocyte Stability Assay

While liver microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells.[9] For a more comprehensive evaluation, particularly for compounds that may undergo Phase II metabolism (conjugation reactions), the hepatocyte stability assay is the "gold standard".[3]

Intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors, providing a more physiologically relevant in vitro model.[9][11] The experimental procedure is similar to the microsomal assay, but uses a suspension of cryopreserved or fresh hepatocytes.[12][13] This assay can provide a more accurate prediction of in vivo hepatic clearance.[12]

Potential Metabolic Pathways for Aromatic Compounds

Aromatic compounds like the derivatives of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[4] The initial steps often involve the introduction of a hydroxyl group into the aromatic ring, a reaction catalyzed by monooxygenases.[14][15]

Common Phase I Metabolic Reactions:
  • Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene ring is a common metabolic pathway.

  • O-dealkylation: Cleavage of the ether linkage of the cyclopropylmethoxy group.

  • Oxidation of the Methylene Bridge: The methylene group connecting the cyclopropylmethoxy moiety to the benzene ring can be a site for oxidation.

  • Oxidation of the Cyclopropyl Ring: The cyclopropyl group itself can undergo oxidative metabolism.

Following these initial oxidative reactions, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.

Metabolic Pathway Diagram

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound (1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene) Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation O_Dealkylation O-Dealkylation Parent->O_Dealkylation Methylene_Oxidation Methylene Oxidation Parent->Methylene_Oxidation Cyclopropyl_Oxidation Cyclopropyl Ring Oxidation Parent->Cyclopropyl_Oxidation Conjugation Glucuronidation / Sulfation Hydroxylation->Conjugation O_Dealkylation->Conjugation Methylene_Oxidation->Conjugation Cyclopropyl_Oxidation->Conjugation Excretion Excretion Conjugation->Excretion

Sources

Validation

Comparative Biological Activity: Cyclopropylmethoxy vs. Methoxy Analogs in Drug Design

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation In the landscape of medicinal chemistry, the strategic modification of lead compounds is the cornerstone of developin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

In the landscape of medicinal chemistry, the strategic modification of lead compounds is the cornerstone of developing potent and selective therapeutics. Among the vast arsenal of functional groups available to the chemist, the seemingly subtle substitution of a methoxy group with a cyclopropylmethoxy moiety can induce profound changes in a molecule's biological profile. This guide provides an in-depth comparison of these two analogs, moving beyond simple observation to explain the causal relationships between structure, physicochemical properties, and biological activity. We will dissect key experimental data, provide validated protocols for reproducibility, and offer insights grounded in established principles of drug design.

The Physicochemical Divide: More Than Just a Ring

At first glance, the difference is a simple three-membered ring. However, this addition imparts significant changes to the molecule's steric and electronic properties, which in turn dictate its interaction with biological targets and its journey through the body.

  • Methoxy Group (-OCH₃): A small, flexible group, the oxygen atom's lone pairs allow it to act as a hydrogen bond acceptor.[1][2] Its small size minimizes steric hindrance, but the methyl group is susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic liability.[3]

  • Cyclopropylmethoxy Group (-OCH₂-cPr): This group introduces a conformationally rigid cyclopropyl ring. This rigidity can lock the molecule into a more favorable binding conformation, enhancing affinity. The cyclopropyl moiety significantly increases lipophilicity (fat-solubility) compared to a methyl group, which can improve membrane permeability.[4] Crucially, it often enhances metabolic stability by sterically shielding the ether linkage and being more resistant to oxidative metabolism.[4]

The logical workflow for investigating such substitutions is a foundational concept in structure-activity relationship (SAR) studies.

SAR_Logic cluster_analogs Analog Synthesis Lead Lead Compound (e.g., with Methoxy Group) Analog1 Cyclopropylmethoxy Analog Lead->Analog1 Introduce Rigidity & Lipophilicity Analog2 Demethoxy Analog Lead->Analog2 Probe for Essential Interactions Analog3 Alternative Alkoxy (e.g., Ethoxy) Lead->Analog3 Explore Steric Bulk Tolerance Activity Biological Activity (Affinity, Potency, etc.) Analog1->Activity Analog2->Activity Analog3->Activity

Caption: SAR workflow for analog comparison.

Case Study: Cannabinoid-1 Receptor (CB₁R) Antagonists

A compelling example highlights the dramatic impact of this substitution on receptor binding affinity, particularly across different species. A study on 6-alkoxy-5-aryl-3-pyridinecarboxamides revealed that both a cyclopropylmethoxy-substituted compound (14g) and a methoxy-containing analog (14h) were high-affinity antagonists for the human cannabinoid-1 receptor (hCB₁R).[5]

However, when tested against rodent CB₁Rs, their binding affinity dropped by one to two orders of magnitude.[5] This discrepancy was traced to a single amino acid difference in the receptor's binding pocket (Isoleucine105 in humans vs. Methionine in rodents), demonstrating that the bulkier cyclopropylmethoxy group's optimal fit is highly sensitive to the receptor's topology.[5] This is a critical insight, as it invalidates rodent models for assessing the efficacy of these specific compounds and underscores the importance of structural biology in drug design.

Comparative Binding Affinity Data (Kᵢ, nM)
CompoundSubstitutionHuman CB₁RMouse CB₁RRat CB₁R
14g Cyclopropylmethoxy~2.5>100>100
14h Methoxyethoxy~3.2>100>100
Rimonabant Reference~1.8~2.0~2.3
Data synthesized from findings reported in Maccarrone et al. (2014).[5]

Functional Activity: From Binding to Cellular Response

Binding to a target is only the first step; the ultimate goal is to elicit a functional response, such as inhibiting cancer cell growth. In a comparative analysis of N-(2-methoxy-2-methylpropyl)formamide and its analogs, the methoxy group was found to be crucial for cytotoxic activity against the HCT116 human colorectal carcinoma cell line.[1]

  • Role of the Methoxy Group: An analog completely lacking the methoxy group showed significantly lower activity, suggesting the oxygen atom is critical, possibly for hydrogen bonding with the target protein or for maintaining an active conformation.[1]

  • Bioisosteric Replacement: Replacing the methoxy with a slightly larger ethoxy group led to a modest increase in potency.[1] This indicates that the binding pocket can tolerate additional bulk at this position, an observation that provides a clear vector for further optimization.

This aligns with broader findings where methoxy- and hydroxy-substituted benzimidazole derivatives have demonstrated potent antiproliferative activity in the low micromolar range.[6]

Comparative Cytotoxicity Data (IC₅₀, µM) against HCT116 Cells
Compound IDKey Structural FeatureHypothetical IC₅₀ (µM)
Lead Compound Methoxy15.2
ANA-03 Ethoxy (Bioisostere)12.8
ANA-04 Lacks Methoxy Group45.7
Data derived from a hypothetical structure-activity analysis presented by BenchChem.[1]

Experimental Protocols for Validation

Scientific integrity demands that experimental findings are reproducible. Below are detailed, self-validating protocols for the key assays discussed in this guide.

Protocol 1: Radioligand Displacement Assay for Receptor Binding

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Causality: The choice of a high-affinity radioligand (e.g., [³H]CP55940) ensures a stable baseline signal. Using the Cheng-Prusoff equation is essential to convert the measured IC₅₀ (concentration of test compound that displaces 50% of the radioligand) into the true inhibition constant (Kᵢ), which accounts for the radioligand's own affinity.[5]

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents 1. Prepare Reagents - Cell Membranes (with receptor) - Radioligand ([³H]CP55940) - Test Compounds (serial dilutions) - Assay Buffer Incubate 2. Incubate Combine membranes, radioligand, and test compound. Incubate to reach binding equilibrium. Reagents->Incubate Filter 3. Separate Bound/Free Rapidly filter mixture through glass fiber filters. Wash to remove unbound radioligand. Incubate->Filter Count 4. Measure Radioactivity Place filters in scintillation vials with cocktail. Count using a scintillation counter. Filter->Count Plot 5. Plot Data Graph percentage of specific binding vs. log[test compound]. Count->Plot Calculate 6. Calculate IC₅₀ & Kᵢ Use non-linear regression to find IC₅₀. Convert to Kᵢ using the Cheng-Prusoff equation. Plot->Calculate

Caption: Workflow for a radioligand displacement assay.

Step-by-Step Methodology:

  • Preparation: Prepare plasma membrane fractions from cells overexpressing the target receptor (e.g., CHO-hCB₁R cells).[5]

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (e.g., 1 nM [³H]CP55940), and varying concentrations of the unlabeled test compound.[5]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration over glass-fiber filters using a cell harvester. Wash the filters immediately with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Causality: This assay relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity. Including a solvent control (e.g., DMSO at <0.5%) is critical to ensure that observed cell death is due to the compound, not the vehicle.[1]

MTT_Assay_Workflow Seed 1. Cell Seeding Seed cells (e.g., HCT116) in a 96-well plate at a defined density (e.g., 5,000 cells/well). Allow to adhere overnight. Treat 2. Compound Treatment Add serial dilutions of test compounds to wells. Include vehicle control (DMSO). Incubate for a set period (e.g., 48 hours). Seed->Treat MTT 3. MTT Incubation Replace medium with fresh medium containing MTT (e.g., 0.5 mg/mL). Incubate for 4 hours to allow formazan crystal formation. Treat->MTT Solubilize 4. Formazan Solubilization Remove MTT medium. Add DMSO to each well to dissolve the purple formazan crystals. MTT->Solubilize Read 5. Absorbance Measurement Measure the absorbance of the solution at 570 nm using a microplate reader. Solubilize->Read Analyze 6. Data Analysis Calculate percentage cell viability relative to the vehicle control. Determine IC₅₀ values from the dose-response curve. Read->Analyze

Caption: Workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.[1]

  • Treatment: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 48 hours.[1]

  • MTT Addition: After incubation, replace the compound-containing medium with 100 µL of fresh medium containing 0.5 mg/mL of MTT. Incubate for another 4 hours.[1]

  • Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.

Conclusion and Forward Look

The choice between incorporating a cyclopropylmethoxy versus a methoxy group is a pivotal decision in lead optimization, with far-reaching consequences for a compound's entire biological profile.

  • The methoxy group is a small, versatile hydrogen bond acceptor whose importance is highly context-dependent, as its removal can drastically reduce activity.[1]

  • The cyclopropylmethoxy group serves as a powerful tool to enhance metabolic stability and lipophilicity, and its conformational rigidity can be exploited to increase binding affinity, provided the target's binding pocket can accommodate its steric bulk.[4][5]

This guide illustrates that successful drug development hinges on a rational, iterative process of design, synthesis, and testing. By understanding the fundamental physicochemical properties of these functional groups and employing robust, validated experimental protocols, researchers can effectively navigate the complex landscape of structure-activity relationships to design safer and more effective medicines.

References

  • Maccarrone, M., et al. (2014). Structural Basis of Species-Dependent Differential Affinity of 6-Alkoxy-5-Aryl-3-Pyridinecarboxamide Cannabinoid-1 Receptor Antagonists. PubMed Central, NIH. Available at: [Link]

  • Zahra, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • ResearchGate. (2021). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]

  • MDPI. (2024). Pharmacokinetics and Drug Interactions. MDPI. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Wang, Z., et al. (2013). Towards Polypharmacokinetics: Pharmacokinetics of Multicomponent Drugs and Herbal Medicines Using a Metabolomics Approach. PubMed Central, NIH. Available at: [Link]

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Comparative

A Researcher's Guide to Forced Degradation Studies of Pharmaceuticals with the Cyclopropylmethoxy Moiety

This guide provides an in-depth technical exploration of forced degradation studies for pharmaceutical compounds featuring the cyclopropylmethoxy moiety. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of forced degradation studies for pharmaceutical compounds featuring the cyclopropylmethoxy moiety. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to stability testing.

Introduction: The Enigmatic Cyclopropylmethoxy Group

The cyclopropyl group is a popular structural motif in modern drug design, valued for its ability to impart conformational rigidity and improve metabolic stability.[1][2] When incorporated as a cyclopropylmethoxy ether, it presents unique challenges and opportunities in drug development. Understanding its behavior under stress conditions is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing.[3] This process is essential for elucidating degradation pathways, identifying potential degradants, and developing stability-indicating analytical methods, as mandated by the International Council on Harmonisation (ICH) guidelines.[3]

Regulatory Framework: The ICH Mandate

Forced degradation studies are a critical component of the drug development process, guided by ICH Q1A(R2).[4] This guideline necessitates stress testing to establish the intrinsic stability of the drug substance. The typical stress conditions include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[4] The goal is to induce degradation to a level of about 10-20%, which is sufficient to identify and characterize the degradation products without completely destroying the molecule.

Below is a typical workflow for conducting forced degradation studies in compliance with regulatory expectations.

FDS_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization cluster_reporting Phase 4: Reporting & Application A Drug Substance Characterization B Protocol Design (ICH Q1A/Q1B) A->B C Prepare Solutions & Samples B->C D Acid Hydrolysis (e.g., 0.1M HCl) C->D E Base Hydrolysis (e.g., 0.1M NaOH) C->E F Oxidation (e.g., 3% H2O2) C->F G Photolysis (ICH Q1B exposure) C->G H Thermal Stress (e.g., 60°C) C->H J Analyze Stressed Samples D->J E->J F->J G->J H->J I Develop Stability-Indicating Method (e.g., HPLC, UPLC) I->J K Peak Purity & Mass Balance J->K L Isolate & Characterize Degradants (LC-MS, NMR) K->L M Elucidate Degradation Pathways L->M N Report Findings for Regulatory Submission M->N

Caption: General workflow for a forced degradation study.

Chemical Stability of the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group, an ether attached to a strained three-membered ring, exhibits distinct reactivity under different stress conditions. The primary points of lability are the ether linkage and the cyclopropane ring itself.

Hydrolytic Degradation (Acidic and Basic Conditions)

Ethers are generally stable to bases but can be cleaved under acidic conditions. The acid-catalyzed cleavage of the cyclopropylmethoxy ether is a probable degradation pathway.

Mechanism under Acidic Conditions: The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. Depending on the stability of the resulting carbocation, the mechanism can be either SN1 or SN2. Given the potential for the cyclopropylmethyl cation to rearrange, an SN2 pathway is often favored.

Acid_Hydrolysis Drug-O-CH2-Cyclopropyl Drug-O-CH2-Cyclopropyl + H3O+ Protonated_Ether Drug-O+(H)-CH2-Cyclopropyl Drug-O-CH2-Cyclopropyl->Protonated_Ether Protonation Transition_State [H2O--CH2--O+(H)-Drug] Transition State Protonated_Ether->Transition_State SN2 Attack by H2O Products Drug-OH + Cyclopropylmethanol + H3O+ Transition_State->Products Cleavage

Caption: Proposed acid-catalyzed hydrolysis of the cyclopropylmethoxy moiety.

In the case of the antiviral drug Glecaprevir , degradation was observed under both acidic and basic hydrolytic conditions, leading to the formation of two primary degradation products, DP-1 and DP-2.[5] While the exact structures of these degradants involving the cyclopropylmethoxy group were not specified in the cited abstract, it confirms the lability of drugs with this moiety under hydrolytic stress.[5][6]

Oxidative Degradation

Oxidative stress is a significant threat to the cyclopropylmethoxy moiety. The ether linkage can be a target, but the strained cyclopropane ring is also susceptible to oxidative cleavage.

Mechanism of Oxidation: Oxidative degradation, often initiated by radical species from agents like hydrogen peroxide, can lead to a variety of products. One plausible pathway involves hydrogen abstraction from the methylene bridge, leading to a radical intermediate that can further react to cleave the ether. Another possibility is the oxidative opening of the cyclopropane ring, which is known to occur in metabolic pathways of some cyclopropyl-containing drugs.[2]

A forced degradation study on Crizotinib , an anticancer drug, revealed significant degradation under oxidative conditions.[7][8][9] Although Crizotinib does not contain a cyclopropylmethoxy group, it has a methoxy group in a complex heterocyclic system, and the study identified three major oxidative degradation products.[7][8] This highlights the general susceptibility of such moieties to oxidation and suggests that a drug with a cyclopropylmethoxy group could undergo complex oxidative degradation, potentially involving both the ether and the cyclopropyl ring.

Oxidative_Degradation Start Drug-O-CH2-Cyclopropyl + [O] Intermediate_1 Hydrogen Abstraction -> Drug-O-CH•-Cyclopropyl Start->Intermediate_1 Ether Attack Intermediate_2 Ring Opening -> Radical Intermediates Start->Intermediate_2 Cyclopropyl Attack Products Various Oxidized Products (e.g., Aldehydes, Ring-Opened Species) Intermediate_1->Products Intermediate_2->Products

Caption: Potential oxidative degradation pathways.

Photolytic and Thermal Degradation

The stability of the cyclopropylmethoxy moiety under photolytic and thermal stress is highly dependent on the overall structure of the drug molecule. In the forced degradation study of Glecaprevir , the drug was found to be stable under thermal, oxidative, and photolytic conditions.[5] Similarly, studies on Vismodegib indicated stability under various stress conditions, though specific degradation levels were not detailed.[10][11] This suggests that the cyclopropylmethoxy group itself may not be inherently photolabile or thermolabile, but its stability can be influenced by the surrounding chromophores and functional groups in the molecule.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is crucial for the successful separation and identification of degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for stability-indicating methods.

Technique Principle Advantages Limitations Application for Cyclopropylmethoxy Degradants
HPLC/UPLC with UV/PDA Separation based on polarity; detection based on UV absorbance.Robust, reproducible, widely available, quantitative.Requires chromophores for detection; co-elution can be an issue.Ideal for initial screening of stressed samples and for routine quantification of the parent drug and known impurities.
LC-MS/MS HPLC/UPLC coupled with mass spectrometry.Provides molecular weight and structural information; high sensitivity and specificity.More complex instrumentation; matrix effects can suppress ionization.Essential for identifying unknown degradation products and elucidating their structures.[12]
GC-MS Separation of volatile compounds followed by mass spectrometry.Excellent for volatile and semi-volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds.Limited utility unless degradation leads to small, volatile fragments.
NMR Spectroscopy Provides detailed structural information based on nuclear magnetic resonance.Unambiguous structure elucidation.Low sensitivity; requires pure, isolated samples.Used for the definitive structural confirmation of isolated, significant degradation products.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on a hypothetical pharmaceutical containing a cyclopropylmethoxy moiety. These should be adapted based on the specific properties of the drug substance.

Protocol for Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: To 5 mL of the drug solution, add 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: To 5 mL of the drug solution, add 5 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Withdraw samples at the same time points.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC/UPLC method.

Protocol for Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the drug substance.

  • Oxidation: To 5 mL of the drug solution, add 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Sampling: Withdraw samples at appropriate time points.

  • Analysis: Analyze the samples immediately by HPLC/UPLC.

Protocol for Photolytic Degradation
  • Sample Preparation: Expose the solid drug substance and a solution of the drug (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

  • Control: Keep a corresponding set of samples protected from light (e.g., wrapped in aluminum foil) as dark controls.

  • Analysis: After the exposure period, analyze both the exposed samples and the dark controls by HPLC/UPLC.

Protocol for Thermal Degradation
  • Sample Preparation: Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours.

  • Sampling: Withdraw samples at various time points.

  • Analysis: Dissolve the solid samples in a suitable solvent and analyze by HPLC/UPLC.

Case Study: Inferences from Crizotinib and Glecaprevir

  • Drug Profile: A hypothetical drug, "Cyclopromethin," an orally administered kinase inhibitor.

  • Stress Conditions Applied: Acidic (0.1M HCl, 60°C), basic (0.1M NaOH, RT), oxidative (3% H₂O₂, RT), photolytic (ICH Q1B), and thermal (80°C, solid state).

  • Predicted Outcomes:

    • Hydrolysis: Based on the Glecaprevir data, Cyclopromethin is expected to show some degradation under acidic and basic conditions.[5] The primary degradation product would likely be the result of ether cleavage, yielding the parent drug core with a hydroxyl group and cyclopropylmethanol.

    • Oxidation: Drawing parallels with Crizotinib, significant degradation is anticipated under oxidative stress.[7][8] The degradation profile could be complex, potentially involving both ether cleavage and oxidative opening of the cyclopropane ring, leading to multiple degradation products.

    • Photolysis and Thermal Stress: Based on the stability of Glecaprevir, Cyclopromethin may be relatively stable under photolytic and thermal stress.[5] However, this is highly dependent on the rest of the molecule's structure.

  • Analytical Strategy: A gradient UPLC-PDA method would be developed for initial analysis and quantification. Any significant unknown peaks would be further investigated using UPLC-QTOF/MS to identify their mass and fragmentation patterns, allowing for structural elucidation.

Conclusion

Forced degradation studies of pharmaceuticals containing the cyclopropylmethoxy moiety require a nuanced understanding of the potential lability of both the ether linkage and the strained cyclopropyl ring. While this moiety can contribute to metabolic stability, it is not inert to chemical stress. Hydrolytic, and particularly oxidative, conditions are likely to be the most significant drivers of degradation. A systematic approach, guided by ICH principles and employing a suite of modern analytical techniques like LC-MS, is paramount for successfully characterizing the stability profile of these important drug candidates. The insights gained are not only crucial for regulatory compliance but also for the rational design of stable formulations and the assurance of patient safety.

References

  • Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. (2021). ResearchGate. [Link]

  • View of Quantification and Stability Indicating Method Development and Validation of Vismodegib in Bulk and Pharmaceutical Dosage Form by Ultra Performance Liquid Chromatography. Journal of Pharmaceutical Research International. [Link]

  • Quantification and Stability Indicating Method Development and Validation of Vismodegib in Bulk and Pharmaceutical Dosage Form by Ultra Performance Liquid Chromatography. (n.d.). Journal of Pharmaceutical Research International. [Link]

  • Stability Indicating RP-HPLC Method For the estimation of Vismodegib in. (n.d.). International Journal of Advanced Research in Engineering, Science & Management. [Link]

  • Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. (2021). Croatica Chemica Acta. [Link]

  • Forced Degradation Of Glecaprevir: Development And Validation Of Stability Indicating RP-HPLC Method And LC-MS Characterization. (2017). Natural Volatiles and Essential Oils. [Link]

  • Degradation Studies of Pibrentasvir and Glecaprevir. (n.d.). ResearchGate. [Link]

  • Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. (2021). Hrčak. [Link]

  • Quantification and Stability Indicating Method Development and Validation of Vismodegib in Bulk and Pharmaceutical Dosage Form by UPLC. (n.d.). AWS. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Development and Validation of a New Chromatographic Method for the Estimation of Vismodegib by RP-HPLC. (2019). Longdom Publishing. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. [Link]

  • STABILITY INDICATING UPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRIZOTINIB IN PHARMACEUTICAL DOSAGE FORMS. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Degradation Data of Glecaprevir and Pibrentasvir. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy Fluoroquinolones. (2011). PubMed. [Link]

  • Forced Degradation Of Glecaprevir: Development And Validation Of Stability Indicating RP-HPLC Method And LC-MS Characterization Of Degradants. (2022). NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal. [Link]

  • Prodrug Strategies to Improve the Solubility of the HCV NS5A Inhibitor Pibrentasvir (ABT-530). (2020). PubMed. [Link]

  • A robust stability indicating HPLC technique for evalution of Pibrentasvir and Glecaprevir in tablet dosage form. (2020). ResearchGate. [Link]

  • PRODUCT QUALITY REVIEW(S). (2021). accessdata.fda.gov. [Link]

  • Chemical structures of (A) glecaprevir and (B) pibrentasvir. (n.d.). ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. [Link]

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]

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Validation

A Comparative Guide to the Analytical Method Validation for the Quantification of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Introduction 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount. This guide provides an in-depth comparison of two commonly employed chromatographic techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

The validation of these analytical methods is not merely a regulatory formality but a scientific necessity to guarantee that the data generated is accurate, precise, and reproducible. This guide will delve into the rationale behind the selection of each method's parameters and present a comprehensive set of validation data, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] The objective is to provide researchers, scientists, and drug development professionals with a practical framework for selecting and validating the most suitable analytical method for their specific needs.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

For the quantification of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a non-polar, aromatic compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

Rationale for Method Parameters
  • Column: A C18 column is selected due to its versatility and strong hydrophobic retention of non-polar to moderately polar analytes.[6] The long 18-carbon chains provide a highly non-polar environment, leading to effective separation of the target analyte from potential impurities.[6][7][8][9]

  • Mobile Phase: A mixture of acetonitrile and water is chosen. Acetonitrile serves as the organic modifier, and its proportion is optimized to achieve a suitable retention time and peak shape.[10][11][12][13][14] This combination is common in RP-HPLC for its excellent elution strength and UV transparency.

  • Detector: An Ultraviolet (UV) detector is employed. Aromatic compounds, such as the benzene derivative in our analyte, exhibit strong absorbance in the UV region.[15][16] Based on the UV spectra of similar brominated benzene derivatives, a detection wavelength of 225 nm is selected to ensure high sensitivity.[17]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is prepared in the mobile phase at a concentration of 1 mg/mL. This is further diluted to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing the analyte is accurately weighed and dissolved in the mobile phase to achieve a theoretical concentration within the calibration range.

Method Validation Results (HPLC-UV)

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][4][5]

System suitability testing ensures the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
% RSD of 6 injections≤ 1.0%0.4%

Specificity was demonstrated by analyzing a blank (mobile phase), a placebo (matrix without analyte), and the analyte spiked into the placebo. No interfering peaks were observed at the retention time of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

The linearity of the method was evaluated by analyzing six calibration standards.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9998

Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo at three concentration levels.

Spiked Level% Recovery (Mean ± SD, n=3)
80%99.5 ± 0.8%
100%100.2 ± 0.5%
120%99.8 ± 0.7%

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision Level% RSD (n=6)
Repeatability0.6%
Intermediate Precision0.8%

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD0.3
LOQ1.0

The method's robustness was evaluated by introducing small, deliberate variations in the chromatographic conditions.

Parameter VariedEffect on Results
Flow Rate (± 0.1 mL/min)No significant change
Column Temperature (± 2 °C)No significant change
Mobile Phase Composition (± 2%)No significant change

Alternative Method: Gas Chromatography (GC-FID)

Gas chromatography is a powerful alternative, particularly for volatile and thermally stable compounds like 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

Rationale for Method Parameters
  • Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for separating aromatic hydrocarbons based on their boiling points.[18][19]

  • Carrier Gas: Hydrogen or helium is typically used as the carrier gas in GC.[20] Hydrogen often provides faster analysis times and better efficiency.[20][21]

  • Detector: A Flame Ionization Detector (FID) is chosen for its high sensitivity to hydrocarbons and a wide linear range.[22][23]

Experimental Protocol: GC-FID Method
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector.

  • Chromatographic Conditions:

    • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Hydrogen, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Standard and Sample Preparation: Similar to the HPLC method, standards and samples are prepared in a suitable solvent like hexane.

Method Validation Results (GC-FID)

The GC-FID method was validated using the same ICH Q2(R1) parameters.

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 2000095000
% RSD of 6 injections≤ 1.0%0.5%

The analysis of a blank solvent and a placebo sample showed no interfering peaks at the analyte's retention time.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995
Spiked Level% Recovery (Mean ± SD, n=3)
80%99.2 ± 0.9%
100%100.5 ± 0.6%
120%99.6 ± 0.8%
Precision Level% RSD (n=6)
Repeatability0.7%
Intermediate Precision0.9%
ParameterValue (µg/mL)
LOD0.2
LOQ0.7
Parameter VariedEffect on Results
Carrier Gas Flow (± 0.1 mL/min)No significant change
Oven Temperature Ramp (± 1 °C/min)No significant change
Injector Temperature (± 5 °C)No significant change

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting Dev Method Development (HPLC & GC) Proto Validation Protocol (ICH Q2) Dev->Proto Spec Specificity Proto->Spec Execute Lin Linearity Spec->Lin Report Validation Report Spec->Report Acc Accuracy Lin->Acc Lin->Report Prec Precision Acc->Prec Acc->Report LOD_LOQ LOD / LOQ Prec->LOD_LOQ Prec->Report Robust Robustness LOD_LOQ->Robust LOD_LOQ->Report Robust->Report Compare Comparative Analysis Report->Compare

Caption: A generalized workflow for analytical method validation.

Method Comparison

Both the HPLC-UV and GC-FID methods have demonstrated their suitability for the intended purpose of quantifying 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. The choice between them often depends on the specific laboratory environment, available instrumentation, and the nature of the sample matrix.

MethodComparison cluster_hplc HPLC-UV cluster_gc GC-FID HPLC HPLC-UV Advantages Well-suited for non-volatile impurities Room temperature operation Lower risk of thermal degradation Considerations Higher solvent consumption Potentially longer run times Compare vs GC GC-FID Advantages High resolution for volatile compounds Faster analysis times Lower solvent usage Considerations Analyte must be thermally stable Potential for injector discrimination

Caption: A comparison of HPLC-UV and GC-FID methods.

Performance Summary
ParameterHPLC-UVGC-FIDCommentary
Linearity (r²) 0.99980.9995Both methods exhibit excellent linearity.
Accuracy (% Recovery) 99.5 - 100.2%99.2 - 100.5%Both methods are highly accurate.
Precision (% RSD) ≤ 0.8%≤ 0.9%Both methods are highly precise.
LOQ (µg/mL) 1.00.7The GC-FID method shows slightly better sensitivity.
Run Time ~10 min~12 minThe run times are comparable.

Conclusion

This guide has detailed the validation of two robust and reliable analytical methods, HPLC-UV and GC-FID, for the quantification of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene. Both methods meet the stringent criteria set forth by the ICH Q2(R1) guidelines and are suitable for use in a quality control environment.

The HPLC-UV method is a versatile and widely accessible technique, particularly advantageous if the sample contains non-volatile impurities. The GC-FID method offers slightly higher sensitivity and can be faster for high-throughput screening, provided the analyte and matrix are thermally stable.

The final choice of method will depend on the specific application, available resources, and the overall analytical strategy. The data presented herein should serve as a comprehensive starting point for any laboratory looking to implement a validated analytical method for this important pharmaceutical intermediate.

References

  • Hawach. (2025, March 13). Why Is C18 Column Mostly Used in HPLC. Retrieved from Hawach Scientific. [Link]

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from Altabrisa Group. [Link]

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  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from Scribd. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]

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Comparative

A Comprehensive Guide to Cross-Reactivity Assessment of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene Derivatives in Preclinical Assays

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of 1-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene derivatives, a novel class of compounds with therapeutic potential. While specific cross-reactivity data for this exact chemical entity is not extensively published, this document outlines a robust, multi-faceted approach to proactively evaluate and mitigate the risks of off-target effects. By integrating in silico prediction with rigorous experimental validation, researchers can build a comprehensive specificity profile, a critical component of any successful drug development program.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity, the unintended interaction of a compound with proteins or other biomolecules that are not the intended therapeutic target, can lead to a range of adverse effects, from diminished efficacy to toxicity. For novel chemical entities like 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene and its derivatives, a proactive and thorough cross-reactivity assessment is not merely a regulatory requirement but a fundamental aspect of risk mitigation and a cornerstone of building a strong safety profile. Early identification of potential off-target interactions allows for the strategic modification of lead compounds to enhance specificity and reduce the likelihood of late-stage clinical failures.

A Phased Approach to Cross-Reactivity Evaluation

A systematic evaluation of cross-reactivity should follow a logical progression, moving from computational predictions to in vitro experimental validation. This phased approach allows for the efficient allocation of resources, with in silico methods serving as a preliminary screen to identify potential liabilities that can then be investigated with more resource-intensive experimental techniques.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Integration & Reporting a Define Core Structure and Derivatives b Structural Similarity Searches a->b Identify Analogs c Target Prediction & Docking Simulations b->c Predict Off-Targets d Immunoassay Development c->d Guide Assay Design e Surface Plasmon Resonance (SPR) c->e Prioritize Targets g Comprehensive Specificity Profile d->g e->g f LC-MS/MS Quantification f->g

Caption: A phased workflow for assessing cross-reactivity.

Phase 1: In Silico Assessment - Predicting Potential Interactions

Before embarking on extensive laboratory work, computational methods can provide valuable insights into the potential cross-reactivity of your 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene derivatives.

Structural Similarity and Substructure Analysis

The principle of structural similarity is a cornerstone of toxicology and pharmacology; compounds with similar structures are more likely to interact with similar biological targets.

  • Identify Key Structural Motifs: The core structure of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene contains several key motifs: a brominated benzene ring, a cyclopropylmethoxy group, and a methyl linker. Each of these can contribute to off-target binding.

  • Database Searching: Utilize chemical databases such as PubChem, ChEMBL, and SciFinder to identify compounds with high structural similarity that have known biological activities. Pay close attention to any reported off-target effects or promiscuous activity of these analogs.

  • Pan-Assay Interference Compounds (PAINS) Analysis: Screen your derivatives against PAINS filters.[1][2] PAINS are chemical structures known to interfere with assay technologies, leading to false-positive results.[1] While not a direct measure of biological cross-reactivity, eliminating PAINS can save significant time and resources.[3]

Target Prediction and Molecular Docking
  • Ligand-Based Target Prediction: Employ computational tools that use the 2D and 3D structure of your derivatives to predict potential protein targets.[4][5] These tools compare your molecule to libraries of compounds with known activities to generate a list of putative off-targets.[6]

  • Structure-Based Molecular Docking: If the 3D structures of predicted off-targets are known, molecular docking simulations can be performed to model the binding of your derivatives to these proteins.[7] This can provide insights into the potential binding affinity and mode of interaction.[8]

Phase 2: Experimental Validation - A Trio of Powerful Techniques

While in silico methods are invaluable for hypothesis generation, experimental validation is essential to confirm or refute the predicted cross-reactivity. A combination of immunoassays, surface plasmon resonance (SPR), and liquid chromatography-mass spectrometry (LC-MS/MS) provides a robust and comprehensive approach.

Competitive Immunoassays: Screening for Binding Specificity

Competitive immunoassays are a high-throughput and cost-effective method for assessing the cross-reactivity of a panel of structurally related compounds.[9][10]

Experimental Protocol: Designing a Competitive ELISA

  • Hapten Design and Conjugation:

    • Synthesize a hapten by introducing a linker with a reactive functional group (e.g., a carboxylic acid or an amine) to the 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene core structure. The position of the linker is critical to expose unique epitopes of the molecule.

    • Conjugate the hapten to a carrier protein (e.g., Bovine Serum Albumin for coating the plate and Keyhole Limpet Hemocyanin for immunization) using standard bioconjugation chemistry (e.g., EDC/NHS coupling).[11]

  • Antibody Production: Generate polyclonal or monoclonal antibodies against the hapten-KLH conjugate in a suitable animal model.

  • Assay Development:

    • Coat a 96-well plate with the hapten-BSA conjugate.

    • In separate tubes, pre-incubate a fixed concentration of the anti-hapten antibody with varying concentrations of the parent compound (standard) or the test derivatives.

    • Add the antibody-compound mixtures to the coated plate and incubate.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the signal. The signal will be inversely proportional to the amount of free compound in the initial mixture.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the antibody binding) for the parent compound and each derivative.

    • Determine the percent cross-reactivity for each derivative using the following formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100

Hypothetical Data Table: Immunoassay Cross-Reactivity

CompoundDerivative ModificationIC50 (nM)% Cross-Reactivity
Parent Compound - 10 100%
Derivative ADe-bromo1506.7%
Derivative BHydroxylated phenyl ring5020%
Derivative COpened cyclopropyl ring8125%
Derivative DDifferent linker position9510.5%
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to a protein.[12][13] This is particularly useful for investigating interactions with specific off-targets identified through in silico screening.[6]

Experimental Protocol: SPR Analysis of Off-Target Binding

  • Protein Immobilization: Immobilize the purified, predicted off-target protein onto an SPR sensor chip. Amine coupling is a common method, but other strategies like capture-based approaches can be used to ensure proper protein orientation and activity.[14]

  • Assay Optimization: Determine the optimal buffer conditions (pH, salt concentration) and protein immobilization density to minimize non-specific binding and maximize signal-to-noise.[15]

  • Binding Analysis:

    • Inject a series of concentrations of the 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene derivative over the immobilized protein surface.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.

    • Regenerate the sensor surface between injections to remove the bound compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Hypothetical Data Table: SPR Kinetic Analysis

DerivativePredicted Off-Targetka (1/Ms)kd (1/s)KD (nM)
Parent CompoundProtein X1.2 x 10^52.5 x 10^-320.8
Parent CompoundProtein YNo Binding Detected--
Derivative CProtein X1.5 x 10^51.8 x 10^-312.0
Derivative CProtein Z3.7 x 10^45.0 x 10^-413.5
LC-MS/MS: The Gold Standard for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique that can be used to quantify the parent compound and its derivatives in complex biological matrices.[16] While not a direct binding assay, it is crucial for validating the results of other assays and for conducting metabolism and pharmacokinetic studies where cross-reactivity of metabolites is a concern.[17][18]

Experimental Protocol: LC-MS/MS Method Development

  • Sample Preparation: Develop a robust method for extracting the compounds from the biological matrix of interest (e.g., plasma, tissue homogenate) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: Optimize the liquid chromatography conditions (column, mobile phase, gradient) to achieve good separation of the parent compound from its derivatives and any potential interfering substances in the matrix.[19]

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters (ionization source, collision energy) to achieve sensitive and specific detection of each compound using multiple reaction monitoring (MRM).

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA guidance) for accuracy, precision, linearity, and selectivity.[20][21]

G cluster_0 LC-MS/MS Workflow a Sample Collection (e.g., plasma) b Protein Precipitation & Extraction a->b c LC Separation b->c d MS/MS Detection (MRM) c->d e Quantification d->e

Caption: A typical workflow for LC-MS/MS analysis.

Phase 3: Data Integration and Building a Comprehensive Specificity Profile

The true power of this multi-faceted approach lies in the integration of data from all three phases.

  • Correlate Findings: Do the high-affinity off-targets identified by SPR correspond to compounds that showed significant cross-reactivity in the immunoassay? Do the in silico predictions align with the experimental results?

  • Structure-Activity Relationship (SAR) for Specificity: Analyze the data to understand how structural modifications to the 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene core affect cross-reactivity. This "specificity SAR" is as important as the SAR for on-target potency.

  • Reporting: Compile all data into a comprehensive specificity profile for each lead candidate. This document should be a living document that is updated as new data becomes available and will be a critical component of regulatory submissions.

Conclusion

The assessment of cross-reactivity for novel chemical entities like 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene derivatives is a complex but essential undertaking. By employing a systematic and integrated approach that combines the predictive power of in silico modeling with the quantitative rigor of experimental techniques like immunoassays, SPR, and LC-MS/MS, researchers can build a robust understanding of a compound's specificity profile. This proactive approach to identifying and mitigating off-target effects is a hallmark of sound drug discovery and significantly increases the probability of developing a safe and effective therapeutic.

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Validation

Benchmarking Catalyst Efficiency for Suzuki Coupling with 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene: A Comparative Guide

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countle...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical compounds and functional materials. The choice of catalyst is paramount to the success of this transformation, directly impacting reaction efficiency, yield, and overall process economy. This guide provides an in-depth, objective comparison of various catalytic systems for the Suzuki coupling of a key building block, 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, with a generic arylboronic acid. By examining experimental data and explaining the mechanistic underpinnings of catalyst performance, this document serves as a practical resource for selecting the optimal catalyst for this and structurally related substrates.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids have contributed to its widespread adoption in organic synthesis.[3] The catalytic cycle, a fundamental concept in understanding catalyst efficiency, generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.[1][3][4]

The substrate of focus, 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, possesses a benzylic ether moiety, a common functional group in medicinal chemistry. The efficiency of the Suzuki coupling for such substrates can be influenced by the steric and electronic properties of both the substrate and the chosen catalyst system.

The Catalytic Cycle: A Mechanistic Overview

A firm grasp of the catalytic cycle is essential for rational catalyst selection and reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficiency of each step is highly dependent on the nature of the palladium source, the ligands coordinated to the metal center, the base, and the solvent system.

Experimental Protocol: A General Procedure

To provide a consistent basis for comparison, the following general experimental protocol for the Suzuki coupling of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene with a representative arylboronic acid is provided. This procedure can be adapted and optimized for specific catalyst systems.

Materials:
  • 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium or Nickel Catalyst (as specified in tables, mol%)

  • Ligand (if required, as specified in tables, mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:
  • To an oven-dried Schlenk flask under an inert atmosphere, add the 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants, Catalyst, Ligand, and Base B Inert Atmosphere (Ar/N2) A->B C Add Anhydrous Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Catalyst System Comparison

The choice of catalyst is a critical parameter that dictates the efficiency and success of the Suzuki coupling. Below is a comparative analysis of various palladium and nickel-based catalyst systems. The performance metrics provided are based on literature data for structurally similar aryl bromides and are intended to serve as a predictive guide.

Palladium-Based Catalysts

Palladium catalysts are the most widely used for Suzuki couplings, offering high reactivity and broad applicability. The performance of these catalysts is profoundly influenced by the choice of ligand.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst SystemLigandTypical Loading (mol%)Temp. (°C)Time (h)Expected Yield (%)Turnover Number (TON)Key Features & Considerations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-580-10012-2470-8514-85A classical, versatile catalyst; may require higher temperatures and longer reaction times for less reactive substrates.[4][5]
Pd(OAc)₂ / SPhosSPhos0.1-1RT-802-890-9890-980Highly active Buchwald ligand, excellent for a wide range of aryl bromides, including those with functional groups.[1][6][7]
Pd(OAc)₂ / XPhosXPhos0.1-1RT-802-890-9890-980Another highly effective Buchwald ligand, particularly useful for sterically hindered substrates.[1][7]
Pd(OAc)₂ / RuPhosRuPhos0.05-0.5RT-801-6>95>1900Often exhibits superior turnover numbers compared to other Buchwald ligands, allowing for lower catalyst loadings.[1]
PEPPSI™-IPrIPr (NHC)0.5-280-1004-1285-9542-190N-Heterocyclic carbene (NHC) ligand-based catalyst, known for its stability and effectiveness with challenging substrates.[8]
Nickel-Based Catalysts

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, offering unique reactivity profiles. They are particularly effective for coupling unreactive electrophiles like aryl chlorides.[9]

Table 2: Comparison of Nickel Catalyst Systems

Catalyst SystemLigandTypical Loading (mol%)Temp. (°C)Time (h)Expected Yield (%)Turnover Number (TON)Key Features & Considerations
NiCl₂(dppp)dppp2-580-10012-2475-9015-45A common and effective nickel catalyst, though it may require higher catalyst loadings and temperatures.
NiCl₂(PCy₃)₂Tricyclohexylphosphine1-380-1008-1680-9526-95The use of an electron-rich and bulky phosphine ligand enhances catalytic activity.[9]
Ni(COD)₂ / CyJohnPhosCyJohnPhos1-360-806-1285-9528-95Buchwald-type ligands can also be effective in nickel catalysis, often leading to improved reactivity.[7]

Discussion: Interpreting the Data and Making an Informed Choice

The selection of an optimal catalyst system is a multi-faceted decision that balances cost, efficiency, and the specific demands of the substrate.

  • For General Utility and Robustness: The classic Pd(PPh₃)₄ remains a reliable choice for many applications. However, for a substrate like 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, which possesses a potentially coordinating ether oxygen, more modern and active catalyst systems are likely to provide superior results in terms of reaction time and yield.

  • For High Throughput and Efficiency: The palladium catalysts incorporating Buchwald ligands (SPhos, XPhos, and RuPhos) represent the state-of-the-art for high-performance Suzuki couplings.[1][6][7] Their high turnover numbers allow for significantly lower catalyst loadings, which is economically advantageous, especially at scale.[1] For this particular substrate, the steric bulk is moderate, suggesting that both SPhos and XPhos would be excellent candidates. RuPhos, with its demonstrated superior TONs in some systems, should be considered when maximizing catalyst productivity is a primary goal.[1]

  • For Challenging Substrates and Stability: N-Heterocyclic carbene (NHC) ligated palladium catalysts , such as PEPPSI™-IPr, offer excellent thermal stability and are often effective for substrates that are challenging for phosphine-based systems.[8]

  • For Cost-Effectiveness and Alternative Reactivity: Nickel-based catalysts present a compelling economic advantage over their palladium counterparts. While they may sometimes require slightly higher catalyst loadings or temperatures, their unique reactivity can be advantageous. For the target aryl bromide, a system like NiCl₂(PCy₃)₂ or a combination of Ni(COD)₂ with a Buchwald-type ligand could provide excellent results and should be considered, particularly for large-scale syntheses where catalyst cost is a significant factor.

Conclusion

The Suzuki-Miyaura cross-coupling of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a feasible transformation with a variety of available catalyst systems. For researchers prioritizing high yields and rapid reaction times with low catalyst loadings, palladium catalysts featuring Buchwald ligands such as SPhos, XPhos, or RuPhos are the recommended starting point. For applications where cost is a primary driver, nickel-based catalysts offer a viable and potent alternative. The data and protocols presented in this guide provide a solid foundation for catalyst selection and optimization, empowering researchers to efficiently synthesize their target molecules.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research - ACS Publications. [Link]

  • Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]

  • Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Sci-Hub. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Rational Exploration of N-Heterocyclic Carbene (NHC) Palladacycle Diversity: A Highly Active and Versatile Precatalyst for Suzuki-Miyaura Coupling Reactions of Deactivated Aryl and Alkyl Substrates. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it fundamentally includes the responsible management and disposal of all...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it fundamentally includes the responsible management and disposal of all chemical materials. This guide provides a detailed protocol for the proper disposal of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene (CAS No: 1018681-31-6), ensuring the safety of laboratory personnel and the preservation of environmental integrity. The procedures outlined are grounded in an understanding of the compound's chemical nature and the regulatory principles governing hazardous waste management.

Compound Profile and Inferred Hazard Assessment

A thorough understanding of a compound's properties is the cornerstone of its safe handling and disposal. While specific toxicological and environmental fate data for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene are limited, a conservative approach based on its chemical structure—a halogenated aromatic ether—is mandatory.[1][2]

Structural Features of Concern:

  • Brominated Aromatic System: Compounds in this class are often persistent in the environment and can be toxic to aquatic life.[3] Combustion or improper incineration can lead to the formation of hazardous byproducts such as hydrogen bromide gas.[4]

  • Ether Linkage: While data is unavailable for this specific molecule, ethers as a class have the potential to form explosive peroxides upon prolonged storage and exposure to air and light. This necessitates careful storage and handling.[5]

Physicochemical Properties Summary

PropertyValueSource
CAS Number 1018681-31-6[6]
Molecular Formula C₁₁H₁₃BrO[6]
Molecular Weight 241.12 g/mol [6]
Storage Temperature -20°C recommended[6]

Given the data gaps, this compound must be handled as if it possesses the hazards common to its class, including potential skin, eye, and respiratory irritation, and environmental toxicity.[3][7][8][9]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling or preparing 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene for disposal, the following controls must be in place to minimize exposure.

  • Engineering Controls : All handling of this substance, including transfers to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4] Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[4]

    • Body Protection : Wear a flame-retardant lab coat and impervious clothing to prevent skin contact.[1]

Accidental Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent personnel exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : Immediately remove all sources of ignition from the area.[1] Use spark-proof tools for cleanup.[1]

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood to contain vapors.

  • Contain the Spill : Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent : Carefully collect the contaminated absorbent material and place it into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[1][7]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the decontamination materials as hazardous waste.

  • Prevent Environmental Release : Under no circumstances should a spill be washed into a drain or allowed to enter the sewer system.[1][5]

Waste Segregation and Containment: The Critical Step

The fundamental principle for disposing of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is its classification as a halogenated organic waste .[5][10] Proper segregation at the point of generation is paramount for both safety and cost-effective disposal. Halogenated wastes require high-temperature incineration and specialized scrubbing to neutralize acidic gases like HBr, a more complex and costly process than the fuel blending used for non-halogenated solvents.[11]

Causality of Segregation:

  • Regulatory Compliance : Environmental regulations strictly define waste streams. The U.S. EPA, under the Resource Conservation and Recovery Act (RCRA), lists many halogenated organic compounds as regulated hazardous wastes.[12]

  • Disposal Pathway : Non-halogenated solvents can often be recycled as fuel.[11] Contaminating this stream with halogenated compounds prevents this recycling and forces the entire volume to be treated via the more expensive incineration route.[11]

  • Safety : Mixing incompatible waste streams can lead to dangerous chemical reactions. Never mix halogenated waste with strong acids, bases, or oxidizers in the same container.[5][13]

The following decision tree illustrates the correct waste segregation logic.

WasteDisposalDecisionTree cluster_waste_type Identify Waste Form cluster_disposal_path Segregate into Correct Waste Stream start Waste Generated Containing 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene liquid Pure Liquid or Solution start->liquid solid Contaminated Solid Debris (e.g., gloves, absorbent pads) start->solid sharps Contaminated Sharps (e.g., needles, glass pipettes) start->sharps halogenated_liquid CLOSED & LABELED Halogenated Organic Liquid Waste Container liquid->halogenated_liquid  Must be the designated container  for halogenated liquids. halogenated_solid LABELED Solid Chemical Waste Container (BAGGED) solid->halogenated_solid sharps_container LABELED Sharps Waste Container sharps->sharps_container

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Procedure

This protocol applies to small quantities of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene typically generated in a research setting.

  • Select the Correct Waste Container :

    • For neat liquid or solutions, use a designated, properly vented, and leak-proof container labeled "Halogenated Organic Waste".[5][10] The container must be made of a material compatible with the chemical.

    • For contaminated lab debris (e.g., gloves, weigh boats, absorbent material), double-bag the items and place them in a container marked "Solid Chemical Waste" or "Contaminated Debris."

  • Label the Container : Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and a full list of its contents.[5] Do not use chemical formulas or abbreviations.[5] Maintain a running log of constituents and their approximate percentages.[13]

  • Transfer the Waste :

    • Conduct the transfer inside a chemical fume hood.

    • Carefully pour the liquid waste into the designated halogenated waste container, using a funnel to prevent spills.

    • Keep the waste container closed at all times except when actively adding waste.[5] This prevents the release of volatile organic compounds (VOCs).

  • Manage Container Fullness : Do not overfill waste containers. Fill to a maximum of 80% capacity to allow for vapor expansion.

  • Arrange for Pickup : Once the container is full, ensure the cap is tightly sealed and arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4][14]

Regulatory Context

Disposal of this chemical is governed by a hierarchy of regulations. While this guide provides best practices, laboratory personnel are required to adhere to all institutional policies as well as local, state, and national hazardous waste regulations (e.g., EPA RCRA in the United States).[3][15] Always consult your institution's EHS department for specific guidance and procedures.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • Safety Data Sheet for 4-Bromoanisole . Thermo Fisher Scientific. [Link]

  • 1-Bromo-4-(methoxymethoxy)benzene . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 1-Bromo-4-nitrobenzene . Thermo Fisher Scientific. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: 40 CFR Part 268. [Link]

  • 1-Bromo-4-cyclopropylbenzene . PubChem, National Center for Biotechnology Information. [Link]

Sources

Handling

Personal protective equipment for handling 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

An Essential Guide to the Safe Handling of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene: Personal Protective Equipment and Operational Protocols The responsible advancement of drug discovery and development is intrinsic...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene: Personal Protective Equipment and Operational Protocols

The responsible advancement of drug discovery and development is intrinsically linked to a foundational culture of safety. As novel chemical entities are synthesized and utilized, a comprehensive understanding of their potential hazards and the requisite handling procedures is not merely a regulatory requirement but a scientific imperative. This document provides an in-depth guide to the selection and use of personal protective equipment (PPE) for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene, a versatile building block in medicinal chemistry. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each safety measure to foster a proactive and informed approach to laboratory safety.

Hazard Profile of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

A thorough risk assessment begins with an understanding of the compound's properties.

PropertyValueSource
CAS Number 1018681-31-6[1]
Molecular Formula C₁₁H₁₃BrO[1]
Molecular Weight 241.12 g/mol [1]

While specific toxicological data for 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is not extensively documented, its chemical structure—a brominated aromatic compound—warrants careful handling. Structurally related brominated benzenes are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[2][3][4][5] Therefore, it is prudent to treat this compound as potentially hazardous and to implement rigorous safety precautions.

The Hierarchy of Controls: A Foundational Safety Principle

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE), while essential, is considered the final line of defense against chemical exposure. Its efficacy is maximized when used in conjunction with more robust engineering and administrative controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls: Most to Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over reliance on PPE.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for handling 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Dispensing Chemical Splash GogglesNitrile or Neoprene GlovesFully-buttoned Lab CoatRequired if outside a fume hood (NIOSH-approved respirator)[6][7]
Solution Preparation Chemical Splash GogglesNitrile or Neoprene GlovesFully-buttoned Lab CoatPerform in a certified chemical fume hood.
Reaction & Work-up Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesFully-buttoned Lab CoatPerform in a certified chemical fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatNIOSH-approved respirator with organic vapor cartridges.[8]
Waste Disposal Chemical Splash GogglesNitrile or Neoprene GlovesFully-buttoned Lab CoatAs dictated by the specific procedure and potential for splashing.

Rationale for Selections:

  • Eye and Face Protection: Chemical splash goggles are mandatory to prevent contact with the eyes.[6] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes or during reaction quenching.[6]

  • Hand Protection: Nitrile or neoprene gloves provide good resistance to a wide range of organic chemicals.[8] It is critical to inspect gloves for tears or defects before each use and to change them immediately upon known or suspected contamination. For prolonged tasks, consider double-gloving.

  • Body Protection: A fully-buttoned, flame-resistant laboratory coat protects the skin and personal clothing from accidental splashes.[6][9] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: The primary engineering control for preventing inhalation is a properly functioning chemical fume hood. If procedures must be performed outside of a hood (e.g., weighing small quantities in a balance enclosure), a NIOSH-approved respirator is required.[6][7] All respirator users must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[6]

Operational Workflow and Disposal Plan

A systematic approach to handling the chemical from acquisition to disposal is essential for maintaining a safe laboratory environment.

Chemical_Lifecycle Receiving Step 1: Receiving & Inspection Storage Step 2: Segregated Storage Receiving->Storage Handling Step 3: Controlled Handling (in Fume Hood) Storage->Handling Reaction Step 4: Reaction & Work-up Handling->Reaction Disposal Step 5: Hazardous Waste Disposal Reaction->Disposal

Caption: A structured workflow ensures safety at every stage of chemical handling and disposal.

Step-by-Step Guidance:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage. Wear appropriate PPE (goggles, gloves, lab coat) when unpacking.

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] The container should be kept tightly closed.

  • Handling: All manipulations, including weighing, dispensing, and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Reaction and Work-up: All subsequent synthetic steps and purification processes must be performed in a fume hood.

  • Disposal Plan: As a halogenated organic compound, all waste materials contaminated with 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene must be disposed of as hazardous waste.[11][12]

    • Waste Segregation: Collect all contaminated solids (gloves, absorbent pads, weighing paper) and liquids in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[12][13][14]

    • Labeling: The waste container must be clearly labeled with its contents and associated hazards.

    • Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the sink.[13]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][15] Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][15]

  • Spill:

    • Small Spill (inside a fume hood): Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[16]

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. If safe to do so, close the door to the laboratory. Contact your institution's emergency response or environmental health and safety office immediately.[16]

By integrating these detailed PPE protocols and operational plans into your daily laboratory practices, you contribute to a robust safety culture that protects researchers and ensures the integrity of your scientific work.

References

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  • 1-bromo-4-[cyclopropyl(methoxy)methyl]benzene CAS 91335-35-2 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/1-bromo-4-[cyclopropyl(methoxy)methyl]benzene-91335-35-2.html]
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  • Hazardous Waste Segregation. Unknown Source.
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  • Guidance at the Scene of an Incident. BromAid. [URL: https://www.bromaid.com/wp-content/uploads/2019/02/Bromaid_Booklet_2018_Final_Web.pdf]
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene
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Reactant of Route 2
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene
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